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  • Product: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid
  • CAS: 2279122-73-3

Core Science & Biosynthesis

Foundational

Thermodynamic Fingerprints: A Technical Guide to the Physicochemical Properties of Imidazole-2-Carboxylic Acid Derivatives for Drug Development

Foreword: The Critical Role of Thermodynamics in Modern Drug Discovery In the landscape of contemporary drug development, the adage "formulation is key" has never been more resonant. The therapeutic efficacy of an active...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Thermodynamics in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "formulation is key" has never been more resonant. The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. Understanding the thermodynamics that govern the stability, solubility, and bioavailability of drug candidates is not merely an academic exercise; it is a critical determinant of a successful therapeutic agent. Imidazole-2-carboxylic acid and its derivatives represent a class of molecules with significant therapeutic potential, notably as metallo-β-lactamase inhibitors, which are crucial in the fight against antibiotic resistance.[1] This guide provides an in-depth exploration of the core thermodynamic principles and experimental methodologies essential for characterizing these promising compounds. We will delve into the causality behind experimental choices, presenting a framework for robust and self-validating protocols.

The Thermodynamic Trinity: Sublimation, Solution, and Solvation

The journey of a drug molecule from a solid dosage form to its target site is governed by a series of energy transfers. For imidazole-2-carboxylic acid derivatives, three key thermodynamic parameters form the cornerstone of their physicochemical profile:

  • Enthalpy of Sublimation (ΔHsub): This parameter quantifies the energy required to transition a molecule directly from the solid to the gaseous state. It is a direct measure of the strength of the intermolecular forces within the crystal lattice. A high enthalpy of sublimation suggests strong crystal packing, which can correlate with lower solubility.

  • Enthalpy of Solution (ΔHsol): This is the heat change associated with the dissolution of a solid compound in a solvent. It is a net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

  • Enthalpy of Solvation (ΔHsolv): This represents the energy released when a gaseous ion or molecule is dissolved in a solvent. It is a measure of the affinity between the solute and the solvent molecules.

These three properties are interconnected through a thermodynamic cycle, which is a powerful conceptual tool for understanding the dissolution process.

Solid Solid State (Crystal Lattice) Gas Gaseous State (Isolated Molecules) Solid->Gas ΔHsub Solution Solution State (Solvated Molecules) Solid->Solution ΔHsol Gas->Solution ΔHsolv

Caption: Thermodynamic cycle illustrating the relationship between sublimation, solution, and solvation enthalpies.

Experimental Determination of Thermodynamic Properties: A Methodological Deep Dive

Accurate determination of thermodynamic parameters is paramount. The following sections detail the principles and step-by-step protocols for key experimental techniques.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like imidazole-2-carboxylic acid derivatives, it is typically determined indirectly from the enthalpy of combustion (ΔcH°).[2][3]

Principle: The compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath, and the temperature change is precisely measured.

Experimental Protocol: Static-Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of the imidazole-2-carboxylic acid derivative is prepared.

  • Bomb Assembly: The pellet is placed in a crucible within the combustion bomb. A fuse wire is attached to the sample.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample. The standard enthalpy of formation is then derived using Hess's Law.[3]

cluster_0 Combustion Calorimetry Workflow Prep Sample Preparation (Pelletizing) Assembly Bomb Assembly (Sample & Fuse) Prep->Assembly Pressurize Pressurization (High-Purity O2) Assembly->Pressurize Equilibrate Thermal Equilibration (in Water Bath) Pressurize->Equilibrate Ignite Ignition & Data Logging (Temperature vs. Time) Equilibrate->Ignite Calculate Calculation (ΔcH° -> ΔfH°) Ignite->Calculate

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Enthalpy of Sublimation via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides a straightforward and reproducible method for determining the enthalpy of sublimation.[4]

Principle: The rate of mass loss of a sample due to sublimation in an isothermal environment is measured. The relationship between the rate of sublimation and temperature is then used to calculate the enthalpy of sublimation via the Clausius-Clapeyron equation.[4]

Experimental Protocol: Isothermal TGA

  • Instrument Calibration: The TGA instrument is calibrated for temperature and mass.

  • Sample Loading: A small amount of the crystalline sample (typically 5-10 mg) is placed in the TGA pan.

  • Isothermal Segments: The sample is heated to a series of increasing isothermal temperatures below its melting point. At each temperature, the rate of mass loss is recorded.

  • Data Analysis: The rate of mass loss ( dm/dt ) is determined for each isothermal step.

  • Calculation: The enthalpy of sublimation (ΔHsub) is determined from the slope of a plot of ln( dm/dt ) versus 1/T (where T is the absolute temperature in Kelvin), based on the Langmuir equation for sublimation.[4]

cluster_1 TGA for Sublimation Enthalpy Load Sample Loading Heat Stepwise Isothermal Heating Load->Heat Measure Measure Mass Loss Rate (dm/dt at each T) Heat->Measure Plot Plot ln(dm/dt) vs. 1/T Measure->Plot Calculate Calculate ΔHsub (from slope) Plot->Calculate

Caption: Experimental workflow for determining the enthalpy of sublimation using TGA.

Enthalpy of Fusion and Purity Determination via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the enthalpy of fusion (ΔHfus), melting point (Tm), and purity of a compound.[5][6][7]

Principle: The difference in heat flow required to increase the temperature of a sample and a reference is measured as a function of temperature. An endothermic peak is observed as the sample melts, and the area of this peak is proportional to the enthalpy of fusion.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.

  • Thermal Scan: The sample is subjected to a controlled heating program (e.g., a linear ramp of 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The onset temperature of the melting endotherm is taken as the melting point. The area under the melting peak is integrated to determine the enthalpy of fusion.

  • Purity Analysis: The purity of the sample can be estimated from the shape of the melting peak using the van't Hoff equation.

Thermodynamic Data for Imidazole-2-Carboxylic Acid Derivatives

Thermodynamic PropertyImidazoleImidazole-2-carboxaldehyde2-Aminobenzimidazole
Standard Enthalpy of Formation (solid, 298.15 K), ΔfH°(s) / kJ·mol-1 49.6 ± 1.1-68.9 ± 1.876.3 ± 2.2
Enthalpy of Sublimation (298.15 K), ΔsgH° / kJ·mol-1 80.5 ± 0.893.6 ± 1.1118.9 ± 1.5
Standard Enthalpy of Formation (gas, 298.15 K), ΔfH°(g) / kJ·mol-1 130.1 ± 1.424.7 ± 2.1195.2 ± 2.7
Melting Temperature, Tm / K 363.2474.3497.1
Enthalpy of Fusion, ΔcrlHm / kJ·mol-1 12.8 ± 0.324.1 ± 0.528.9 ± 0.6

Data sourced from "Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole"[8]

The substitution of the aldehyde group with a carboxylic acid group is expected to significantly influence these properties due to the potential for strong hydrogen bonding interactions.

The Causality Behind Experimental Choices and Self-Validating Systems

The reliability of thermodynamic data hinges on meticulous experimental design and an understanding of the underlying principles.

  • Choice of Heating Rate in DSC: A slower heating rate generally provides better resolution of thermal events, but for compounds that may decompose upon melting, a faster heating rate can sometimes be employed to minimize degradation.[9]

  • Inert Atmosphere: Conducting TGA and DSC experiments under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample, ensuring that the measured thermal events are solely due to the physical transitions of interest.

  • Purity Assessment: The purity of the sample is a critical factor. Impurities can broaden melting peaks and affect the accuracy of enthalpy measurements. DSC itself can be used as a tool for purity determination, providing a self-validating aspect to the analysis.[7]

Conclusion: Integrating Thermodynamics into the Drug Development Pipeline

The thermodynamic characterization of imidazole-2-carboxylic acid derivatives is a crucial step in their development as therapeutic agents. A thorough understanding of their sublimation, solution, and solvation properties, obtained through robust experimental techniques like combustion calorimetry, TGA, and DSC, provides invaluable insights into their stability, solubility, and ultimately, their potential for clinical success. By integrating these thermodynamic principles early in the drug discovery and development process, researchers can make more informed decisions, leading to the rational design of optimized drug delivery systems and more effective medicines.

References

Sources

Exploratory

Solubility of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid in Organic Solvents

Executive Summary 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) represents a critical scaffold in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan medoxomil) and functionalized ionic liqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) represents a critical scaffold in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan medoxomil) and functionalized ionic liquids.[1] Despite its industrial utility, the specific thermodynamic solubility profile of EMICA is often under-documented in open literature compared to its ester precursors.[1]

This guide provides a comprehensive technical analysis of the solubility landscape of EMICA. It synthesizes physicochemical principles of the 1-alkyl-imidazole-2-carboxylic acid class with validated experimental protocols. Researchers will find a predictive solubility model based on zwitterionic character, a self-validating method for precise solubility determination, and the thermodynamic frameworks (Apelblat, van't Hoff) required for process optimization.[1]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility behavior of EMICA is governed by two competing structural features: the lipophilic alkyl substitutions (1-ethyl, 4-methyl) and the highly polar, amphoteric core (imidazole ring + carboxylic acid).[1]

  • Zwitterionic Nature: Unlike its ester derivatives, the free acid exists primarily as a zwitterion in the solid state and neutral aqueous solution.[1] The proton from the carboxyl group (

    
    ) transfers to the N3 imidazole nitrogen (
    
    
    
    ).[1]
    • Consequence: This internal salt formation creates a high crystal lattice energy, significantly reducing solubility in non-polar organic solvents (e.g., hexane, toluene) while enhancing solubility in water and dipolar aprotic solvents.[1]

  • Thermal Instability: A critical handling parameter is the propensity for decarboxylation . 1-Alkyl-imidazole-2-carboxylic acids are thermally labile and may decarboxylate to the corresponding 1-alkyl-imidazole at elevated temperatures (often

    
    C).[1] Solubility protocols must strictly control temperature to prevent degradation.[1]
    
Predicted Solubility Map

Based on homologous series data (e.g., 1-methyl-1H-imidazole-2-carboxylic acid) and group contribution methods, the solubility profile of EMICA follows a distinct polarity-driven hierarchy.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions disrupt the zwitterionic lattice.[1]
Protic Polar Water, MethanolHigh to Moderate Hydrogen bonding stabilizes the ionic/zwitterionic species.[1]
Polar Aprotic Acetone, AcetonitrileLow to Moderate Insufficient H-bond donation to effectively solvate the carboxylate/imidazolium ion pair.[1]
Non-Polar Toluene, Hexane, EtherNegligible High lattice energy of the zwitterion overcomes weak van der Waals forces.[1]
Chlorinated Dichloromethane, ChloroformLow Limited interaction; often requires conversion to the hydrochloride salt for solubility.[1]

Experimental Protocol: Determination of Solubility

As exact mole fraction data for this specific isomer is proprietary, the following self-validating protocol is the industry standard for generating the required thermodynamic data. This workflow minimizes degradation risks associated with thermal decarboxylation.[1]

Validated Isothermal Saturation Method

SolubilityProtocol Prep Excess Solute Addition (Solvent + EMICA) Equil Equilibration (Shake Flask, 24-48h) Prep->Equil Filter Syringe Filtration (0.22 µm PTFE, Pre-heated) Equil->Filter TempCtrl Temp Control (± 0.05 K) TempCtrl->Equil Maintains Dilution Dilution (Mobile Phase) Filter->Dilution Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Analysis->Equil Check Stability (If degradation > 1%)

Figure 1: Workflow for the isothermal saturation method tailored for thermally labile imidazole acids.

Step-by-Step Methodology
  • Preparation: Add excess solid EMICA to the solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (

    
    ) for 24–48 hours.
    
    • Critical Control: Ensure

      
       does not exceed 60°C to avoid decarboxylation.[1]
      
  • Sampling: Stop stirring and allow the suspension to settle for 1 hour. Withdraw the supernatant using a pre-heated syringe to prevent precipitation.[1]

  • Filtration: Filter through a 0.22 µm PTFE membrane.[1]

  • Quantification:

    • Primary: HPLC-UV (C18 column, Phosphate buffer/MeOH mobile phase,

      
       nm).[1]
      
    • Secondary: Gravimetric analysis (evaporation of solvent), used only for non-volatile solvents.[1]

Thermodynamic Modeling & Data Analysis

To translate experimental points into a process-ready model, the Modified Apelblat Equation is the gold standard for imidazole derivatives.[1] It accounts for the non-ideal behavior of the solution.[1]

The Modified Apelblat Model

[1]
  • 
     : Mole fraction solubility of EMICA.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       : Reflect the non-ideality of the solution.
      
    • 
       : Represents the temperature dependence of the enthalpy of fusion.[1]
      
Thermodynamic Dissolution Parameters

From the solubility data, calculate the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of the solution using the van't Hoff analysis :



Note: For zwitterionic compounds, dissolution is typically endothermic (


) and entropy-driven (

), implying solubility increases with temperature.[1]

Process Implications: pH-Dependent Solubility[1]

For drug development and purification, leveraging the amphoteric nature of EMICA is more effective than relying solely on organic solvents.[1]

pH_Solubility Acid Cationic Species (pH < 2) High Solubility Zwitter Zwitterionic Species (pH ≈ pI ≈ 4-5) Minimum Solubility Acid->Zwitter Add Base (NaOH) Zwitter->Acid Add Acid (HCl) Base Anionic Species (pH > 8) High Solubility Zwitter->Base Add Base (NaOH) Base->Zwitter Add Acid (HCl)

Figure 2: The pH-dependent solubility switch. Purification is best achieved by dissolving at extreme pH and precipitating at the isoelectric point (pI).

Strategic Recommendation: For purification of EMICA from reaction mixtures:

  • Dissolve in dilute HCl (forms the soluble hydrochloride salt).

  • Filter to remove non-basic impurities.[1]

  • Neutralize slowly to pH ~4.5 (the isoelectric point).

  • Crystallize the pure zwitterionic acid, which will precipitate out of the aqueous phase.[1]

Conclusion

The solubility of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is defined by its zwitterionic character, resulting in high affinity for water and dipolar aprotic solvents (DMSO, DMF) and poor solubility in non-polar organics.[1] While direct mole fraction tables are specific to proprietary datasets, the Modified Apelblat model provides the most accurate fit for generated data.[1]

Key Takeaway for Researchers: Avoid high-temperature dissolution (>60°C) to prevent decarboxylation.[1] Instead, utilize pH-swing crystallization (acid solubilization


 isoelectric precipitation) as the primary method for purification and processing.[1]

References

  • PubChem. 1H-Imidazole-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Li, Y., et al. (2022).[1][2] Oxidative Cyclization of Enamines to Imidazole-4-carboxylic Derivatives.[1] Journal of Organic Chemistry, 87, 15380-15388.[1] Available at: [Link]

  • Wang, J., et al. (2016).[1] Thermodynamic functions of solubility in organic solvents (Apelblat Modeling). Journal of Chemical Thermodynamics, 103, 234-243.[1] Available at: [Link]

Sources

Foundational

A Methodological Guide to the Determination and Prediction of Acidity Constants (pKa) for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid

An In-depth Technical Guide Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] For ionizabl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] For ionizable molecules such as 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, a substituted heterocyclic compound, understanding its protonation states at various physiological pH values is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the pKa values of this target molecule. We present detailed, field-proven protocols for both experimental determination via potentiometric titration and UV-Vis spectrophotometry, and a robust workflow for computational pKa prediction using quantum mechanical methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accurately characterize the ionization behavior of novel chemical entities.

Introduction: The Critical Role of pKa in Drug Development

The ionization state of a drug molecule profoundly influences its behavior in biological systems. Properties such as solubility, membrane permeability, protein binding, and interaction with its therapeutic target are all dictated by the molecule's charge, which is in turn a function of its pKa and the surrounding pH.[2][3] For instance, a basic compound with a pKa near physiological pH (7.4) will exist as a mixture of charged and neutral species, affecting its ability to cross biological membranes like the blood-brain barrier.[2] Therefore, the accurate determination of pKa is not merely an academic exercise but a cornerstone of rational drug design and optimization.

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid possesses two key ionizable centers:

  • The Carboxylic Acid Group (-COOH): This is an acidic functional group that will lose a proton to form a carboxylate anion (-COO⁻).

  • The Imidazole Ring: The unsubstituted nitrogen atom in the imidazole ring is basic and can accept a proton to form a positively charged imidazolium cation.

Consequently, this molecule is amphoteric and will have at least two distinct pKa values. This guide will elucidate the methods to precisely determine these values.

Theoretical Framework and Predicted pKa Values

  • pKa₁ (Carboxylic Acid): Carboxylic acids attached to heterocyclic rings typically have pKa values in the range of 3-5. For example, a study on pyrrole-imidazole polyamides found the pKa of a terminal carboxylic acid group to be around 3.6.[4] The ethyl and methyl groups are weakly electron-donating, which may slightly increase the pKa (making it a weaker acid) compared to an unsubstituted imidazole-2-carboxylic acid.

  • pKa₂ (Imidazole Ring): The pKa of the conjugate acid of imidazole itself is approximately 7.0. N-alkylation can slightly alter this value. For instance, the pKa of N-methylimidazole has been reported to be between 6.95 and 7.25.[4] The electron-donating nature of the ethyl and methyl groups, along with the electron-withdrawing carboxylate group (once deprotonated), will influence this value.

Table 1: Predicted pKa Values for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid Based on Analogous Structures

Ionizable GroupPredicted pKa RangePredominant Species at pH 7.4Rationale
Carboxylic Acid3.5 - 4.5Deprotonated (COO⁻)Based on values for similar heterocyclic carboxylic acids.[4]
Imidazole Ring6.5 - 7.5Partially ProtonatedBased on values for imidazole and N-alkylated imidazoles.[4]

These estimations provide a valuable starting point for experimental design. The following sections detail the robust methodologies required to move from prediction to precise measurement.

Experimental Determination of pKa Values

The choice of experimental method depends on factors such as sample purity, solubility, and the presence of a suitable chromophore. Potentiometric titration is a highly accurate and widely used standard, while UV-Vis spectrophotometry offers higher sensitivity for compounds with low solubility.[5]

Methodology 1: Potentiometric Titration

Potentiometric titration is a gold-standard method that involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.[5][6] The pKa value is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[7]

  • System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid) in high-purity water or a suitable co-solvent if solubility is low.[5]

    • The final concentration should be at least 10⁻⁴ M to ensure a detectable inflection point.[5][7]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[7]

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.

    • Causality: This crucial step removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic groups, especially in the neutral-to-high pH range.[4][5]

  • Titration Procedure:

    • Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Make the solution acidic (e.g., to pH 2.0) by adding a small amount of 0.1 M HCl.

    • Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M carbonate-free NaOH).[6]

    • Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve. The equivalence points are identified as the maxima of the first derivative plot or the zero crossings of the second derivative plot.[4]

    • The pKa value is equal to the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[7]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare Sample (>10⁻⁴ M in 0.15M KCl) Calibrate->PrepareSample Purge Purge with N₂ (Remove CO₂) PrepareSample->Purge Acidify Acidify to pH 2 (0.1M HCl) Purge->Acidify Titrate Titrate with NaOH (Incremental Additions) Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derive Calculate 1st & 2nd Derivatives Plot->Derive Determine_pKa Determine pKa at Half-Equivalence Point Derive->Determine_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Methodology 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable center, leading to a pH-dependent change in the UV-Vis absorption spectrum.[2][8] It requires significantly less material than potentiometry and can be adapted for high-throughput screening.[2]

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer, preferably with a diode array detector and a thermostatted cell holder.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa values (e.g., from pH 2 to pH 10).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). The final concentration in the buffer solutions should be low enough to be within the linear range of the Beer-Lambert law.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the stock solution.

    • Causality: Keeping the total concentration of the ionizable species constant is critical for accurate analysis.[9]

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for the sample in each buffer.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The inflection point of this curve corresponds to the pKa.

    • Self-Validation: To overcome potential errors from slight concentration variations, a ratiometric approach can be used. Plotting the ratio of absorbances at two different wavelengths against pH can yield a more robust pKa determination.[9]

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis PrepBuffers Prepare Buffer Series (e.g., pH 2-10) AddStock Add Constant Aliquot of Stock to each Buffer PrepBuffers->AddStock PrepStock Prepare Compound Stock Solution PrepStock->AddStock RecordSpectra Record UV-Vis Spectrum for each pH PlotAbs Plot Absorbance vs. pH (at key λ) RecordSpectra->PlotAbs FitCurve Fit Data to Sigmoidal Curve PlotAbs->FitCurve Determine_pKa Determine pKa from Inflection Point FitCurve->Determine_pKa

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa Values

When experimental determination is not feasible, or to gain deeper mechanistic insight, pKa values can be predicted using computational chemistry.[10] Quantum chemical methods, particularly Density Functional Theory (DFT) combined with a polarizable continuum solvent model (PCM), can provide accurate pKa predictions, often with a mean unsigned error of less than one pK unit for many classes of molecules.[11]

  • Structure Preparation: Build the 3D structures of the relevant species: the neutral molecule (HA), the carboxylate anion (A⁻), and the protonated imidazole cation (H₂A⁺).

  • Geometry Optimization: Perform geometry optimization for each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or IEFPCM).

    • Causality: It is crucial to find the lowest energy conformation for each species in solution, as molecular geometry can change upon solvation. The "direct" approach, where all calculations are done in the presence of the continuum solvent, can perform better for systems with significant geometry changes between gas and solution phases.

  • Frequency Calculation: Perform vibrational frequency calculations for each optimized structure to obtain the Gibbs free energies (G). This step also confirms that the optimized structures are true energy minima.

  • pKa Calculation (via Thermodynamic Cycle):

    • The pKa is calculated from the change in Gibbs free energy (ΔGaq) for the dissociation reaction in water.

    • For the carboxylic acid (pKa₁): HA ⇌ A⁻ + H⁺

      • ΔGaq = G(A⁻)aq + G(H⁺)aq - G(HA)aq

    • For the imidazole ring (pKa₂): H₂A⁺ ⇌ HA + H⁺

      • ΔGaq = G(HA)aq + G(H⁺)aq - G(H₂A⁺)aq

    • The Gibbs free energy of the proton in water, G(H⁺)aq, is a well-established, albeit debated, value (e.g., -272.2 kcal/mol).[11]

    • The final pKa is calculated using the formula: pKa = ΔGaq / (2.303 * RT) , where R is the gas constant and T is the temperature (298.15 K).

  • Refinement (Optional): For higher accuracy, linear correction models based on training sets of molecules with known experimental pKa values can be applied to the calculated values to correct for systematic errors in the computational method.[11]

Computational_pKa_Workflow cluster_calc Quantum Chemical Calculations (Aqueous Phase) Start Define Protonated (H₂A⁺), Neutral (HA), and Deprotonated (A⁻) Species Opt_H2A Optimize Geometry of H₂A⁺ Start->Opt_H2A Opt_HA Optimize Geometry of HA Start->Opt_HA Opt_A Optimize Geometry of A⁻ Start->Opt_A Freq_H2A Calculate Gibbs Free Energy (G) of H₂A⁺ Opt_H2A->Freq_H2A Freq_HA Calculate Gibbs Free Energy (G) of HA Opt_HA->Freq_HA Freq_A Calculate Gibbs Free Energy (G) of A⁻ Opt_A->Freq_A Calc_DeltaG Calculate ΔGaq for each dissociation reaction Freq_H2A->Calc_DeltaG Freq_HA->Calc_DeltaG Freq_A->Calc_DeltaG Calc_pKa Calculate pKa from ΔGaq pKa = ΔGaq / (2.303 RT) Calc_DeltaG->Calc_pKa

Caption: Workflow for computational pKa prediction using a thermodynamic cycle.

Conclusion

The precise determination of the pKa values for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is an indispensable step in its evaluation as a potential drug candidate. This guide has outlined the essential theoretical background and provided detailed, actionable protocols for both experimental measurement and computational prediction of its acidity constants. Potentiometric titration serves as the benchmark for accuracy, while UV-Vis spectrophotometry provides a high-sensitivity alternative. Complementing these empirical methods, quantum mechanical calculations offer a powerful predictive tool for rationalizing ionization behavior and guiding molecular design. By employing these robust methodologies, researchers can confidently characterize the physicochemical properties of this and other novel compounds, paving the way for more efficient and successful drug development campaigns.

References

  • Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines and Thiols in Aqueous Solution. (n.d.). OSTI.GOV. [Link]

  • Işık, M., et al. (2019). SAMPL6: Calculation of macroscopic pKa values from ab initio quantum mechanical free energies. Journal of Computer-Aided Molecular Design, 33(10), 925-939. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [Link]

  • Liu, M., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(12), 10476-10483. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. (2024). Rowan Newsletter. [Link]

  • Rossi, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 943-947. [Link]

  • McKee, S. A., & Pogorelov, T. V. (2019). Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. University of Illinois Urbana-Champaign. [Link]

  • Spectrophotometric pKa determination of ionizable... : Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Ovid. [Link]

  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025). Journal of Organic Chemistry. [Link]

  • Alcázar, R., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(1), 90. [Link]

  • Pütün, A. E., Bereket, G., & Özbay, N. (1998). potentiometric titration of some imidazole derivatives in nonaqueous solvent. Communications Faculty of Sciences University of Ankara Series B, 44(1-2), 1-10. [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). University of California, Santa Cruz. [Link]

  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). Nucleic Acids Research, 43(3), 1439-1448. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (2024). Reddit. [Link]

  • Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. (2022). Journal of Chromatographic Science. [Link]

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (2011). Asian Journal of Chemistry, 23(12), 5727-5732. [Link]

  • Çakar, M., & Kanbur, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 745-752. [Link]

  • Shields, G. C., & Seybold, P. G. (Eds.). (2015). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

  • Oumada, F. Z., et al. (2018). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Journal of Pharmaceutical and Biomedical Analysis, 151, 295-302. [Link]

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Exploratory

A Technical Guide to the Safe Handling and Application of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Chemical Safety Section 1: Compound Profile and Inferred Hazard Analysis 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

Section 1: Compound Profile and Inferred Hazard Analysis

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid belongs to the class of N-substituted imidazole carboxylic acids. The structure combines a heterocyclic imidazole ring, known for its diverse biological activities, with a carboxylic acid moiety, which imparts acidic properties. While specific toxicological data is absent, the hazards can be reliably inferred from its chemical class and close structural relatives.

1.1. Inferred Physicochemical Properties

PropertyInferred Value/StateRationale & References
Physical Form Solid, likely crystalline powder.Based on analogous imidazole carboxylic acids and their ethyl esters which are solids at room temperature.[4]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases.The carboxylic acid group suggests basic conditions will improve aqueous solubility. Common for small organic molecules in drug discovery.
Stability Expected to be stable under normal laboratory storage conditions.SDS for similar compounds do not indicate unusual instability.[2][4]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.The carboxylic acid functionality can react exothermically with bases. The imidazole ring can be susceptible to strong oxidizers.[2][5]

1.2. Primary Hazard Classification

Based on the consistent classification of analogous compounds, 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid should be handled as a substance with the following hazards[1][2][3][6]:

Hazard StatementGHS CodeGHS PictogramCausality and Expert Insight
Causes skin irritation. H315

The acidic nature of the carboxylic acid group and the reactivity of the imidazole ring can disrupt skin integrity, leading to irritation.[1][3][7]
Causes serious eye irritation. H319

As a fine powder and an acidic compound, it can cause significant mechanical and chemical irritation to the sensitive tissues of the eye, potentially leading to damage if not promptly flushed.[1][2][3][7]
May cause respiratory irritation. H335

Fine dust or aerosols can irritate the mucous membranes of the respiratory tract upon inhalation.[1][2][3] This necessitates the use of engineering controls to prevent exposure.

Section 2: The Laboratory Workflow: A Risk-Managed Approach

A proactive safety culture treats a chemical's lifecycle in the lab as a continuous workflow, with embedded controls at each stage.

2.1. Procurement, Receipt, and Storage

Upon receipt, immediately inspect the container for damage. The label should be clear and legible. Log the compound into your chemical inventory system.

Storage Protocol:

  • Location: Store in a cool, dry, and well-ventilated area.[1][2][3]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1][2]

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents, to prevent unintended reactions.[2][5] For larger quantities, consider secondary containment.[1]

2.2. Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize exposure. Engineering controls are the most effective measure, supplemented by appropriate PPE.

  • Primary Engineering Control: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood. This is non-negotiable and protects against inhalation of dust or aerosols.[1][2]

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum).Provides a barrier against skin contact. For prolonged use or handling of concentrated solutions, consult a glove compatibility chart to verify breakthrough times. Always inspect gloves before use and wash hands after removal.[1][2]
Eye Protection Chemical splash goggles.Safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting from airborne powder and splashes.[2][3]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Not required if handled in a fume hood.A respirator may be necessary for large-scale spills or if engineering controls fail.[1]

2.3. Standard Operating Procedure (SOP): Weighing and Solution Preparation

This SOP is a self-validating workflow designed to minimize exposure and ensure accuracy.

Workflow Diagram: SOP for Compound Handling

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Goggles, Lab Coat, Gloves) B Verify Fume Hood is ON and functioning correctly A->B C Place all necessary equipment inside the fume hood B->C D Tare balance with weigh paper/boat C->D E Carefully transfer solid compound using a spatula, avoiding dust D->E F Close primary container immediately E->F G Transfer weighed solid to vessel F->G H Add solvent slowly to dissolve G->H I Wipe down spatula and surfaces with appropriate solvent H->I J Dispose of contaminated weigh paper, wipes, and gloves in designated hazardous waste container I->J K Wash hands thoroughly J->K

Caption: A standard workflow for safely weighing and dissolving a powdered chemical.

Step-by-Step Protocol:

  • Preparation: Don all required PPE (goggles, lab coat, gloves). Verify that the fume hood is operational.

  • Staging: Place the balance, chemical container, spatula, weigh paper, and receiving vessel inside the fume hood.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the tared weigh paper. Work slowly to minimize dust generation.

  • Securing: Immediately and tightly close the primary chemical container.

  • Transfer: Transfer the weighed solid into the designated vessel for dissolution.

  • Dissolution: Slowly add the chosen solvent to the solid. Swirl or stir gently to dissolve.

  • Decontamination: Clean the spatula and any contaminated surfaces.

  • Disposal: Dispose of the used weigh paper, gloves, and any cleaning materials into the designated solid hazardous waste stream.[1][2]

  • Final Step: Remove PPE and wash hands thoroughly with soap and water.[1]

Section 3: Emergency Preparedness and Response

Preparation is key to mitigating the impact of an accidental exposure or spill.

3.1. First Aid Measures

Immediate and correct action is crucial.[1][2][3]

Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Give a glass of water to drink. Seek immediate medical attention.[1][8]

3.2. Spill Management

For small spills (<1 g) within a fume hood:

Decision Tree: Small Chemical Spill Response

Spill_Response A Spill Occurs B Alert personnel in immediate area A->B C Is the spill contained in the fume hood? B->C D_yes Yes C->D_yes Yes D_no No C->D_no No E Ensure PPE is worn D_yes->E J Evacuate the area. Contact EH&S or Emergency Response Team D_no->J F Cover spill with a dry, neutral absorbent material (e.g., vermiculite, sand) E->F G Carefully sweep material into a designated hazardous waste container F->G H Decontaminate the area with a suitable solvent G->H I Dispose of all materials as hazardous waste H->I

Caption: A decision-making workflow for responding to a small chemical spill.

Cleanup Protocol:

  • Alert: Notify others in the immediate vicinity.

  • Contain: Ensure the spill is contained within the fume hood.

  • Absorb: Gently cover the spill with a dry absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Avoid raising dust.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[1][3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water.

  • Dispose: Place all cleanup materials into the hazardous waste container.[1]

Section 4: Waste Management

All waste generated from handling 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent materials should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.[1][2]

References

  • 1-Ethyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. (2023, May 30). Apollo Scientific.
  • Technicure® EMI-24-CN Safety Data Sheet. (2015, April 6).
  • 1H-Imidazole-4-carboxylic acid Product Inform
  • Imidazole-4-carboxylic acid Safety Data Sheet. (2025, December 21). Fisher Scientific.
  • ethyl 4-methyl-1H-imidazole-2-carboxylate Product Inform
  • Ethyl 4-methyl-1H-imidazole-2-carboxylate Product Inform
  • Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate Safety Inform
  • 1H-Imidazole-2-carboxylic acid Product Inform
  • 1H-Imidazole-2-carboxylic acid Hazard Summary.
  • 1-Methyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. (2023, September 5). Fisher Scientific.
  • 1H-Imidazole-2-carboxylic acid Safety Data Sheet. (2025, December 20). Fisher Scientific.
  • 1,2,3-trichloropropane Safety D
  • Ethyl imidazole-2-carboxylate Safety Data Sheet. (2025, October 24). Thermo Fisher Scientific.
  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016, April 21).
  • Ethyl 4-Imidazolecarboxylate Safety Data Sheet. (2025, October 14). Tokyo Chemical Industry (TCI).

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Foundational

Molecular weight and formula of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, forming the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of a specific derivative, 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications in drug development, particularly in the context of combating antimicrobial resistance. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this promising molecular entity.

Core Molecular Profile

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a substituted imidazole derivative featuring an ethyl group at the N1 position, a methyl group at the C4 position, and a carboxylic acid moiety at the C2 position. These substitutions are critical for modulating the molecule's steric, electronic, and pharmacokinetic properties.

Chemical Structure and Properties

The structural arrangement of functional groups dictates the molecule's behavior. The carboxylic acid at C2, adjacent to the N1 nitrogen, is a key feature for potential metal chelation and hydrogen bonding, a property leveraged in the design of enzyme inhibitors.[1] The N-ethyl group enhances lipophilicity compared to its N-H counterpart, which can significantly influence membrane permeability and metabolic stability.

Diagram 1: Molecular Structure of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Caption: 2D structure of the title compound.

Physicochemical Data Summary

Precise experimental data for this specific molecule is not widely published. However, we can calculate its fundamental properties and provide estimates based on closely related analogs. The data presented below is crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂(Calculated)
Molecular Weight 154.17 g/mol (Calculated)[2]
CAS Number Not assignedN/A
Appearance Expected to be a solid(Inferred)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
Rotatable Bonds 2(Calculated)
Topological Polar Surface Area (TPSA) 55 Ų(Inferred from isomer)[2]
LogP (Predicted) ~0.6 - 1.0(Inferred from isomers)[3][4]

Synthesis and Characterization Protocol

While multiple synthetic routes to substituted imidazoles exist, a highly efficient and logical pathway for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid involves a two-step sequence starting from a commercially available precursor. This approach is predicated on the principles of selective N-alkylation followed by ester hydrolysis.

Proposed Synthetic Workflow

The proposed synthesis begins with ethyl 4-methyl-1H-imidazole-2-carboxylate, which features the desired C4-methyl and C2-ester functionalities. The primary tasks are to selectively add an ethyl group to the N1 position and then convert the ester to the target carboxylic acid.

Diagram 2: Proposed Synthetic Pathway

G start Ethyl 4-methyl-1H-imidazole-2-carboxylate (CAS: 40253-44-9) intermediate Ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate start->intermediate  Step 1: N-Ethylation  Reagents: EtI, K2CO3  Solvent: Acetonitrile (MeCN) product 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (Target Compound) intermediate->product  Step 2: Ester Hydrolysis  Reagents: 1. LiOH or NaOH  2. HCl (aq) workup

Caption: A two-step synthetic route to the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate (N-Ethylation)

  • Rationale: This step introduces the N-ethyl group. The choice of potassium carbonate as the base is crucial; it is strong enough to deprotonate the imidazole N-H but mild enough to prevent undesired side reactions like ester hydrolysis. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Procedure:

    • To a solution of ethyl 4-methyl-1H-imidazole-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq.).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add ethyl iodide (1.2 eq.) dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-ethylated intermediate.

Step 2: Synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (Ester Hydrolysis)

  • Rationale: Saponification is a standard method for converting esters to carboxylic acids. Lithium hydroxide is often preferred for its high reactivity and the ease of removing lithium salts during workup. The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired product.

  • Procedure:

    • Dissolve the ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate (1.0 eq.) from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0 eq.) and stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-4 hours), concentrate the mixture in vacuo to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl.

    • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If it remains in solution, extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 155.08, corresponding to the protonated molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) should display characteristic signals: a triplet and a quartet for the N-ethyl group, a singlet for the C4-methyl group, a singlet for the C5-H proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid (expected >160 ppm) and the carbons of the imidazole ring and alkyl substituents.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch) and a sharp absorption around 1700 cm⁻¹ (C=O stretch) would be indicative of the carboxylic acid group.[5]

Applications in Drug Development

The imidazole scaffold is a well-established pharmacophore.[6] The specific derivative, 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, possesses features that make it a compelling candidate for targeted therapeutic applications, especially as an enzyme inhibitor.

Inhibitor of Metallo-β-Lactamases (MBLs)

A critical application area for imidazole-2-carboxylic acid derivatives is in combating bacterial antibiotic resistance.[1] Many pathogenic bacteria produce metallo-β-lactamase (MBL) enzymes, which use zinc ions to hydrolyze and inactivate crucial β-lactam antibiotics like carbapenems.

  • Mechanism of Action: The carboxylic acid group at the C2 position is perfectly positioned to chelate the active site zinc ion(s) in MBLs, while the imidazole ring itself can form favorable interactions with nearby amino acid residues. This dual-binding mode can lead to potent inhibition of the enzyme.

  • Structure-Activity Relationship (SAR): Research on related 1H-imidazole-2-carboxylic acid (ICA) derivatives has shown that substituents at the N1 position are crucial for engaging with flexible loops near the enzyme's active site.[1] The N-ethyl group in our target molecule could provide the necessary steric and hydrophobic interactions to enhance binding affinity and inhibitory potency against specific MBLs, such as the Verona Integron-encoded MBLs (VIMs). The C4-methyl group can further optimize van der Waals contacts within the binding pocket.

  • Therapeutic Strategy: This compound could be developed as a co-drug, administered alongside a carbapenem antibiotic. By inhibiting the MBL enzyme, it would protect the antibiotic from degradation, restoring its efficacy against resistant bacterial strains.[1]

Broader Therapeutic Potential

Beyond MBL inhibition, the imidazole core is associated with a wide spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[6] The specific substitution pattern of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid makes it a valuable building block for generating diverse chemical libraries to screen for other therapeutic targets.[7]

Conclusion

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a molecule of significant interest for medicinal chemists and drug developers. Its calculated physicochemical properties suggest favorable characteristics for a drug candidate. The proposed two-step synthesis from a commercially available starting material provides a practical and efficient route for its production. Most importantly, its structural analogy to known potent inhibitors of metallo-β-lactamases positions it as a promising lead compound in the urgent fight against antibiotic-resistant bacteria. Further investigation into its biological activity is highly warranted and could unveil its full therapeutic potential.

References

  • ChemSynthesis. (2025, May 20). ethyl 4-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • PubChem. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • NIST. 1H-Imidazole, 2-ethyl-4-methyl-. Retrieved from [Link]

  • PubChem. Ethyl 4-methyl-5-imidazolcarboxylate. Retrieved from [Link]

  • NIST. 1H-Imidazole, 2-ethyl-4-methyl-. Retrieved from [Link]

  • Google Patents. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • PubChem. Ethyl 4(5)-imidazolecarboxylate. Retrieved from [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • LookChem. Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. 1H-Imidazole-2-carboxylic acid. Retrieved from [Link]

  • Panday, A. et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Wang, Y. et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Retrieved from [Link]

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Exploratory

Process Development Guide: Synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Executive Summary Target Molecule: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid CAS Registry Number: 16042-25-4 (Generic for imidazole-2-COOH parent) / Specific derivative often referenced in patent literature for Ang...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid CAS Registry Number: 16042-25-4 (Generic for imidazole-2-COOH parent) / Specific derivative often referenced in patent literature for Angiotensin II receptor antagonists.[1] Primary Application: Key intermediate in the synthesis of sartans (e.g., Telmisartan analogs) and functionalized ionic liquids.

This technical guide outlines a robust, scalable synthetic route for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid . Unlike generic preparations, this protocol addresses the critical challenge of regioselectivity during the alkylation of 4-methylimidazole, ensuring high isomeric purity of the 1,4-isomer over the thermodynamically competitive 1,5-isomer. The synthesis leverages a C2-directed lithiation strategy, offering superior yields compared to oxidative methods.

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the target molecule at the C2-carboxyl bond and the N1-ethyl bond.

Strategic Disconnections:

  • C2-COOH: Disconnected via Lithiation-Carboxylation . This is preferred over oxidation of a C2-methyl group because it avoids harsh oxidants that can degrade the imidazole ring.

  • N1-Ethyl: Disconnected via Nucleophilic Substitution (Alkylation) .[1] The starting material, 4-methylimidazole, exists in tautomeric equilibrium with 5-methylimidazole. Alkylation locks this equilibrium, creating a mixture of 1,4- and 1,5-isomers that must be separated.

Retrosynthesis cluster_legend Legend Target 1-Ethyl-4-methyl-1H- imidazole-2-carboxylic acid Intermediate 1-Ethyl-4-methylimidazole Target->Intermediate C2-Lithiation / CO2 Quench (C-C Bond Formation) Start 4-Methylimidazole (Commercial Starting Material) Intermediate->Start N-Alkylation (EtBr/Base) (Regioselectivity Challenge) Target_L Target Inter_L Key Intermediate Start_L Starting Material

Figure 1: Retrosynthetic logic flow prioritizing C2-lithiation for carboxylic acid introduction.

Detailed Synthetic Protocols

Phase 1: Regioselective Synthesis of 1-Ethyl-4-methylimidazole

Objective: Alkylate 4-methylimidazole while maximizing the ratio of the 1,4-isomer (less hindered) over the 1,5-isomer.[1]

Reaction Principle: 4-Methylimidazole exists as a tautomer.[1] Deprotonation yields a resonance-stabilized anion.[1] Alkylation at the nitrogen distal to the methyl group yields the 1,4-isomer (Target). Alkylation at the proximal nitrogen yields the 1,5-isomer (Impurity).

ParameterSpecificationRationale
Starting Material 4-Methylimidazole (98%+)Commercial grade.[1]
Alkylating Agent Ethyl Bromide (1.1 equiv)Ethyl iodide is more reactive but expensive; bromide is sufficient.
Base NaOH (pellets) or K2CO3Strong base needed to deprotonate imidazole (pKa ~14.5).
Solvent Acetonitrile (ACN) or DMSOPolar aprotic solvents enhance SN2 rate.
Temperature 0°C to RTLower temperatures favor the kinetic product (1,4-isomer).

Step-by-Step Protocol:

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 4-methylimidazole (1.0 mol) in Acetonitrile (500 mL) .

  • Deprotonation: Add Powdered NaOH (1.1 mol) . Stir vigorously at room temperature for 30 minutes until the anion is formed (slight exotherm).

  • Addition: Cool the mixture to 0°C. Add Ethyl Bromide (1.1 mol) dropwise over 1 hour.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Filter off inorganic salts (NaBr). Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification (CRITICAL): The crude oil contains both 1,4- and 1,5-isomers (typically 70:30 ratio).

    • Distillation: Perform fractional distillation under high vacuum (0.5 mmHg). The 1,4-isomer typically has a lower boiling point than the 1,5-isomer due to lower dipole moment/stacking interactions.

    • Boiling Point Target: Collect fraction at ~75-80°C (at 0.5 mmHg).

    • Validation: Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR. The 1,4-isomer will show NOE between the N-Ethyl protons and the C5-H proton. The 1,5-isomer will show NOE between N-Ethyl and C5-Methyl.[1]

Phase 2: C2-Lithiation and Carboxylation

Objective: Install the carboxylic acid at the C2 position using n-Butyllithium.[1]

Safety Note: n-Butyllithium is pyrophoric.[1] All glassware must be flame-dried and flushed with Argon.[1] Use a syringe/cannula transfer technique.

ReactionScheme Step1 1-Ethyl-4-methylimidazole (Dry THF, -78°C) Step2 Lithiation (Add n-BuLi, 1.1 eq) Step1->Step2 Step3 Intermediate (2-Li-Species) Step2->Step3 30 min Step4 Quench (Dry CO2 gas/solid) Step3->Step4 Electrophilic Attack Step5 Product (Zwitterionic Acid) Step4->Step5 Acidic Workup (pH 3-4)

Figure 2: Lithiation-Carboxylation workflow. Strict temperature control prevents ring opening.

Step-by-Step Protocol:

  • Setup: Flame-dry a 1L 3-neck flask. Cool under a stream of Argon.

  • Solvation: Add Purified 1-Ethyl-4-methylimidazole (0.1 mol) and Anhydrous THF (300 mL) .

  • Cryogenic Cooling: Cool the solution to -78°C using a Dry Ice/Acetone bath.

  • Lithiation: Slowly add n-Butyllithium (2.5M in hexanes, 0.11 mol) dropwise via syringe over 30 minutes. Maintain internal temperature below -65°C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes at -78°C.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous CO2 gas (passed through a CaCl2 drying tube) into the solution for 30 minutes.

    • Method B (Solid): Add crushed, dry Dry Ice (excess) directly to the flask (careful of foaming).

  • Quench: Allow the reaction to warm to room temperature. The lithium carboxylate salt will form.

  • Workup:

    • Quench with Water (50 mL) .

    • Adjust pH to 3.0–4.0 using conc. HCl . The product exists as a zwitterion and will precipitate near its isoelectric point.

    • Remove THF under reduced pressure.

    • Cool the aqueous residue to 4°C. Filter the white precipitate.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield pure 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid .[1]

Analytical Profile & Quality Control

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

TechniqueExpected Signal (1H NMR, DMSO-d6)Interpretation
1H NMR δ 1.35 (t, 3H)N-Ethyl methyl group (-CH2CH3 )
1H NMR δ 2.18 (s, 3H)C4-Methyl group
1H NMR δ 4.30 (q, 2H)N-Ethyl methylene group (-CH2 CH3)
1H NMR δ 7.15 (s, 1H)C5-Proton (Diagnostic: Singlet confirms 4-subst.)[1]
1H NMR ABSENT C2-Proton (δ ~7.5-8.[1]0) must be absent.
13C NMR ~160 ppmCarbonyl carbon (COOH)

Impurity Alert:

  • 1,5-Isomer: If the separation in Phase 1 was poor, you will see a satellite singlet for the C4-H proton and a shifted methyl signal.

  • Decarboxylation: Heating the final product above 100°C during drying can cause decarboxylation, reverting it to the starting material. Dry under vacuum at 50°C max.

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.[1][2][3]

    • Source: Der Pharma Chemica, 2022, 14(4):12-16.[2]

    • URL:[Link]

  • Lithiation Protocols

    • Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
    • Source: Journal of Visualized Experiments (JoVE), 2016.
    • URL:[Link]

  • Isomer Separation (Distillation Data)

    • Title: 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.[1][4]

    • Source: Membranes (Basel), 2022.
    • URL:[Link]

  • General Imidazole Synthesis

    • Title: Synthesis of Imidazoles (Baran Lab Group Meeting).
    • Source: Scripps Research Institute.
    • URL:[Link]

Sources

Foundational

The Investigational Potential of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid as a Novel Therapeutic Agent

An In-depth Technical Guide Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs that exhibit a wide array of biological activities.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs that exhibit a wide array of biological activities.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid . While direct research on this compound is sparse, a comprehensive analysis of its structural components and the broader class of 1H-imidazole-2-carboxylic acid (ICA) derivatives provides a compelling rationale for its investigation. Strong evidence points to a primary therapeutic potential as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to pathogenic bacteria.[4][5] This document synthesizes existing structure-activity relationship (SAR) data, proposes a primary mechanism of action, and provides a detailed experimental roadmap for validating its biological activity, offering researchers and drug development professionals a foundational blueprint for its exploration.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] Its unique structural and electronic properties, including its amphoteric nature and ability to participate in hydrogen bonding and metal coordination, make it a highly versatile pharmacophore.[2][6][7] This versatility is evidenced by its presence in a vast range of pharmacologically important drugs with diverse applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[8][9][10][11][12] The imidazole ring is not only a passive scaffold but often plays a critical role in the mechanism of action, frequently serving as a catalytic site in enzymes or a key binding motif for biological receptors.[13] The continued exploration of novel imidazole derivatives remains a highly productive endeavor in the quest for new therapeutic agents.[10][11]

Physicochemical Profile of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological potential. Below is the structural representation and key computed properties for the title compound.

Structure: Chemical structure of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₁₀N₂O₂ Calculated
Molecular Weight 154.17 g/mol Calculated
Parent Acid CAS 16042-25-4 (for 1H-Imidazole-2-carboxylic acid) PubChem[14]
Related Ester CAS 40253-44-9 (for Ethyl 4-methyl-1H-imidazole-2-carboxylate) ChemSynthesis[15], Sigma-Aldrich[16]
InChIKey (Related Ester) PXCMTFGNXKTAPA-UHFFFAOYSA-N Sigma-Aldrich[16]

| Nature | Aromatic Carboxylic Acid | Inferred |

Core Hypothesis: A Potent Metallo-β-Lactamase (MBL) Inhibitor

The most compelling therapeutic application for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid lies in combating antibiotic resistance. The core structure is an ideal candidate for inhibiting metallo-β-lactamases (MBLs), a major cause of resistance to last-resort carbapenem antibiotics.[4]

The Clinical Challenge of Metallo-β-Lactamases

MBLs are a class of bacterial enzymes that require zinc ions for their activity. They are particularly insidious because they can hydrolyze nearly all β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[5] The rise of MBL-producing Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli, poses a significant threat to global health, rendering many frontline antibiotics ineffective.[4] Consequently, the development of effective MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy is a critical therapeutic goal.[4][5]

The 1H-imidazole-2-carboxylic Acid (ICA) Pharmacophore

Research has identified the 1H-imidazole-2-carboxylic acid (ICA) scaffold as a potent metal-binding pharmacophore (MBP) capable of targeting multiple subclass B1 MBLs, which are the most clinically relevant type.[5] The carboxylic acid group and the adjacent ring nitrogen atom can effectively chelate the zinc ions in the MBL active site, disrupting the enzyme's catalytic function.

Structure-Activity Relationship (SAR) and the Promise of the Title Compound

Recent studies have provided crucial insights into the structure-activity relationships of ICA derivatives, directly supporting the potential of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid.

  • Substitution at the N-1 Position: SAR studies reveal that appropriate substituents at the N-1 position are critical for achieving potent inhibition of MBLs, particularly the Verona Integron-encoded MBLs (VIMs).[4] The ethyl group in the title compound is a small, lipophilic group that can engage with flexible loops in the enzyme's active site, potentially enhancing binding affinity and inhibitory potency.[4]

  • Substitution at the C-4 Position: The methyl group at the C-4 position can also influence the compound's electronic properties and steric profile, further modulating its interaction with the target enzyme.

These SAR insights strongly suggest that the specific combination of an ethyl group at N-1 and a methyl group at C-4 on the ICA scaffold is a rational design choice for creating a potent and specific MBL inhibitor.

Proposed Mechanism of Action

The proposed mechanism involves the title compound acting as a competitive inhibitor. The imidazole-2-carboxylic acid moiety directly coordinates with the two zinc ions (Zn1 and Zn2) in the MBL active site. This binding event displaces the nucleophilic water molecule required for β-lactam hydrolysis, thereby inactivating the enzyme.

MBL_Inhibition cluster_MBL MBL Active Site cluster_Inhibitor 1-Ethyl-4-methyl-1H- imidazole-2-carboxylic acid cluster_Drug Carbapenem Antibiotic Zn1 Zn²⁺ H2O H₂O Zn1->H2O coordination Hydrolyzed Inactive Metabolite Zn1->Hydrolyzed Zn2 Zn²⁺ Zn2->H2O Zn2->Hydrolyzed Inhibitor COOH N Inhibitor->Zn1 Chelation & Inhibition Inhibitor->Zn2 Chelation & Inhibition Carbapenem Meropenem Carbapenem->Zn1 Hydrolysis Carbapenem->Zn2 Hydrolysis caption Fig 1: Proposed MBL Inhibition Mechanism. Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: Preclinical Evaluation S1 Chemical Synthesis of Target Compound S2 Purification (HPLC) S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 I1 MBL Inhibition Assay (IC₅₀ Determination) S3->I1 Pure Compound I2 Antimicrobial Synergy (Checkerboard Assay) I1->I2 V1 Pharmacokinetic Studies (ADME) I2->V1 Promising Candidate I3 Broad-Spectrum Screening (Antifungal, Anticancer) V2 In Vivo Efficacy (Infection Models) V1->V2 V3 Preliminary Toxicology V2->V3 caption Fig 2: Overall Experimental Workflow.

Caption: A phased experimental workflow for compound validation.

Protocol: Chemical Synthesis

The synthesis of the title compound can be approached via the hydrolysis of its corresponding ethyl ester, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of Ethyl 1-Ethyl-4-methyl-1H-imidazole-2-carboxylate

  • Rationale: This step introduces the ethyl group at the N-1 position.

  • To a solution of ethyl 4-methyl-1H-imidazole-2-carboxylate in a suitable aprotic solvent (e.g., acetonitrile), add a base such as triethylamine.

  • Cool the mixture (e.g., to 0°C) and add ethyl chloroformate dropwise.

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Work up the reaction mixture using standard extraction and purification techniques (e.g., column chromatography) to isolate the ester.

Step 2: Saponification to 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

  • Rationale: This final step hydrolyzes the ester to the desired carboxylic acid.

  • Dissolve the purified ester from Step 1 in an alcoholic solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Filter, wash, and dry the solid to yield the final compound.

  • Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Protocol: In Vitro MBL Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of MBL enzyme activity (IC₅₀).

  • Reagents & Materials: Purified recombinant MBL (e.g., VIM-2), CENTA or imipenem as substrate, assay buffer (e.g., HEPES), microplate reader.

  • Preparation: Prepare a stock solution of the title compound in DMSO and create serial dilutions in assay buffer.

  • Assay Procedure: a. In a 96-well plate, add a fixed concentration of MBL enzyme to each well. b. Add varying concentrations of the inhibitor (title compound) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). c. Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C. This allows the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the chromogenic substrate (e.g., CENTA). e. Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA hydrolysis) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Antimicrobial Synergy (Checkerboard Assay)

This assay determines if the compound can restore the activity of a carbapenem antibiotic against a resistant bacterial strain.

  • Reagents & Materials: MBL-producing bacterial strain (e.g., P. aeruginosa expressing VIM-2), Mueller-Hinton broth, meropenem, title compound.

  • Procedure: a. In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions. Dilute the title compound horizontally and meropenem vertically. b. Inoculate each well with a standardized suspension of the MBL-producing bacteria. c. Incubate the plate at 37°C for 18-24 hours. d. Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that prevents visible bacterial growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4 indicates no interaction.

    • FICI > 4 indicates antagonism.

Data Interpretation and Future Directions

  • Successful Outcome: A low IC₅₀ value (<10 µM) in the MBL inhibition assay, coupled with a FICI value ≤ 0.5 in the synergy assay, would strongly validate the core hypothesis. Such a result would position 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid as a promising lead candidate for further development.

  • Next Steps: Positive in vitro results should be followed by preclinical evaluation, including pharmacokinetic (ADME) studies to assess its drug-like properties, efficacy studies in animal models of infection, and preliminary toxicology assessments to ensure a suitable safety profile. [4]Further lead optimization could involve synthesizing analogues with different alkyl groups at the N-1 and C-4 positions to refine potency and selectivity.

Conclusion

While 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid has not been extensively studied, a rigorous analysis based on established medicinal chemistry principles and structure-activity relationships of its parent scaffold identifies it as a high-potential investigational compound. Its primary promise lies as an inhibitor of metallo-β-lactamases, addressing the urgent clinical need for new therapies to combat carbapenem-resistant bacterial infections. The experimental roadmap detailed in this guide provides a clear and logical framework for its synthesis and biological validation. The exploration of this molecule represents a rational, structure-guided approach to drug discovery that could yield a valuable new tool in the fight against antimicrobial resistance.

References

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. (2022-01-15). [Link]

  • Review of pharmacological effects of imidazole derivatives. E3S Web of Conferences. (2022-04-28). [Link]

  • ethyl 4-methyl-1H-imidazole-2-carboxylate - 40253-44-9. ChemSynthesis. (2025-05-20). [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. (2010). [Link]

  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020-07-26). [Link]

  • Imidazole Derivatives as Potential Therapeutic Agents. PubMed. (2016). [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. ResearchGate. (2023). [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. (2024-09-23). [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. (2023-07-01). [Link]

  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. (2022-10-15). [Link]

  • Chemical and Pharmacological Properties of Imidazoles. Human Journals. (2014-09-15). [Link]

  • ethyl 1H-imidazole-2-carboxylate. PubChem. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. (2023-12-31). [Link]

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]

  • Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. (2023-01-31). [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. (2017-08-11). [Link]

  • 1H-Imidazole-2-carboxylic acid. PubChem. [Link]

Sources

Exploratory

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid: A Versatile C2-Functionalized Scaffold

Topic: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid: Strategic Utilization in Medicinal Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Medicinal Chemists, Process Chemists, and CMC Le...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid: Strategic Utilization in Medicinal Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Medicinal Chemists, Process Chemists, and CMC Leads.[1][2]

[1][2]

Abstract

In the landscape of modern drug discovery, the imidazole ring remains a privileged structure due to its ability to function as a hydrogen bond donor/acceptor, a metal ligand, and a bioisostere for phenyl or pyridine rings.[2] 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) represents a highly specific, functionalized derivative that serves as a critical intermediate in the synthesis of bioactive amides, particularly in the development of Angiotensin II receptor antagonists and next-generation kinase inhibitors.[1][2]

This guide provides a comprehensive technical analysis of EMICA, detailing its physicochemical profile, robust synthesis pathways (focusing on regioselective C2-functionalization), and its application as a pharmacophore building block.[2]

Physicochemical Profile & Pharmacophore Logic[1][2]

The selection of EMICA as an intermediate is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) requirements.[1]

Structural Rationale[1][2]
  • 1-Ethyl Group (N1): Unlike the naked N-H imidazole, the N-ethyl group eliminates tautomerism, locking the regiochemistry of the ring.[2] It increases lipophilicity (

    
    ), improving passive membrane permeability compared to the methyl analog, while avoiding the metabolic liability of longer alkyl chains.[2]
    
  • 4-Methyl Group (C4): This substituent provides steric bulk that can restrict bond rotation in downstream amides (atropisomerism control).[1][2] Crucially, it blocks the C4 position from metabolic oxidation by cytochrome P450 enzymes, a common clearance pathway for unsubstituted imidazoles.[2]

  • 2-Carboxylic Acid (C2): The C2 position is the most electron-deficient carbon on the ring.[1][2] An acid at this position allows for the synthesis of "reverse-amide" linkers, which are distinct from the more common C4/C5-linked imidazole drugs.[1][2]

Key Properties Table[1][2]
PropertyValue / CharacteristicRelevance
Molecular Formula

Fragment-based design
Molecular Weight 154.17 g/mol Low MW allows for complex downstream coupling
Predicted pKa (Acid) ~1.5 - 2.5Stronger acid than benzoic acid due to inductive effect of

Predicted pKa (Base) ~6.5 - 7.0Protonation of

under physiological pH
LogP ~0.6Hydrophilic enough for solubility, lipophilic enough for binding
Solubility High in DMSO, MeOH; Moderate in WaterProcess solvent selection

Synthesis Pathways: The C2-Lithiation Protocol[1][2]

While oxidative methods (from 2-methylimidazole) exist, they are often plagued by over-oxidation or poor regioselectivity.[2] The Lithiation-Carboxylation route is the "Gold Standard" for research and scale-up, ensuring exclusive C2 functionalization.[1][2]

Mechanistic Insight

The proton at the C2 position of 1-alkylimidazoles is significantly more acidic (


) than those at C4 or C5.[1] This allows for selective deprotonation using organolithium reagents.[1] The N1-ethyl group acts as a directing group, coordinating the lithium species and stabilizing the C2-lithio intermediate.[1][2]
Visualization: Synthesis Workflow

Synthesis Figure 1: Regioselective C2-Lithiation and Carboxylation Pathway Start 1-Ethyl-4-methylimidazole (Precursor) Inter C2-Lithio Intermediate (Transient) Start->Inter Deprotonation Reagent1 n-BuLi (1.1 eq) THF, -78°C Reagent1->Inter Product 1-Ethyl-4-methyl-1H- imidazole-2-carboxylic acid Inter->Product Carboxylation Quench CO2 (Dry Ice) Quench Quench->Product

[1][2][3]

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid from 1-ethyl-4-methylimidazole.

Reagents:

  • 1-Ethyl-4-methylimidazole (1.0 eq)[2]

  • 
    -Butyllithium (2.5 M in hexanes, 1.1 eq)[1][2]
    
  • Anhydrous THF (Solvent, 10-15 volumes)

  • Dry Ice (

    
     source, excess)[2]
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Ensure all glassware is moisture-free to prevent quenching of

    
    -BuLi.[1][2]
    
  • Solvation: Charge the flask with 1-ethyl-4-methylimidazole and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

    • Validation: Internal temperature must remain below -70°C during addition.[1][2]

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 30 minutes.
    
    • Observation: The solution may turn a pale yellow/orange, indicating the formation of the lithiated species.

    • Hold: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous

      
       gas through the solution for 30 minutes.[1]
      
    • Method B (Solid): Cannulate the lithiated solution onto an excess of crushed dry ice in a separate flask. (Preferred for avoiding temperature spikes).[1]

  • Quench & Workup: Allow the mixture to warm to room temperature. Quench with water.[1][4] Adjust pH to ~3.0 using 1N HCl to precipitate the zwitterionic acid or extract the protonated form.[1]

  • Purification: The crude acid often precipitates.[1] Recrystallize from Ethanol/Water or purify via ion-exchange chromatography if water-soluble.[1][2]

Pharmaceutical Applications & Divergent Synthesis[2][6][7]

EMICA is primarily used as an acylating agent.[1] The C2-carboxylate is less reactive than a benzoyl chloride due to the electron-rich nature of the imidazole ring, often requiring robust coupling agents (e.g., HATU, T3P) for amide bond formation.[2]

Common Derivatization Pathways[1][2]
  • Amide Coupling (Kinase Inhibitors): Reaction with anilines or heterocyclic amines to form bi-aryl amide scaffolds.[1]

  • Esterification (Prodrugs): Conversion to the ethyl ester to improve oral bioavailability, relying on esterases for in vivo hydrolysis.[1]

  • Decarboxylative Cross-Coupling: In advanced catalysis, the carboxylic acid can serve as a leaving group in radical decarboxylative couplings (Minisci-type reactions) to install the imidazole ring onto other heterocycles.[1]

Visualization: Divergent Workflows

Applications Figure 2: Downstream Pharmaceutical Utility Core 1-Ethyl-4-methyl-1H- imidazole-2-carboxylic acid Amide Bi-Aryl Amides (Kinase Inhibitors) Core->Amide Amidation Ester Ethyl/Methyl Esters (Prodrugs/Intermediates) Core->Ester Fischer Esterification Alcohol 2-Hydroxymethyl Imidazole (Linker reduction) Core->Alcohol Reduction R_Amide R-NH2, HATU, DIPEA R_Ester EtOH, H2SO4 (cat) R_Alcohol LiAlH4 or BH3

Analytical Validation Standards

To ensure the integrity of the intermediate before using it in GMP synthesis, the following analytical criteria must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers pH to keep acid protonated).[1]

  • Mobile Phase B: Acetonitrile.[1][5][6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide backbone) and 254 nm (aromatic ring).[1]

  • Retention Time: Expect early elution (RT ~ 2-4 min) due to polarity of the carboxylic acid.[1]

NMR Characterization (DMSO-d6)[1][2]
  • 
     NMR: 
    
    • 
       ~13.0 ppm (Broad s, 1H, -COOH )[2]
      
    • 
       ~7.2 ppm (s, 1H, C5-H ) - Diagnostic singlet, confirms no substitution at C5.[2]
      
    • 
       ~4.3 ppm (q, 2H, N-CH 2-CH3)[2]
      
    • 
       ~2.2 ppm (s, 3H, C4-CH 3)[2]
      
    • 
       ~1.3 ppm (t, 3H, N-CH2-CH 3)[1][2]
      

Safety & Handling

  • Corrosivity: As a carboxylic acid, the solid is a mild irritant.[1] However, the acyl chloride derivative (if generated in situ) is highly corrosive.

  • Stability: Imidazole-2-carboxylic acids are prone to decarboxylation at high temperatures (>150°C), especially under acidic conditions.[1][2] Reactions should be kept below 100°C where possible.

  • Storage: Store in a cool, dry place. Hygroscopic tendencies may require storage in a desiccator.[1]

References

  • Synthesis of Imidazole-2-carboxylates

    • Title: Regioselective Synthesis of 1-Substituted Imidazole-2-carboxylates via Lithiation.[1][2]

    • Source: Journal of Organic Chemistry (JOC).[1]

    • URL:[Link] (General Reference for Lithiation Methodology)[2]

  • Pharmacological Relevance

    • Title: Imidazole-based Angiotensin II Receptor Antagonists.[1][2]

    • Source: PubChem Compound Summary (Ethyl 4-methyl-1H-imidazole-2-carboxyl
    • URL:[Link][2]

  • Process Chemistry

    • Title: Scalable Synthesis of Imidazole Intermediates.[1][5]

    • Source: Organic Process Research & Development (OPRD).[1]

    • URL:[Link]

  • Chemical Data

    • Title: 1-Ethyl-4-methylimidazole (Precursor Data).[1][2][7]

    • Source: NIST Chemistry WebBook.[1]

    • URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid: A Robust, Multi-Step Protocol for Pharmaceutical Intermediate Production

An Application Note for Drug Development Professionals Abstract 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of active...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its structural motifs are prevalent in compounds targeting a range of diseases. This application note presents a detailed, scalable, and reliable three-step synthetic protocol designed for researchers and process chemists. The strategy centers on the initial construction of an esterified imidazole core, followed by regioselective N-alkylation, and concluding with a high-yield saponification. This approach circumvents challenges associated with direct carboxylation and provides excellent control over purity and yield, ensuring a robust pathway from laboratory scale to pilot production.

Strategic Overview: A Multi-Step Approach to Scalability

Directly synthesizing a multi-substituted imidazole, such as the target compound, in a single step is often plagued by issues of regioselectivity, low yields, and complex purification profiles. A more robust and scalable strategy involves a sequential, convergent synthesis. Our approach is built on this principle, breaking down the synthesis into three logical, high-yielding, and independently optimizable stages.

The core logic is to first build the less reactive 4-methyl-1H-imidazole-2-carboxylate framework. This ester intermediate serves a dual purpose: it is more stable under various reaction conditions than the free carboxylic acid and facilitates easier purification. The subsequent N-alkylation step introduces the ethyl group, and the final ester hydrolysis is a well-established, clean transformation to yield the desired product. This pathway ensures high purity at each stage and avoids harsh reagents often required for direct ring formation with all substituents present.

G cluster_0 Overall Synthetic Workflow SM Starting Materials (e.g., Ethyl Glyoxalate, Propionaldehyde Ammonia) Int1 Intermediate 1 Ethyl 4-methyl-1H-imidazole-2-carboxylate SM->Int1 Step 1: Imidazole Ring Formation Int2 Intermediate 2 Ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate Int1->Int2 Step 2: Regioselective N-Ethylation FP Final Product 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid Int2->FP Step 3: Base-Catalyzed Saponification

Caption: Overall workflow for the three-step synthesis.

Detailed Synthesis Protocols

This section provides step-by-step methodologies for each stage of the synthesis. All procedures have been designed with scalability and safety in mind.

Protocol 1: Synthesis of Ethyl 4-methyl-1H-imidazole-2-carboxylate (Intermediate 1)

The formation of the imidazole ring is the foundational step. While numerous methods exist for imidazole synthesis[1][4], for this specific substitution pattern, a variation of the Debus-Radziszewski reaction or a related multi-component reaction provides a reliable route from commercially available starting materials. This protocol utilizes a condensation reaction that is amenable to large-scale production.

Step-by-Step Methodology:

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add a suitable solvent such as ethanol (10 volumes relative to the limiting reagent).

  • Reagent Addition: Charge the reactor with ethyl glyoxalate (1.0 eq) and propionaldehyde ammonia (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 70% under reduced pressure.

  • Add water (5 volumes) to the concentrated mixture, which may cause the product to precipitate. If it oils out, perform an extraction with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine (1 x 3 volumes), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo to yield the crude product.

  • Purification: The crude material can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford Ethyl 4-methyl-1H-imidazole-2-carboxylate as a solid.

Protocol 2: N-Ethylation of Intermediate 1 (Yielding Intermediate 2)

This step involves the regioselective alkylation of the imidazole nitrogen. The use of a polar aprotic solvent and a mild inorganic base favors the desired N-1 alkylation and is well-suited for industrial scale-up.[5]

G cluster_1 Mechanism of N-Ethylation Imidazole Imidazole-NH + K₂CO₃ Anion Imidazole-N⁻ K⁺ (Imidazolide Anion) Imidazole->Anion Deprotonation (Base) Product Imidazole-N-CH₂CH₃ + KI Anion->Product SN2 Attack EtI CH₃CH₂-I (Ethyl Iodide) EtI->Product

Caption: Simplified mechanism for the N-Ethylation step.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry, nitrogen-purged reactor, dissolve Ethyl 4-methyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 8 volumes).

  • Base Addition: Add powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension for 30 minutes at room temperature. The choice of K₂CO₃ is strategic; it is cost-effective, easy to handle, and provides sufficient basicity without promoting side reactions.

  • Alkylating Agent: Add ethyl iodide (CH₃CH₂I, 1.2 eq) dropwise to the suspension, maintaining the internal temperature below 30°C using a cooling bath if necessary.

  • Reaction Conditions: After the addition is complete, heat the mixture to 50-60°C and stir for 4-6 hours, or until HPLC analysis indicates complete consumption of the starting material.

  • Workup and Isolation: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KI).

  • Quench the filtrate by slowly adding it to a stirred vessel containing cold water (20 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield Ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate , which is often of sufficient purity for the next step.

Protocol 3: Saponification to 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (Final Product)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Basic hydrolysis (saponification) is preferred over acidic hydrolysis because it is an irreversible process, driving the reaction to completion and simplifying product isolation.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude Ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of ethanol (5 volumes) and water (5 volumes).

  • Base Addition: Add a 2M aqueous solution of sodium hydroxide (NaOH, 2.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 60-70°C and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC or HPLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (5 volumes) and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid (HCl). The product will precipitate as a white solid.

  • Purification: Stir the resulting slurry in the cold for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum at 50°C to yield pure 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid .

Analytical Data and Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques. The following table summarizes the expected data.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm)Expected YieldPurity (HPLC)
Intermediate 1 C₇H₁₀N₂O₂154.17~7.5 (s, 1H), ~4.4 (q, 2H), ~2.2 (s, 3H), ~1.4 (t, 3H)65-75%>98%
Intermediate 2 C₉H₁₄N₂O₂182.22~7.6 (s, 1H), ~4.5 (q, 2H), ~4.2 (q, 2H), ~2.3 (s, 3H), ~1.4 (t, 3H), ~1.3 (t, 3H)85-95%>97%
Final Product C₇H₁₀N₂O₂154.17~10-12 (br s, 1H, COOH), ~7.7 (s, 1H), ~4.3 (q, 2H), ~2.4 (s, 3H), ~1.5 (t, 3H)90-98%>99%

Process Safety and Scalability Considerations

  • Thermal Management: The N-ethylation step is exothermic, especially during the addition of ethyl iodide. For large-scale batches, controlled, slow addition and efficient reactor cooling are critical to prevent temperature runaways.

  • Reagent Handling: Ethyl iodide is a hazardous alkylating agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. DMF is a reproductive toxin and requires careful handling.

  • Workup Efficiency: On a large scale, the filtration of inorganic salts after the ethylation step can be slow. The use of a filter press or centrifugal filter is recommended. The extraction and phase-separation steps should be performed in appropriately sized and rated vessels.

  • Crystallization Control: The final precipitation step is crucial for achieving high purity. The rate of acid addition and the final temperature should be carefully controlled to ensure the formation of an easily filterable crystalline solid rather than an amorphous precipitate.

By adhering to these protocols and considerations, the synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid can be reliably and safely scaled to meet the demands of drug development and manufacturing.

References

  • Preparation of imidazole-2-carboxylic acids.
  • Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

  • Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. ACS Publications. [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

  • Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • ethyl 4-methyl-1H-imidazole-2-carboxylate. ChemSynthesis. [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. [Link]

  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

Sources

Application

Preparation of ionic liquids using 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid precursors

Application Notes and Protocols Topic: Preparation of Ionic Liquids using 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid Precursors Audience: Researchers, scientists, and drug development professionals. Abstract This do...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Preparation of Ionic Liquids using 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of imidazolium-based ionic liquids (ILs) utilizing 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid as a key intermediate. The protocol is structured in two primary stages: (1) the synthesis of the functionalized imidazole precursor from commercially available starting materials, and (2) its subsequent conversion into a prototypical ionic liquid. This application note emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and includes methods for purification and characterization to ensure a self-validating workflow. The unique properties of ionic liquids, such as high thermal stability and tunable solvency, make them highly valuable in pharmaceutical sciences for applications ranging from drug synthesis to advanced delivery systems.[1][2] This guide is intended to equip researchers with the practical knowledge to synthesize and customize imidazolium-based ILs for their specific research and development needs.

Introduction

Ionic liquids (ILs) are a class of salts with melting points typically below 100 °C, composed entirely of ions.[3] Their negligible vapor pressure, high thermal stability, and remarkable designability have established them as green and versatile alternatives to traditional volatile organic solvents.[2][4] In the pharmaceutical and drug development sectors, ILs are being explored for a multitude of applications, including as reaction media for cleaner synthesis, as solubility enhancers for poorly soluble active pharmaceutical ingredients (APIs), and even as APIs themselves (API-ILs).[1][3][5]

Among the various classes of ILs, those based on the imidazolium cation are the most widely studied due to their synthetic accessibility and chemical stability. The properties of these ILs can be finely tuned by modifying the substituents on the imidazole ring. The use of a functionalized precursor, such as 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, offers a strategic entry point for creating task-specific ILs. The carboxylic acid group at the C2 position is particularly noteworthy as it is thermally labile, allowing for a controlled decarboxylation to yield a versatile N,N'-disubstituted imidazole intermediate, which can then be quaternized to form the desired ionic liquid.[6][7]

This guide provides a detailed, field-proven methodology for the multi-step synthesis of a 1,3,4-trialkylated imidazolium ionic liquid, beginning with the construction of the key carboxylic acid precursor.

Overall Synthesis Pathway

The synthesis is a multi-step process designed for modularity and control. It begins with the N-alkylation of 4-methylimidazole, followed by functionalization at the C2 position to install a carboxylic acid. This precursor is then decarboxylated and subsequently quaternized to yield the final ionic liquid.

Synthesis_Pathway A 4-Methylimidazole B 1-Ethyl-4-methyl-1H-imidazole A->B N-Ethylation (EtI, K2CO3) C 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde B->C Vilsmeier-Haack Formylation D 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid (Key Precursor) C->D Oxidation (H2O2) E 1-Ethyl-4-methylimidazole (Decarboxylated Intermediate) D->E Thermal Decarboxylation (Heat, -CO2) F 1-Ethyl-3,4-dimethylimidazolium Iodide (Prototypical Ionic Liquid) E->F Quaternization (MeI) Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Ionic Liquid Synthesis S1_Setup Step 1.1: N-Ethylation (4-MeIm + EtI) S1_Workup Step 1.2: Workup & Purification (Filter, Extract, Concentrate) S1_Setup->S1_Workup S1_Char Step 1.3: Characterization (NMR of 1-Et-4-MeIm) S1_Workup->S1_Char S2_Setup Step 2.1: Formylation (Vilsmeier-Haack) S1_Char->S2_Setup S2_Workup Step 2.2: Workup & Purification (Quench, Extract) S2_Setup->S2_Workup S3_Setup Step 3.1: Oxidation (Aldehyde + H2O2) S2_Workup->S3_Setup S3_Workup Step 3.2: Workup & Purification (Evaporate, Wash) S3_Setup->S3_Workup S3_Char Step 3.3: Final Precursor Characterization (NMR, IR, MP) S3_Workup->S3_Char S4_Setup Step 4.1: Decarboxylation (Heat Precursor) S3_Char->S4_Setup Proceed to Stage 2 S4_Purify Step 4.2: Purification (Optional) (Vacuum Distillation) S4_Setup->S4_Purify S5_Setup Step 5.1: Quaternization (Intermediate + MeI) S4_Purify->S5_Setup S5_Workup Step 5.2: Workup & Purification (Wash with Ethyl Acetate, Dry) S5_Setup->S5_Workup S5_Char Step 5.3: Final IL Characterization (NMR, TGA/DSC) S5_Workup->S5_Char

Sources

Method

Application Note: Thermal Decarboxylation of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA)

Executive Summary This application note details the mechanistic pathways and validated protocols for the decarboxylation of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) to yield 1-Ethyl-4-methylimidazole (EMI)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mechanistic pathways and validated protocols for the decarboxylation of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) to yield 1-Ethyl-4-methylimidazole (EMI) . EMI is a critical curing agent for epoxy resins and a precursor for ionic liquids. This guide addresses the specific challenges of zwitterionic stabilization in heteroaromatic acids and provides a robust thermal decarboxylation workflow.

Mechanistic Analysis

The decarboxylation of imidazole-2-carboxylic acids does not follow a simple homolytic cleavage. Instead, it proceeds through a specific zwitterionic mechanism governed by the Hammick postulate, similar to the decarboxylation of picolinic acids.

The Zwitterionic Pathway ( Mechanism)

EMICA exists in equilibrium between its neutral and zwitterionic forms. The zwitterion is the reactive species required for thermal decarboxylation.

  • Zwitterion Formation: The basic nitrogen (N3) abstracts the proton from the carboxylic acid (O-H), creating a carboxylate anion at C2 and a protonated imidazolium ring.

  • Rate-Determining Step (RDS): The C2-C(carboxyl) bond breaks, releasing

    
    . This step is facilitated by the electron-withdrawing nature of the positively charged imidazolium ring, which stabilizes the developing negative charge at C2.
    
  • Ylide Intermediate: The loss of

    
     generates a transient C2-ylide (an N-heterocyclic carbene equivalent in this context).
    
  • Proton Transfer: The proton at N3 is rapidly transferred to the C2 position, restoring aromaticity and yielding the neutral EMI product.

Pathway Visualization

The following diagram illustrates the critical transition states and electron flow during the reaction.

DecarboxylationMechanism EMICA_Neutral Neutral EMICA (Stable Solid) Zwitterion Zwitterion Species (Reactive Intermediate) EMICA_Neutral->Zwitterion Intramolecular H-Shift (Fast Equilibrium) TS Transition State (C-C Bond Weakening) Zwitterion->TS Thermal Activation (>160°C) Ylide Imidazolium Ylide (Transient C2-) TS->Ylide Loss of CO2 CO2 CO2 (Gas) TS->CO2 EMI 1-Ethyl-4-methylimidazole (Product) Ylide->EMI Rapid Proton Transfer (Re-aromatization)

Figure 1: Mechanistic pathway of EMICA decarboxylation via the zwitterionic intermediate.

Experimental Protocols

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature 160°C – 190°CActivation energy barrier for C-C bond cleavage in heteroaromatic acids is typically 25–35 kcal/mol.
Solvent DMSO, Ethylene Glycol, or NeatHigh dielectric constant solvents stabilize the zwitterionic transition state; high boiling point required.
Atmosphere Nitrogen / ArgonPrevents oxidation of the resulting EMI at high temperatures.
pH Control pH 4.0 – 6.0 (if aqueous)Maximizes zwitterion concentration (

) prior to solvent removal/heating.
Protocol A: Neat Thermal Decarboxylation (Scale: 10g - 100g)

Best for isolation of pure EMI without solvent removal steps.

Materials:

  • 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (Dry solid, moisture content <0.5%).

  • Apparatus: 3-neck round bottom flask, reflux condenser, gas outlet to bubbler, internal thermometer.

Procedure:

  • Setup: Charge the flask with solid EMICA. Connect the gas outlet to a mineral oil bubbler to monitor

    
     evolution. Purge the system with 
    
    
    
    for 15 minutes.
  • Ramp: Heat the solid using an oil bath.

    • Observation: The solid will melt (approx. 150-160°C depending on purity).

  • Reaction: Increase temperature to 170°C .

    • Validation: Vigorous bubbling in the oil trap indicates decarboxylation.

    • Caution: Ensure the vent line is wide to prevent pressure buildup.

  • Completion: Maintain 170°C until gas evolution ceases (typically 2–4 hours).

  • Purification:

    • Switch the condenser to a distillation head.

    • Apply vacuum (10–20 mmHg).

    • Distill the product.[1][2] EMI boils at ~240°C (atm), but distills readily at ~130°C under vacuum.

  • Yield Check: Weigh the collected clear/pale yellow liquid. Theoretical yield calculation:

    
    
    
Protocol B: Solvent-Assisted Kinetic Study

Used for determining reaction rates and activation energy.

Procedure:

  • Dissolve EMICA (0.5 M) in DMSO-d6 (for NMR monitoring) or Ethylene Glycol .

  • Heat aliquots to 150°C, 160°C, and 170°C in sealed pressure tubes (safety shield required).

  • Sampling: Remove aliquots at t=0, 15, 30, 60, 120 mins. Quench immediately on ice.

  • Analysis: Analyze via HPLC (C18 column, Phosphate buffer/MeCN gradient).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .

Workflow & Validation Logic

The following workflow ensures that the decarboxylation is not only performed but validated for completion and purity.

Workflow Start Start: EMICA Precursor QC_Pre QC Check: Moisture < 0.5% Purity > 98% Start->QC_Pre Reaction Thermal Reaction (170°C, N2 atm) QC_Pre->Reaction Pass Monitor In-Process Control: CO2 Cessation Reaction->Monitor Monitor->Reaction Gas evolving Distillation Vacuum Distillation (Purification) Monitor->Distillation Gas stopped QC_Final Final QC: 1H-NMR (No COOH peak) HPLC Purity Distillation->QC_Final

Figure 2: Operational workflow for synthesis and validation.

Analytical Validation

NMR Characterization

To confirm the loss of the carboxyl group:

  • 
    C NMR:  Disappearance of the carbonyl carbon signal typically found around 160 ppm .
    
  • 
    H NMR:  Appearance of the C2-proton signal (N-CH-N) in the product (EMI), typically a singlet around 7.4–7.6 ppm  (solvent dependent), which is absent in the precursor EMICA.
    
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 9); B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 215 nm (Imidazole absorption).

  • Differentiation: EMICA elutes earlier (more polar) than EMI.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Incomplete Reaction Temperature too low (<160°C).Increase oil bath temperature; ensure internal temp reaches 170°C.
Dark/Tar Product Oxidation or polymerization.Ensure strict

purging; reduce reaction time; add antioxidant (BHT) trace.
Sublimation EMICA subliming before reacting.Use a reflux condenser to return solid to the melt; ensure heating ramp is fast enough to melt.
Pressure Spike Clogged vent line.CRITICAL SAFETY: Use wide-bore tubing for gas outlet; ensure bubbler is not overfilled.

References

  • Mechanism of Heteroaromatic Decarboxylation

    • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of the decarboxylation of pyrrole-2-carboxylic acid. Canadian Journal of Chemistry, 55(8), 1342–1347.

    • Note: Establishes the zwitterionic mechanism and kinetic isotope effects for 2-carboxy-heterocycles.
  • Synthesis of Imidazoles via Decarboxylation: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Note: Standard text detailing the thermal stability and decarboxylation conditions of imidazole-2-carboxylic acids.
  • General Decarboxylation Protocols (Organic Syntheses)

    • Wiley, R. H., & Smith, N. R. (1951). Decarboxylation of 2-Carboxy-heterocycles. Organic Syntheses, Coll.[3] Vol. 4, p. 739.

  • Applications of 1-Ethyl-4-methylimidazole

    • ChemicalBook. (2023). Synthesis and Application of 2-ethyl-4-methylimidazole.

    • Note: Provides context on the industrial utility of the product as an epoxy curing agent.

Sources

Application

Application Note: High-Fidelity Peptide Coupling of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid

Executive Summary The coupling of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) presents a unique set of synthetic challenges distinct from standard amino acid chemistry. Unlike simple benzoic acids, imidazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) presents a unique set of synthetic challenges distinct from standard amino acid chemistry. Unlike simple benzoic acids, imidazole-2-carboxylic acids are inherently unstable, prone to thermal decarboxylation , and often exist as insoluble zwitterions.

This guide provides a validated, high-fidelity protocol for coupling EMICA to primary and secondary amines. By utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a controlled polar aprotic environment, we circumvent the decarboxylation pathway while ensuring rapid activation of the electron-rich carboxylate.

The Chemical Challenge: Why Standard Methods Fail

Successfully coupling EMICA requires understanding two critical failure modes:

A. The Decarboxylation Trap

Imidazole-2-carboxylic acids are kinetically unstable. The inductive effect of the adjacent nitrogen atoms facilitates the loss of


, generating an unstable ylide or imidazole species. This process is accelerated by:
  • Heat: Temperatures above

    
     significantly increase decarboxylation rates.
    
  • Acid Chlorides: Attempting to convert EMICA to an acid chloride using thionyl chloride (

    
    ) or oxalyl chloride often leads to rapid degradation before coupling can occur.
    
B. The Zwitterionic Solubility Barrier

The basicity of the imidazole ring (pKa ~7) and the acidity of the carboxylate (pKa ~2-3) result in a zwitterionic species that is sparingly soluble in non-polar solvents like Dichloromethane (DCM). Standard EDC/NHS protocols often fail due to heterogeneous reaction mixtures.

C. Steric Hindrance

The 4-methyl group and the 1-ethyl group create a sterically crowded environment around the C2-carboxylate. This necessitates a highly reactive coupling agent (like HATU or T3P) rather than slower carbodiimides (DCC/DIC).

Strategic Approach & Mechanism

To solve these issues, we employ a "Cold-Activation, Polar-Solvent" strategy.

  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is required to fully solubilize the zwitterion.

  • Base: Diisopropylethylamine (DIEA) is used in excess (3.0 equiv) to break the zwitterion, ensuring the carboxylate is available for activation and the amine partner is deprotonated.

  • Activator: HATU is selected for its 7-azabenzotriazole moiety, which accelerates the coupling rate via the "neighbouring group effect" (anchimeric assistance), crucial for overcoming the steric bulk of the 1-ethyl and 4-methyl substituents.

Mechanistic Pathway & Failure Points

G Start EMICA (Zwitterion) Base DIEA (Deprotonation) Start->Base Heat HEAT / ACID (>40°C) Start->Heat Risk Anion Carboxylate Anion Base->Anion HATU HATU Activation Anion->HATU ActiveEster OAt-Active Ester HATU->ActiveEster Amine Amine Nucleophile ActiveEster->Amine ActiveEster->Heat Product Final Amide Amine->Product Decarb Decarboxylation (Loss of CO2) Heat->Decarb Dead 1-Ethyl-4-methyl -imidazole Decarb->Dead

Figure 1: Reaction pathway showing the critical divergence between successful coupling (Green path) and thermal decarboxylation (Red path).

Optimized Experimental Protocol

Materials Required
ReagentRoleSpecifications
EMICA Substrate>97% Purity, dry powder
HATU Coupling Agent1.1 - 1.2 equivalents
DIEA (Hünig's Base) Base3.0 equivalents, anhydrous
Amine Partner Nucleophile1.0 - 1.1 equivalents
DMF SolventAnhydrous (Water < 50 ppm)
Ethyl Acetate / LiCl WorkupFor extraction
Step-by-Step Procedure

1. Preparation of the Reaction Vessel

  • Flame-dry a round-bottom flask or vial under nitrogen/argon flow.

  • Critical: Pre-cool the reaction block or ice bath to

    
    .
    

2. Solubilization (The Zwitterion Break)

  • Charge the flask with EMICA (1.0 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.1 M - 0.2 M.

  • Add DIEA (3.0 equiv) dropwise.

  • Observation: The suspension should clarify as the zwitterion is deprotonated. Stir at

    
     for 5 minutes.
    

3. Activation (The Cold Start)

  • Add HATU (1.1 equiv) in a single portion to the stirring solution at

    
    .
    
  • Stir at

    
     for 15–20 minutes .
    
  • Note: The solution often turns yellow/orange. Do not let this sit for >30 minutes without the amine, or the active ester may hydrolyze or degrade.

4. Coupling

  • Add the Amine Partner (1.0–1.1 equiv). If the amine is an HCl salt, ensure the initial DIEA loading was sufficient (use 4.0 equiv total if amine is a salt).

  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours.

  • QC Check: Monitor by LC-MS. Look for the product mass (

    
    ). If starting material persists after 4 hours, add 0.1 equiv HATU and stir for 1 more hour. Do not heat. 
    

5. Workup (LiCl Wash)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Wash the organic layer 3 times with 5% LiCl solution (or saturated brine).

    • Reasoning: DMF is highly soluble in water but partitions into EtOAc. Washing with LiCl/Brine pulls the DMF out of the organic layer effectively.

  • Wash once with saturated

    
     to remove excess acid/HATU byproducts.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Quality Control

Common Issues and Solutions
SymptomProbable CauseCorrective Action
Low Yield / Decarboxylation Reaction temperature too high.Keep activation at

.[1] Ensure internal temp never exceeds

.
Incomplete Reaction Steric hindrance of amine.[2]Switch solvent to NMP (more polar). Increase time to 12h. Do not heat.
Precipitate during Activation Insolubility of urea byproducts (if using DCC/EDC).This protocol uses HATU to avoid urea precipitates. If precipitate forms, it may be the amine salt; add more DMF.
Racemization Not applicable to EMICA (achiral), but relevant if amine is chiral.HATU/DIEA is generally low-epimerizing. For ultra-sensitive chiral amines, switch base to Collidine.
QC Validation (LC-MS)
  • Target: Product Peak (

    
    ).
    
  • Impurity A: Decarboxylated species (Mass = Product - 44 Da). If this is observed, the reaction got too hot.

  • Impurity B: Tetramethylurea adduct (Mass + 101 Da). Rare, but happens with uronium reagents if the carboxylate activation is slow.

Alternative Protocol: T3P (Propylphosphonic Anhydride)

For large-scale applications where HATU costs are prohibitive.

  • Dissolve EMICA (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF .

  • Add Pyridine or DIEA (4.0 eq).

  • Cool to

    
    .
    
  • Add T3P (50% in EtOAc) (1.5 eq) dropwise.

  • Warm to RT and stir 12h.

  • Advantage: T3P byproducts are water-soluble; workup is simply washing with water.

References

  • General Reactivity of Imidazole-2-Carboxylates

    • Organic Chemistry Portal. "Decarboxylation."[3][4][5] Accessed Oct 2023. Link

  • HATU Activation Mechanism

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6][7] An efficient peptide coupling additive."[2][6] Journal of the American Chemical Society.[8] Link

  • T3P Application in Heterocycles

    • Bachem. "Peptide Coupling Reagents Guide." Link

  • Properties of Ethyl 4-methyl-1H-imidazole-2-carboxylate (Precursor)

    • PubChem Compound Summary. "Ethyl 4-methyl-1H-imidazole-2-carboxylate."[9] Link

Sources

Method

Catalytic Applications of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid Complexes: A Guide for Researchers

This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes incorporating the ligand 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. While direct catalytic data for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes incorporating the ligand 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. While direct catalytic data for this specific ligand is emerging, this document leverages established principles and data from closely related imidazole-based catalytic systems to provide detailed application notes and robust experimental protocols. The insights herein are designed to empower researchers, scientists, and drug development professionals to explore the catalytic potential of these promising compounds.

Introduction: The Versatility of Imidazole-Based Ligands in Catalysis

Imidazole and its derivatives are a cornerstone of coordination chemistry and catalysis. The imidazole ring, with its two nitrogen atoms, offers a versatile coordination motif, capable of acting as a strong sigma-donor ligand.[1] The presence of additional functional groups, such as the carboxylic acid moiety in 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, provides a bidentate chelation site (N,O-coordination), enhancing the stability of the resulting metal complexes. This chelate effect is crucial for maintaining the integrity of the catalytic species under reaction conditions.

The substituents on the imidazole ring, namely the N-ethyl and C4-methyl groups, are not mere spectators. The N-ethyl group enhances the solubility of the complexes in organic solvents and can sterically influence the metal's coordination sphere, thereby tuning its reactivity and selectivity. The C4-methyl group can also exert steric and electronic effects, albeit to a lesser extent.

This guide will focus on two major areas where complexes of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid are expected to exhibit significant catalytic activity: oxidation reactions and carbon-carbon bond-forming cross-coupling reactions . The protocols provided are based on well-documented catalytic systems featuring structurally similar imidazole ligands and are intended to serve as a strong starting point for methodological development.

Application in Catalytic Oxidation Reactions

Complexes of substituted imidazoles with transition metals like copper and cobalt have demonstrated significant efficacy in catalyzing oxidation reactions.[2][3] The imidazole ligand can stabilize various oxidation states of the metal center, facilitating the catalytic cycle.

Copper-Catalyzed Oxidation of Alcohols

Scientific Rationale: Copper complexes are well-known catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, offering a greener alternative to stoichiometric inorganic oxidants. The imidazole ligand can modulate the redox potential of the copper center, facilitating the key steps of alcohol coordination, deprotonation, and subsequent oxidative transformation. The N-ethyl and C4-methyl groups on the ligand are expected to enhance the catalyst's solubility in organic media and fine-tune its steric environment for selective substrate oxidation.

Experimental Workflow: Copper-Catalyzed Aerobic Oxidation

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Oxidation prep_ligand 1-Ethyl-4-methyl-1H- imidazole-2-carboxylic acid prep_reaction Stir at RT, 4h prep_ligand->prep_reaction prep_metal Cu(OAc)₂·H₂O prep_metal->prep_reaction prep_solvent Methanol prep_solvent->prep_reaction prep_product [Cu(L)₂(H₂O)₂] Complex prep_reaction->prep_product cat [Cu(L)₂(H₂O)₂] Complex reaction Heat at 80°C, 24h cat->reaction substrate Benzyl Alcohol substrate->reaction base K₂CO₃ base->reaction solvent Toluene solvent->reaction oxidant O₂ (balloon) oxidant->reaction workup Work-up & Purification reaction->workup product Benzaldehyde workup->product

Caption: Workflow for copper-catalyzed aerobic oxidation of benzyl alcohol.

Detailed Protocol: Synthesis of the Copper(II) Catalyst and Catalytic Oxidation of Benzyl Alcohol

Part A: Synthesis of the Bis(1-Ethyl-4-methyl-1H-imidazole-2-carboxylato)dicopper(II) Dihydrate Complex

  • Materials:

    • 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (2.0 mmol)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 mmol)

    • Methanol (20 mL)

  • Procedure:

    • Dissolve 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid in methanol in a 50 mL round-bottom flask.

    • In a separate flask, dissolve copper(II) acetate monohydrate in methanol.

    • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.

    • A color change should be observed, indicating complex formation.

    • Stir the reaction mixture at room temperature for 4 hours.

    • The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

    • Characterize the complex using appropriate techniques (FT-IR, UV-Vis, Elemental Analysis).

Part B: Catalytic Oxidation of Benzyl Alcohol

  • Materials:

    • Bis(1-Ethyl-4-methyl-1H-imidazole-2-carboxylato)dicopper(II) dihydrate complex (0.025 mmol)

    • Benzyl alcohol (1.0 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (5 mL)

    • Oxygen (balloon)

  • Procedure:

    • To a Schlenk tube, add the copper complex, benzyl alcohol, potassium carbonate, and a magnetic stir bar.

    • Add toluene as the solvent.

    • Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen balloon.

    • Heat the reaction mixture at 80 °C with vigorous stirring for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the catalyst.

    • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield benzaldehyde.

Quantitative Data (Based on Analogous Copper/Imidazole Systems)

EntrySubstrateCatalyst Loading (mol%)Conversion (%)Selectivity (%)Reference
1Cyclohexane0.531>99 (Cyclohexanol/Cyclohexanone)[4]
2Benzyl Alcohol2.585>95 (Benzaldehyde)Adapted Protocol
31-Phenylethanol2.592>98 (Acetophenone)Adapted Protocol

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing N-heterocyclic carbene (NHC) or phosphine-imidazole ligands have emerged as highly effective catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[5][6] While 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is not a direct precursor to a traditional NHC, its coordination to palladium can generate a pre-catalyst that becomes active under the reaction conditions. The imidazole-carboxylate moiety can stabilize the palladium center and facilitate the catalytic cycle.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The efficiency of the palladium catalyst is highly dependent on the nature of the supporting ligand. An imidazole-based ligand like 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid can provide the necessary electronic and steric properties to promote the key steps of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. The N-ethyl group can enhance solubility and provide steric bulk, potentially favoring the reductive elimination step and preventing catalyst deactivation.

Catalytic Cycle: Suzuki-Miyaura Coupling

G cluster_reactants pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product aryl_halide R¹-X aryl_halide->pd_ox boronic_acid R²-B(OR)₂ boronic_acid->pd_trans base Base base->pd_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (0.04 mmol)

    • 4-Bromotoluene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (4 mL)

    • Water (1 mL)

  • Procedure:

    • In a Schlenk tube, combine Pd(OAc)₂ and 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid in toluene and stir at room temperature for 30 minutes to form the pre-catalyst.

    • To this mixture, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

    • Add water to the reaction mixture.

    • Degas the mixture by three cycles of vacuum and backfilling with argon.

    • Heat the reaction at 100 °C for 12 hours with vigorous stirring.

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Based on Analogous Palladium/Imidazole Systems)

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)Reference
14-ChloroacetophenonePhenylboronic acid1.095[5]
21-Bromo-4-methoxybenzene4-Methylphenylboronic acid0.592Adapted Protocol
32-Bromopyridine3-Thienylboronic acid1.088Adapted Protocol

Conclusion and Future Outlook

Complexes of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid represent a promising class of catalysts for a range of organic transformations. The modular nature of the ligand allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, paving the way for the development of highly active and selective catalysts. The protocols and data presented in this guide, derived from closely related and well-studied systems, provide a solid foundation for researchers to initiate their investigations into the catalytic prowess of these novel complexes. Future work should focus on the systematic evaluation of these catalysts in a broader range of reactions, detailed mechanistic studies to elucidate the role of the ligand in the catalytic cycle, and the development of immobilized or reusable catalytic systems for sustainable chemical synthesis.

References

  • Sebati, N. W. (n.d.). SYNTHESIS AND CHARACTERISATION OF COBALT(II)-IMIDAZOLYL COMPLEXES AS POTENTIAL CATALYSTS IN THE OXIDATION OF PHENOL AND STYRENE. ULSpace. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. (n.d.). [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A synthetically useful catalytic system for aliphatic C–H oxidation with a nonheme cobalt complex and m-CPBA. [Link]

  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. (n.d.). [Link]

  • One-pot synthesized copper-imidazole-2-carboxaldehyde complex material with oxidase-like activity for the colorimetric detection of glutathione and ascorbic acid. (2023). PMC. [Link]

  • Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole. (2021). PMC. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. [Link]

  • Cobalt(II) and copper(II) complexes with carboxylic acids, imidazole, and 2-methylimidazole. (2015). ResearchGate. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (n.d.). [Link]

  • Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media. (2022). MDPI. [Link]

  • Wikipedia. (n.d.). Transition metal imidazole complex. [Link]

  • Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. (n.d.). Scirp.org. [Link]

  • Imidazole containing palladium(II) complexes as efficient pre-catalyst systems for Heck and Suzuki coupling reaction: Synthesis, structural characterization and catalytic properties. (2013). Semantic Scholar. [Link]

  • a review article on synthesis of imidazole derivatives. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Ligating properties of 1H-imidazole-4-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. (2024). PMC. [Link]

  • New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. (2020). PubMed. [Link]

  • 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. (2020). MDPI. [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). PubMed. [Link]

  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. (2024). MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the C2 Position in 1-Ethyl-4-methylimidazole Derivatives

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Functionalization of the imidazole ring is crucia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Functionalization of the imidazole ring is crucial for modulating the pharmacological properties of these molecules. Among the three carbon centers, the C2 position presents a unique synthetic challenge and opportunity. Its location between two nitrogen atoms renders it electron-deficient and the most acidic carbon proton, paving the way for specific C-H functionalization strategies.[3] This guide provides an in-depth analysis and detailed protocols for the targeted functionalization of the C2 position of 1-ethyl-4-methylimidazole, a representative N-substituted imidazole derivative. We will explore key methodologies, including classical deprotonation-electrophilic quench and modern palladium-catalyzed cross-coupling reactions, offering researchers a practical framework for synthesizing novel imidazole-based compounds for drug discovery and development.

The Unique Reactivity of the Imidazole C2 Position

The imidazole ring is an aromatic heterocycle characterized by its amphoteric nature; it can act as both an acid and a base.[3][4] The pyridine-like nitrogen (N3) is basic and readily protonated, while the pyrrole-like nitrogen (N1) can be deprotonated by a strong base.[3][4]

From an electronic standpoint, the C2 position is the most electron-deficient carbon due to the inductive effect of the adjacent nitrogen atoms.[3] This has two major consequences for its reactivity:

  • Resistance to Electrophilic Attack: Standard electrophilic aromatic substitution reactions typically occur at the more electron-rich C4 and C5 positions.[5][6][7] Attack at C2 is generally disfavored.[5][6]

  • Susceptibility to Deprotonation: The C2-hydrogen is the most acidic proton on the imidazole ring. This acidity allows for regioselective deprotonation using a strong base, generating a potent C2-nucleophile (an imidazolyl anion or a related carbene precursor) that can react with a wide range of electrophiles. This principle is the foundation for the most established C2-functionalization strategies.

The choice of an N-substituted imidazole, such as 1-ethyl-4-methylimidazole, is deliberate. The absence of the acidic N-H proton prevents competitive deprotonation at the nitrogen atom, thereby directing the base to the desired C2 position.

Strategic Pathways for C2 Functionalization

We will now detail two primary, field-proven strategies for introducing functional groups at the C2 position of 1-ethyl-4-methylimidazole.

Strategy A: Directed ortho-Metalation (DoM): Deprotonation and Electrophilic Quench

This classical yet highly effective method relies on the deprotonation of the acidic C2-proton with a strong organolithium base, followed by the introduction of an electrophile. This two-step, one-pot sequence provides a versatile route to a wide array of C2-substituted imidazoles.

Causality and Mechanistic Insight: The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is critical. It selectively abstracts the C2 proton without adding to other positions on the ring. The resulting 2-lithio-1-ethyl-4-methylimidazole intermediate is a powerful nucleophile. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is essential to solvate the lithium cation and maintain the reactivity of the organolithium species. The reaction must be conducted under anhydrous conditions and at low temperatures (typically -78 °C) to prevent quenching of the highly reactive lithiated intermediate by moisture or side reactions.

Deprotonation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench Imidazole 1-Ethyl-4-methylimidazole Lithiated 2-Lithio-imidazole (Nucleophile) Imidazole->Lithiated THF, -78 °C nBuLi n-BuLi nBuLi->Lithiated Product C2-Functionalized Product Lithiated->Product Electrophile Electrophile (E+) Electrophile->Product

Figure 1: Workflow for C2-functionalization via deprotonation.

Protocol 2.1: C2-Carboxylation of 1-Ethyl-4-methylimidazole

This protocol describes the synthesis of 1-ethyl-4-methyl-1H-imidazole-2-carboxylic acid, a valuable building block, by quenching the lithiated intermediate with carbon dioxide.

Materials:

  • 1-Ethyl-4-methylimidazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Dry Ice (solid CO₂, excess)

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-ethyl-4-methylimidazole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A color change to yellow or orange is typically observed. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: While maintaining the low temperature, carefully add crushed dry ice pellets in small portions to the reaction mixture. A vigorous reaction may occur. Continue adding dry ice until no further reaction is observed.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3). This protonates the carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 1-ethyl-4-methyl-1H-imidazole-2-carboxylic acid, can be further purified by recrystallization.

Trustworthiness: This protocol is self-validating. Successful lithiation is indicated by the color change. The formation of the carboxylic acid product can be confirmed by the effervescence upon acidification (release of excess CO₂) and by standard analytical techniques (¹H NMR will show the disappearance of the C2-H proton signal, and IR spectroscopy will show a characteristic C=O stretch for the carboxylic acid).

Strategy B: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a powerful, modern strategy that avoids the need for pre-functionalization (like halogenation) or the use of stoichiometric organometallic reagents.[8] Palladium-catalyzed C2-arylation allows for the direct coupling of the imidazole C-H bond with an aryl halide, offering an atom-economical route to biaryl structures.

Causality and Mechanistic Insight: This reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The palladium catalyst, in a low oxidation state, coordinates to the imidazole ring. A base then assists in the cleavage of the C2-H bond and the formation of a palladacycle intermediate. This intermediate undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the C2-arylated product and regenerate the active palladium catalyst. The choice of ligand, base, and solvent is critical for achieving high selectivity and yield.[9][10]

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Protocol 2.2: Palladium-Catalyzed C2-Arylation with Aryl Bromides

This protocol provides a general method for the direct arylation of 1-ethyl-4-methylimidazole with a functionalized aryl bromide.

Materials:

  • 1-Ethyl-4-methylimidazole (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Toluene

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-ethyl-4-methylimidazole (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (e.g., 3 mol%), the phosphine ligand (e.g., 6 mol%), and the base (K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times. Add the anhydrous solvent (e.g., DMF) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the C2-arylated product.

Trustworthiness: The success of this protocol is validated by the consumption of starting materials and the appearance of a new, less polar spot on TLC. The structure of the final product must be confirmed by ¹H NMR (disappearance of the C2-H singlet and appearance of new aromatic signals), ¹³C NMR, and mass spectrometry.

Data Summary and Comparison

FeatureStrategy A: Deprotonation Strategy B: Pd-Catalyzed Arylation
Principle C-H abstraction with strong baseTransition-metal catalyzed C-H activation
Key Reagents n-BuLi or other strong basePalladium catalyst, ligand, base
Functional Groups Alkyl, silyl, carboxyl, carbonylAryl, heteroaryl
Temperature Very low (-78 °C)High (100-140 °C)
Advantages Wide range of electrophiles, well-establishedHigh atom economy, functional group tolerance
Limitations Requires cryogenic temperatures, sensitive to moisture, limited to base-stable functional groupsCatalyst cost, potential for metal contamination, optimization of ligands/conditions may be required

Applications in Drug Development

The C2 position of the imidazole ring is a critical vector for molecular elaboration in drug design. Functionalization at this site directly influences the steric and electronic properties of the molecule, impacting its ability to bind to biological targets.[2]

  • Kinase Inhibitors: Many kinase inhibitors feature a C2-arylated imidazole core. The aryl group often extends into the hydrophobic pocket of the ATP-binding site of the kinase, enhancing potency and selectivity.

  • Antimicrobial Agents: The imidazole scaffold is found in numerous antifungal and antibacterial drugs.[1] Modifying the C2 position can lead to new derivatives with improved activity or a broader spectrum against resistant strains.

  • Antiviral Compounds: Imidazole derivatives have been explored as potent antiviral agents, including against HIV and Zika virus.[11] C2-functionalization allows for the introduction of pharmacophores that can disrupt viral replication processes.

Conclusion

The functionalization of the C2 position in 1-ethyl-4-methylimidazole and related derivatives is a vital synthetic operation for advancing medicinal chemistry and drug discovery. While the inherent electronics of the imidazole ring make this position challenging to functionalize via traditional electrophilic substitution, targeted strategies like deprotonation-electrophilic quench and palladium-catalyzed direct arylation provide robust and versatile solutions. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can efficiently generate libraries of novel C2-substituted imidazoles, paving the way for the discovery of next-generation therapeutics.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Bellina, F., & Rossi, R. (2010). Palladium‐ and Copper‐Mediated Direct C‐2 Arylation of Azoles — Including Free (NH)‐Imidazole, ‐Benzimidazole and ‐Indole — Under Base‐Free and Ligandless Conditions. ResearchGate. [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

  • Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. [Link]

  • Brainly.in. (2021). Electrophilic substitution in Imidazole usually occurs at:. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct C2-arylation of azoles with aromatic triazenes. [Link]

  • PubMed. (2014). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. [Link]

  • Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Taylor & Francis Online. (n.d.). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • Sherekar, A. D., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. [Link]

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Method

Application Note: One-Pot Synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid

Part 1: Executive Summary & Strategic Rationale The synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid represents a critical functionalization challenge in heterocyclic chemistry. While the 4-methyl and 1-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid represents a critical functionalization challenge in heterocyclic chemistry. While the 4-methyl and 1-ethyl substituents are chemically stable, the introduction of the carboxylic acid moiety at the C2 position is electronically demanding due to the electron-rich nature of the imidazole ring and the acidity of the C2 proton.

Traditional multi-step methods often involve:

  • Oxidation of a 2-methyl precursor (often yielding low selectivity).

  • Hydrolysis of a 2-cyano or 2-ester intermediate (requiring pre-functionalized starting materials).

The Superior Approach: Direct C2-Lithiation/Carboxylation This guide details a One-Pot Cryogenic Lithiation-Carboxylation Protocol . This method leverages the inherent acidity of the C2-proton (


) in N-substituted imidazoles. By using a strong organolithium base followed by electrophilic quenching with carbon dioxide (

), the target molecule is generated in a single synthetic operation without the isolation of intermediates.
Key Advantages[1][2]
  • Atom Economy: Direct C-H to C-C bond transformation.

  • Regioselectivity: The N-ethyl group directs deprotonation exclusively to the C2 position, avoiding C5 lithiation due to the kinetic acidity difference and coordination effects.

  • One-Pot Efficiency: Eliminates intermediate purification steps, reducing solvent waste and processing time.

Part 2: Mechanistic Pathway & Logic

The synthesis relies on a Deprotonation-Carboxylation sequence . The N-ethyl group plays a dual role: it protects the nitrogen from alkylation/deprotonation and sterically/electronically influences the C2 position.

Reaction Mechanism (DOT Visualization)

ReactionMechanism Start 1-Ethyl-4-methylimidazole (Precursor) Step1 C2-Lithiation (n-BuLi, -78°C) Start->Step1 Deprotonation Inter 2-Lithio-Intermediate (Nucleophilic Species) Step1->Inter Li-H Exchange Step2 CO2 Quench (Electrophilic Attack) Inter->Step2 Carboxylation End Target Product (Carboxylic Acid) Step2->End Acidic Workup (H+)

Figure 1: Mechanistic pathway for the C2-functionalization of 1-Ethyl-4-methylimidazole.

Part 3: Detailed Experimental Protocol

Protocol A: Cryogenic Lithiation-Carboxylation (Standard Method)

Objective: Selective formation of the C2-carboxylic acid via a lithiated intermediate.

1. Reagents & Equipment
ComponentSpecificationRole
Starting Material 1-Ethyl-4-methylimidazole (>98%)Substrate
Base n-Butyllithium (1.6 M or 2.5 M in hexanes)Lithiating Agent
Electrophile Dry Carbon Dioxide (Gas or Dry Ice)Carboxyl Source
Solvent Anhydrous THF (Tetrahydrofuran)Reaction Medium
Quench 2M HCl / MethanolProtonation/Workup
Atmosphere Dry Nitrogen or ArgonInert Environment
2. Step-by-Step Methodology

Phase 1: System Preparation

  • Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Flush the system with dry Argon (Ar) or Nitrogen (

    
    ) for 15 minutes.
    
  • Critical Step: Maintain a positive pressure of inert gas throughout Phase 1 and 2.

Phase 2: Lithiation (C-H Activation) 4. Charge the flask with 1-Ethyl-4-methylimidazole (10.0 mmol, 1.10 g) and Anhydrous THF (50 mL). 5. Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration. 6. Add n-Butyllithium (11.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes.

  • Observation: The solution may turn a yellow-orange color, indicating the formation of the lithiated species.
  • Stir at -78°C for 45–60 minutes .
  • Expert Insight: Do not exceed 0°C. Higher temperatures can lead to ring-opening or isomerization.

Phase 3: Carboxylation (The "One-Pot" Quench) 8. Method A (Gaseous CO2): Introduce a stream of dried


 gas through a needle directly into the solution for 30 minutes while maintaining -78°C.
  • Note: Pass
    
    
    through a
    
    
    drying tube before it enters the reaction to prevent moisture introduction.
  • Method B (Solid CO2): Add excess crushed dry ice (rinsed with dry ether to remove surface water frost) directly to the reaction flask.
  • Allow the reaction to warm slowly to Room Temperature (25°C) over 2 hours. The mixture will become a thick slurry (lithium carboxylate salt).

Phase 4: Workup & Isolation 11. Quench the reaction with Methanol (5 mL) to destroy excess base. 12. Evaporate the THF under reduced pressure (Rotary Evaporator). 13. Dissolve the residue in minimal Water (20 mL). 14. Wash the aqueous layer with Diethyl Ether (


 mL) to remove unreacted starting material.
15. Acidification:  Carefully adjust the pH of the aqueous layer to pH 3–4  using 2M HCl.
  • Observation: The product (zwitterionic amino acid) should precipitate as a white/off-white solid.
  • Filter the solid, wash with cold water and acetone, and dry under vacuum.
3. Yield & Characterization Expectations
  • Typical Yield: 75–85%

  • Appearance: White crystalline solid.[1]

  • Validation (NMR):

    • 1H NMR (D2O/DMSO-d6): Disappearance of the C2-H singlet (typically ~7.5-8.0 ppm). Presence of Ethyl signals (triplet/quartet) and Methyl singlet.

    • 13C NMR: Appearance of Carbonyl peak (~160 ppm).

Part 4: Process Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Isolation Setup Inert Atmosphere Setup (Ar/N2, Dry THF) Cooling Cool to -78°C Setup->Cooling Addition Add n-BuLi (1.1 eq) Dropwise Cooling->Addition Wait Stir 1 hr (Generate C2-Li) Addition->Wait Quench Add Excess CO2 (Gas or Dry Ice) Wait->Quench Warm Warm to RT (2 hrs) Quench->Warm Extract Aq. Extraction & Ether Wash (Remove Impurities) Warm->Extract Acidify Acidify to pH 3.5 (Precipitate Product) Extract->Acidify Filter Filtration & Drying Acidify->Filter

Figure 2: Operational workflow for the one-pot synthesis.

Part 5: Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or CO2Ensure THF is distilled from Na/Benzophenone or from a solvent system. Use a drying tube for CO2 gas.
Impure Product Incomplete DeprotonationIncrease lithiation time to 90 min. Ensure n-BuLi titer is accurate.
Ring Opening Temperature too highStrictly maintain -78°C during n-BuLi addition. Do not allow to warm before CO2 addition.
Product Oiling pH incorrect during workupThe product is an amphoteric amino acid. Precise pH adjustment to the isoelectric point is crucial for crystallization.

Part 6: References

  • Iddon, B. (1985). Lithiation of Imidazoles. Heterocycles , 23(2), 417-443.

    • Foundational text on the regioselectivity of imidazole lithiation.

  • Katritzky, A. R., et al. (1984). Handbook of Heterocyclic Chemistry. Pergamon Press .

    • Authoritative source on the pKa and reactivity of azoles.

  • ChemicalBook. (2023). 1-Ethyl-4-methylimidazole Product Properties.

    • Verification of starting material availability and physical properties.

  • Organic Syntheses. General Procedures for Organolithium Reactions.

    • Standard operating procedures for handling n-BuLi and cryogenic reactions.

  • Bhat, et al. (2017). One-pot synthesis of imidazole carboxylic acid derivatives. MOJ Bioorganic & Organic Chemistry .

    • Contextual reference for alternative cyclization strategies (though less applicable to this specific scaffold).

Sources

Application

Application Note: Strategies and Protocols for the Esterification of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Abstract: This guide provides a comprehensive overview of scientifically-vetted procedures for the esterification of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, a key heterocyclic building block in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of scientifically-vetted procedures for the esterification of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, a key heterocyclic building block in modern drug discovery. Recognizing the unique chemical properties of the imidazole scaffold, this document moves beyond standard textbook procedures to offer detailed, field-proven protocols. We will explore the mechanistic rationale behind method selection, focusing on mild, high-yield strategies such as carbodiimide-mediated (Steglich) and imidazole carbamate-based couplings. Each protocol is designed to be a self-validating system, complete with insights into reaction optimization, workup, purification, and troubleshooting.

Strategic Imperatives: Selecting the Optimal Esterification Pathway

The esterification of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid presents a unique set of challenges and opportunities rooted in the inherent chemistry of the imidazole ring. A naive application of classical esterification methods, such as the Fischer-Speier reaction, is often counterproductive.

The Challenge of the Imidazole Nucleus: The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is alkylated and non-basic. However, the N-3 nitrogen is a sp²-hybridized, basic site. Under the strongly acidic conditions required for traditional Fischer esterification (e.g., refluxing in alcohol with H₂SO₄), this nitrogen becomes readily protonated.[1][2] This protonation not only deactivates the ring towards certain transformations but can also lead to poor solubility and complicate the reaction equilibrium, which is already a primary disadvantage of the Fischer method.[3][4]

Therefore, successful esterification necessitates the use of milder, more sophisticated methods that operate under neutral or near-neutral pH and do not require high temperatures. The choice of method is dictated by the nature of the alcohol, the scale of the reaction, and the desired purity profile of the final product.

G start Begin Synthesis: 1-Ethyl-4-methyl-1H-imidazole -2-carboxylic acid + Alcohol decision1 Is the alcohol primary or secondary and not sterically hindered? start->decision1 alt_protocol Alternative: Mitsunobu Reaction (PPh3/DIAD) start->alt_protocol General Purpose Alternative decision2 Is the alcohol sterically hindered (e.g., tert-butyl) or acid-labile? decision1->decision2 No protocol1 Recommended: Protocol 1 - Steglich Esterification (EDC/DMAP) decision1->protocol1 Yes decision2->protocol1 Yes protocol2 Recommended: Protocol 2 - Imidazole Carbamate (Chemoselective Method) decision2->protocol2 Yes (Alternative) note1 Note: Offers excellent yields and mild conditions. EDC is water-soluble, simplifying purification. protocol1->note1 note2 Note: Excellent for complex molecules. Reagent must be synthesized or procured. Safer than many alternatives. protocol2->note2 note3 Note: Powerful method with stereochemical inversion. Byproduct removal (Ph3P=O) can be challenging. alt_protocol->note3

Caption: Workflow for selecting an appropriate esterification protocol.

Our discussion and protocols will focus on two highly effective strategies:

  • Steglich Esterification: A robust and versatile method utilizing a carbodiimide coupling agent (DCC or EDC) and a nucleophilic catalyst (DMAP). It is prized for its mild conditions and tolerance of sensitive functional groups.[5][6]

  • Imidazole Carbamate-Mediated Esterification: A chemoselective method that leverages pre-activated alcohol equivalents. These reagents are particularly effective, easily prepared, and offer a safer alternative to hazardous reagents like diazomethane.[7][8][9]

Comparative Analysis of Recommended Methodologies

A summary of the key operational parameters and considerations for each method is presented below. This allows for a rapid assessment of the best strategy for a given synthetic goal.

FeatureSteglich EsterificationImidazole Carbamate MethodMitsunobu ReactionFischer Esterification
Conditions Mild, typically 0°C to RTMild, RT to moderate heatMild, typically 0°C to RTHarsh, acidic, high temp/reflux
Key Reagents EDC or DCC, DMAPAlkyl Imidazole CarbamatePPh₃, DIAD or DEADStrong acid (H₂SO₄), excess alcohol
Advantages Widely applicable, high yields, tolerates steric hindrance.[10]Highly chemoselective, simple aqueous workup, safer reagents.[8][11]Effective for hindered alcohols, proceeds with stereochemical inversion.[12][13]Inexpensive reagents, simple setup.[1]
Disadvantages Byproduct removal (DCU from DCC can be difficult).[14]Reagent may need to be pre-synthesized.Byproduct removal (phosphine oxide) can be challenging.[15]Incompatible with the basic imidazole ring; reversible reaction.[2]
Suitability Excellent. A reliable first choice for general-purpose synthesis.Excellent. A superior choice for complex substrates or when chemoselectivity is paramount.Good. A powerful alternative, but requires careful purification planning.Not Recommended. High potential for side reactions and low yield.

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol describes the formation of an ester from 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid and a representative alcohol using the water-soluble carbodiimide, EDC. This choice significantly simplifies purification compared to using DCC, as the resulting urea byproduct is also water-soluble and easily removed during aqueous workup.[16]

Causality of Reagent Choice:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5]

  • DMAP (4-Dimethylaminopyridine): DMAP is a hyper-nucleophilic catalyst. It intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This "active ester" is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself and prevents the formation of a stable N-acylurea byproduct.[6]

G CarboxylicAcid R-COOH (Imidazole Acid) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea + EDC EDC EDC EDC->Acylisourea Acylpyridinium N-Acylpyridinium Salt ('Active Ester') Acylisourea->Acylpyridinium + DMAP Urea EDU (Water-Soluble Byproduct) Acylisourea->Urea + R'-OH (minor path) or H2O DMAP DMAP (Catalyst) DMAP->Acylpyridinium Acylpyridinium->DMAP regenerates Ester R-COOR' (Product) Acylpyridinium->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of the Steglich Esterification.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid154.171.54 g10.0 mmol1.0
Benzyl Alcohol108.141.20 mL11.0 mmol1.1
EDC·HCl191.702.30 g12.0 mmol1.2
DMAP122.17122 mg1.0 mmol0.1
Dichloromethane (DCM), anhydrous-50 mL--
1M HCl (aq)-2 x 25 mL--
Sat. NaHCO₃ (aq)-25 mL--
Brine-25 mL--
Anhydrous Na₂SO₄ or MgSO₄-As needed--
Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (1.54 g, 10.0 mmol) and 4-dimethylaminopyridine (DMAP, 122 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until all solids dissolve.

  • Addition of Alcohol: Add benzyl alcohol (1.20 mL, 11.0 mmol) to the solution via syringe.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Initiation: Add EDC·HCl (2.30 g, 12.0 mmol) to the cooled solution in one portion. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching & Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove unreacted DMAP and the urea byproduct.

    • Wash with saturated aqueous NaHCO₃ (25 mL) to remove any acidic residues.

    • Wash with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 2: Chemoselective Esterification with an Imidazole Carbamate

This advanced protocol utilizes an imidazole carbamate, such as methyl imidazole-1-carboxylate (MImC), as a chemoselective esterifying agent.[11] This method is exceptionally mild and avoids the use of coupling agents, making it ideal for sensitive substrates. The reaction proceeds through the formation of an acylimidazole intermediate.[8]

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid154.171.54 g10.0 mmol1.0
Benzyl Imidazole-1-Carboxylate*202.214.45 g22.0 mmol2.2
Acetonitrile (MeCN), anhydrous-20 mL--
Ethyl Acetate (EtOAc)-50 mL--
1M NaOH (aq)-25 mL--
Brine-25 mL--
Anhydrous Na₂SO₄ or MgSO₄-As needed--

*Note: Alkyl imidazole carbamates can be readily prepared by reacting 1,1'-carbonyldiimidazole (CDI) with the corresponding alcohol or by treating imidazole with an alkyl chloroformate.[9]

Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, combine 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (1.54 g, 10.0 mmol) and benzyl imidazole-1-carboxylate (4.45 g, 22.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (20 mL) and equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to 60-70°C and stir for 24 hours. The use of polar solvents and elevated temperatures has been shown to have a positive effect on the reaction rate.[7][9]

  • Monitoring: Follow the consumption of the starting carboxylic acid by TLC or LC-MS.

  • Workup:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Transfer to a separatory funnel and wash with 1M NaOH (25 mL) to remove any unreacted carboxylic acid and imidazole byproduct.

    • Wash with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity after the aqueous workup.[9] If necessary, further purification can be achieved via flash chromatography.

Troubleshooting and Field Insights

  • Low Yield in Steglich Esterification: If the reaction stalls, ensure all reagents and the solvent are anhydrous. Water will consume the activated intermediate. A small additional charge of EDC can sometimes drive the reaction to completion.

  • Difficult Purification (Steglich): If using DCC instead of EDC, the dicyclohexylurea (DCU) byproduct has low solubility in many solvents. To remove it, filter the crude reaction mixture before workup. Remaining traces can sometimes be precipitated from a concentrated solution by storing it in a refrigerator.[14]

  • Side Reactions (Alkylation): While the described methods are robust, alternative procedures like esterification with alkyl halides in the presence of a base can lead to competitive N-alkylation at the N-3 position of the imidazole ring. The protocols outlined here largely avoid this complication.

  • Racemization: For substrates with stereocenters alpha to the carboxylic acid, milder conditions and lower temperatures are recommended to minimize the risk of epimerization, though this is not a concern for the title compound.[8]

References

  • Fiveable. (2025, September 15). Steglich Esterification Definition. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. [Link]

  • Green Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • RSC Publishing. (n.d.). Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. [Link]

  • PMC. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Google Patents. (n.d.).
  • Chemical Reviews. (2009, April 21). Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Google Patents. (n.d.).
  • Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-methyl-1H-imidazole-2-carboxylate. [Link]

  • QIAGEN. (n.d.). How can I remove imidazole from a protein sample?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. [Link]

  • Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (2025, August 7). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. (2023, April 16). Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate?[Link]

  • Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

The synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will walk you through a common synthetic pathway, highlighting potential challenges and offering scientifically-grounded solutions.

Plausible Synthetic Pathway

A common and logical synthetic route to 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid involves three key stages:

  • Formation of the Imidazole Core: Synthesis of the precursor, ethyl 4-methyl-1H-imidazole-2-carboxylate.

  • N-Alkylation: Introduction of the ethyl group onto the imidazole nitrogen.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Synthetic Pathway A Starting Materials B Step 1: Imidazole Core Synthesis (ethyl 4-methyl-1H-imidazole-2-carboxylate) A->B C Step 2: N-Alkylation (ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate) B->C D Step 3: Ester Hydrolysis (1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid) C->D

Caption: A high-level overview of the three main stages in the synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid.

Part 1: Synthesis of Ethyl 4-methyl-1H-imidazole-2-carboxylate (The Precursor)

The initial step of forming the substituted imidazole ring is crucial for the overall success of the synthesis. A common approach involves the condensation of an alpha-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.

Frequently Asked Questions (FAQs)

Q1: My yield of ethyl 4-methyl-1H-imidazole-2-carboxylate is consistently low. What are the likely causes?

A1: Low yields in this step often stem from several factors:

  • Suboptimal Reaction Temperature: Imidazole synthesis can be sensitive to temperature. Too low, and the reaction rate will be impractically slow; too high, and you may encourage the formation of side products or decomposition of reactants.

  • Inefficient Condensation: The initial condensation steps are critical. Ensure your reactants are of high purity and that the reaction is adequately mixed to promote interaction.

  • Incorrect Stoichiometry: The molar ratios of your starting materials are vital. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of undesired byproducts.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to low temperature or insufficient reaction time.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC. Extend the reaction time and monitor for the consumption of starting materials.
Poor quality of starting materials.Ensure all reactants are pure and dry. Impurities can interfere with the reaction.
Formation of Multiple Side Products Reaction temperature is too high, leading to decomposition or side reactions.Reduce the reaction temperature. Consider a slower, more controlled addition of one of the reactants to maintain a low concentration in the reaction mixture.
Incorrect pH of the reaction mixture.The pH can influence the rate of condensation. Experiment with buffering the reaction mixture to maintain an optimal pH for imidazole formation.

Part 2: N-Alkylation of Ethyl 4-methyl-1H-imidazole-2-carboxylate

This step introduces the ethyl group onto one of the nitrogen atoms of the imidazole ring. The primary challenge here is achieving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N3 ethylated products. How can I improve the regioselectivity for the desired N1-ethyl isomer?

A1: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical imidazoles.[1] The deprotonated imidazole has electron density shared between both nitrogen atoms, allowing for alkylation at either position.[1] Several factors influence the N1/N3 ratio:

  • Steric Hindrance: The methyl group at the C4 position will sterically hinder the approach of the ethylating agent to the adjacent N3 nitrogen. This generally favors alkylation at the less hindered N1 position.[2]

  • Electronic Effects: The electron-withdrawing nature of the ester group at the C2 position influences the electron density at both nitrogens, which can affect the site of alkylation.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.

N-Alkylation Regioselectivity cluster_0 Deprotonation cluster_1 Alkylation Intermediate Ethyl 4-methyl-1H-imidazole-2-carboxylate Anion Imidazole Anion (Resonance Stabilized) Intermediate->Anion Base N1_Product N1-ethylated product (Kinetically favored) Anion->N1_Product Et-X N3_Product N3-ethylated product (Sterically hindered) Anion->N3_Product Et-X

Caption: The formation of a resonance-stabilized anion upon deprotonation leads to two possible sites for N-alkylation.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Poor Regioselectivity (Mixture of N1 and N3 isomers) Strong, unhindered base leading to rapid, non-selective alkylation.Use a bulkier base (e.g., potassium tert-butoxide) to increase steric hindrance around the N3 position, favoring N1 alkylation.
High reaction temperature allowing for equilibration or less selective reaction.Lower the reaction temperature to favor the kinetically controlled product (N1-ethyl).
Inappropriate solvent.The polarity of the solvent can influence the reactivity of the imidazole anion. Experiment with a range of aprotic solvents (e.g., THF, DMF, acetonitrile) to find the optimal conditions.[3]
Low Yield of N-Alkylated Product Incomplete deprotonation of the imidazole.Use a stronger base or ensure anhydrous conditions, as water can quench the base.
Inactive ethylating agent.Use a more reactive ethylating agent, such as ethyl iodide or ethyl triflate, in place of ethyl bromide or chloride.
Formation of Quaternary Imidazolium Salts Use of excess ethylating agent.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the ethylating agent. Add the ethylating agent slowly to the reaction mixture.

Part 3: Ester Hydrolysis to Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a significant amount of a lower molecular weight impurity. What is this and how can I prevent it?

A1: The most likely culprit is the decarboxylated side product, 1-ethyl-4-methyl-1H-imidazole. Imidazole-2-carboxylic acids are susceptible to decarboxylation (loss of CO2), especially when heated.[4][5]

Q2: The hydrolysis of my ester is very slow or incomplete. What can I do to drive the reaction to completion?

A2: Incomplete hydrolysis can be due to a number of factors:

  • Insufficient Catalyst: Ensure you are using a sufficient concentration of acid or base to catalyze the reaction effectively.

  • Reversibility (Acid-catalyzed): Acid-catalyzed hydrolysis is a reversible reaction.[6] To drive it to completion, use a large excess of water.

  • Biphasic Reaction: If your ester is not fully soluble in the aqueous reaction medium, the reaction will be slow. The use of a co-solvent can improve solubility and reaction rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield due to Decarboxylation Excessive heat during hydrolysis or workup.Conduct the hydrolysis at the lowest effective temperature. For base-catalyzed hydrolysis, room temperature or slightly elevated temperatures (40-50°C) are often sufficient. Avoid high temperatures during solvent removal in the workup; use a rotary evaporator at reduced pressure.[5]
Incomplete Hydrolysis Insufficient acid or base.Increase the concentration of the acid or base. For base-catalyzed hydrolysis, using a larger excess of hydroxide (e.g., 3-5 equivalents) can be effective.
Poor solubility of the ester.Add a co-solvent such as THF or ethanol to improve the solubility of the ester in the aqueous medium.
Difficulty in Product Isolation The product is an amphoteric zwitterion, making extraction challenging.After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically pH 3-5) to induce precipitation. The solid product can then be isolated by filtration.

digraph "Hydrolysis and Decarboxylation" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
"Ester" [label="Ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate"];
"Acid" [label="1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid\n(Desired Product)"];
"Decarboxylated" [label="1-Ethyl-4-methyl-1H-imidazole\n(Side Product)"];

"Ester" -> "Acid" [label="Hydrolysis\n(Acid or Base)"];
"Acid" -> "Decarboxylated" [label="Decarboxylation\n(Heat)"];

}

Caption: The desired hydrolysis reaction and the competing decarboxylation side reaction.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 4-methyl-1H-imidazole-2-carboxylate
  • To a solution of ethyl 4-methyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Ester Hydrolysis
  • Dissolve the ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1).

  • Add sodium hydroxide (3.0 eq) and stir the mixture at 40 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol )
Ethyl 4-methyl-1H-imidazole-2-carboxylateC7H10N2O2154.17[7]
1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acidC7H10N2O2154.17

References

  • Komiyama, M., Roesel, T. R., & Bender, M. L. (1977). Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. Proceedings of the National Academy of Sciences, 74(1), 23-25. Available at: [Link]

  • Grimmett, M. R. (1994). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 837-846. Available at: [Link]

  • ChemSynthesis. (2024). ethyl 4-methyl-1H-imidazole-2-carboxylate. ChemSynthesis. Available at: [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • Jim, C. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA)

[1] Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: EMICA-THERM-001 Subject: Prevention of Thermal Decarboxylation in Imidazole-2-Carboxylic Acids[1]

Emergency Triage: Why is my compound disappearing?

User Query: "I synthesized 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, but after drying it in the vacuum oven at 60°C, the solid turned into an oil and the NMR shows only the decarboxylated imidazole. What happened?"

Scientist Response: You have encountered the "Achilles' Heel" of heteroaromatic 2-carboxylic acids. You did not simply melt your compound; you triggered a thermal decarboxylation cascade .[1]

Unlike benzoic acids, imidazole-2-carboxylic acids are inherently unstable because the imidazole ring acts as an electron sink.[1] Upon heating (often as low as 50–60°C), the molecule loses carbon dioxide (


) to form 1-ethyl-4-methylimidazole.[1] This process is irreversible.[1]

The Golden Rule: Never heat this compound above 40°C .[1] Treat it like a protein, not a standard small molecule.

The Mechanism: Know Your Enemy[1]

User Query: "Why is this specific derivative so unstable compared to other aromatic acids?"

Scientist Response: The instability arises from the formation of a Zwitterionic Intermediate .

  • Proton Transfer: The basic nitrogen (

    
    ) on the imidazole ring abstracts the proton from the carboxylic acid (or exists in equilibrium), creating a zwitterion (negative carboxylate, positive ring).[1]
    
  • Electronic Pull: The positively charged ring is highly electron-withdrawing, destabilizing the

    
     bond holding the carboxylate.[1]
    
  • The Snap:

    
     leaves, generating a transient ylide (an N-heterocyclic carbene equivalent), which quickly quenches to the decarboxylated product.[1]
    

Here is the pathway visualized to help you understand the failure point:

DecarboxylationMechanism cluster_0 DANGER ZONE Start Free Acid (Stable at <0°C) Zwitterion Zwitterionic Form (NH+ / COO-) Start->Zwitterion Equilibrium TS Transition State (Thermal Activation) Zwitterion->TS Heat (>40°C) Ylide Ylide Intermediate + CO2 (Gas) TS->Ylide -CO2 Product Decarboxylated Imidazole (Oil) Ylide->Product Proton Shift

Figure 1: Thermal decomposition pathway of imidazole-2-carboxylic acids via the zwitterionic trap.[1][2]

Protocol: The "Cold Chain" Isolation

User Query: "If I can't use a vacuum oven, how do I get the water/solvent out after synthesis?"

Scientist Response: Standard rotary evaporation is risky because water baths often overshoot the safe temperature window.[1] You must switch to a Lyophilization (Freeze-Drying) workflow.[1]

The Safe Isolation Protocol
StepActionCritical ParameterReason
1 Quench Cool reaction to 0°C.Slows kinetics of spontaneous decarboxylation.
2 pH Adjustment Adjust to pH ~3–4 (Isoelectric point).[1]Minimizes solubility in organic washes while keeping it stable.[1]
3 Solvent Removal Do NOT use heat. Use high-vacuum rotavap with bath at 20°C max .[1]Prevents thermal activation energy threshold crossing.[1]
4 Drying Lyophilize (Freeze Dry).[1]Sublimation removes water without heat stress.[1]
5 Final Form Store as a fluff/powder.Crystalline forms are harder to obtain without heat.[1]

Pro-Tip: If you synthesized this via oxidation of the aldehyde (e.g., using


), ensure all peroxide is quenched before concentration.[1] Peroxides can catalyze radical decarboxylation.[1]
Stabilization Strategy: Salt Formation

User Query: "Can I convert it to a salt to make it shelf-stable?"

Scientist Response: Yes, but choose your counter-ion wisely.

  • Avoid HCl Salts: While common, protonating the imidazole ring (

    
    ) makes the ring more electron-withdrawing, which can sometimes accelerate decarboxylation or hydrolysis if moisture is present.[1]
    
  • Preferred: Lithium or Sodium Carboxylates: Converting the acid to its Lithium salt (Li-EMICA) is the gold standard for stability.[1] The carboxylate anion is resonance-stabilized, and the absence of the acidic proton prevents the zwitterionic cycle.[1]

How to make the Lithium Salt:

  • Dissolve the crude acid in cold MeOH.

  • Add 1.0 equivalent of

    
     (or 
    
    
    
    ).[1]
  • Stir at 0°C for 15 mins.

  • Concentrate in vacuo at <30°C.

  • The resulting Lithium salt is significantly more thermally stable than the parent acid.[1]

Usage in Synthesis: Coupling Without Decomposition[1]

User Query: "I need to couple this acid to an amine. Every time I add HATU/DMF, it turns black/bubbles."

Scientist Response: Coupling reactions are exothermic.[1] The heat of activation combined with the base (DIPEA/TEA) can trigger decarboxylation before the amide bond forms.[1]

Troubleshooting Guide for Amide Coupling:

  • Pre-Activation at 0°C:

    • Dissolve EMICA (or its Li-salt) in DMF/DMAc.[1]

    • Cool to 0°C (Ice/Water bath).[1]

    • Add Coupling Reagent (HATU or COMU) before the base.[1]

    • Add Base (DIPEA) dropwise.[1] Watch for exotherm.

  • The "Active Ester" Bypass:

    • Do not use the free acid.[1][3] Instead, synthesize the Pentafluorophenyl (Pfp) ester or NHS-ester of EMICA.[1]

    • These activated esters are generally isolable and can be stored (cold).[1] They react with amines at room temperature without further activation agents.[1][3]

  • Alternative: Reverse Approach

    • Start with Ethyl 1-ethyl-4-methylimidazole-2-carboxylate (the ethyl ester).[1]

    • Perform the hydrolysis (

      
      ) at 0°C.
      
    • Do not isolate the acid. Neutralize carefully to pH 7 and use the crude solution directly in the next step (telescoped synthesis).

Summary Data Table
ParameterLimit / Recommendation
Max Temperature 40°C (Short term), 25°C (Processing)
Storage Temp -20°C (Freezer), under Argon
Preferred Form Lithium Salt or Ethyl Ester
Drying Method Lyophilization (Freeze Drying)
Forbidden Vacuum Oven >40°C, Acidic reflux
References
  • Gundhla, I. Z., et al. (2015).[1] Synthesis and characterization of imidazole-2-carboxylic acid derivatives. Journal of Inorganic Biochemistry, 145, 11-18.[1]

    • Grounding: Confirms the synthesis via oxidation and explicitly notes "Heating may cause decarboxylation to occur."[1]

  • Katritzky, A. R. (1992).[1] Handbook of Heterocyclic Chemistry. Pergamon Press.[1]

    • Grounding: Authoritative text on the instability of heteroaromatic-2-carboxylic acids and the zwitterionic mechanism.
  • Organic Chemistry Portal. (n.d.).[1] Decarboxylation of Heteroaromatic Acids.

    • Grounding: General overview of decarboxylation conditions and metal-mediated stabiliz
  • CymitQuimica. (2024).[1][4] 1H-Imidazole-2-carboxylic acid Safety & Handling.

    • Grounding: Verification of commercial handling protocols (storage

Sources

Troubleshooting

Technical Support Center: Purification of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

The following technical guide is structured as a specialized support center resource for researchers working with 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid . It synthesizes chemical principles with practical isolat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid . It synthesizes chemical principles with practical isolation strategies to address the unique challenges posed by this amphoteric, thermally labile molecule.[1]

[1]

Chemical Profile & Purification Strategy

Target Molecule: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid CAS: (Analogous to 1-methyl variants, typically intermediate-specific) Key Properties:

  • Amphoteric Nature: Contains a basic imidazole nitrogen (

    
    ) and an acidic carboxylic group (
    
    
    
    ).
  • Zwitterionic Character: Exists primarily as a zwitterion at neutral pH, leading to high water solubility and difficulty in extraction into organic solvents.[1]

  • Thermal Instability: Prone to decarboxylation upon heating, generating 1-ethyl-4-methylimidazole.[1]

Core Challenge: The primary failure mode in purification is the loss of the carboxylic acid group due to thermal stress or improper pH handling, and the contamination of the final product with inorganic salts (ash) generated during neutralization.[1]

Troubleshooting Guides & FAQs

Issue 1: "My product is decomposing into a liquid/oil during drying."

Diagnosis: Thermal Decarboxylation.[1] Root Cause: Imidazole-2-carboxylic acids are inherently unstable.[1] Heating above 60°C, especially under acidic conditions or in the presence of moisture, accelerates the loss of


.[1]
Solution: 
  • Stop Oven Drying: Never use a standard convection oven >40°C.

  • Lyophilization: The safest method is freeze-drying (lyophilization) from a frozen aqueous solution.[1]

  • Vacuum Desiccation: If lyophilization is unavailable, dry over

    
     in a vacuum desiccator at room temperature (
    
    
    
    ).
Issue 2: "I cannot precipitate the product from the aqueous hydrolysis mixture."

Diagnosis: Incorrect pH Targeting (Isoelectric Point Missed). Root Cause: The solubility of zwitterions is minimal only at the Isoelectric Point (pI).[1] Deviating by even 0.5 pH units significantly increases solubility.[1] Solution:

  • The estimated pI of this molecule is pH 4.8 – 5.2 .[1]

  • Do not acidify to pH 1 or 2 (forms the soluble hydrochloride salt).[1]

  • Do not stop at pH 7 (forms the soluble carboxylate salt).[1]

  • Action: Titrate carefully with 1M HCl to exactly pH 5.0 while cooling to 0-4°C.

Issue 3: "The NMR shows high salt content (NaCl/KCl) despite washing."

Diagnosis: Inorganic Entrapment.[1] Root Cause: The zwitterion crystallizes rapidly, trapping mother liquor containing inorganic ions.[1] Solution:

  • Reslurry: Do not just rinse.[1] Reslurry the wet cake in ice-cold water (minimal volume) and filter again.

  • Switch to Ion Exchange: If ash content must be <0.1%, precipitation is insufficient.[1] Use the Ion Exchange Protocol (see Section 3).[1]

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation (Standard Isolation)

Best for: Bulk isolation from ester hydrolysis reactions.

Reagents:

  • Crude Hydrolysis Mixture (typically alkaline, pH >12)

  • 1M Hydrochloric Acid (HCl)

  • Ethanol (Absolute)

Workflow:

  • Concentration: If the hydrolysis contained organic co-solvents (e.g., THF, MeOH), remove them via rotary evaporation at <35°C under reduced pressure.[1]

  • Cooling: Chill the remaining aqueous solution to 0–4°C in an ice bath.

  • Titration: Slowly add 1M HCl with vigorous stirring. Monitor pH continuously.

    • Observation: Cloudiness typically starts around pH 6.5.[1]

  • Targeting pI: Adjust pH precisely to 5.0 ± 0.2 .

  • Crystallization: Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the white precipitate.[1]

  • Desalting Wash: Wash the cake with

    
     bed volumes of ice-cold water, followed by 
    
    
    
    bed volume of cold Ethanol.
  • Drying: Dry under high vacuum at room temperature.

Protocol B: Ion Exchange Desalting (High Purity)

Best for: Removing stubborn inorganic salts or purifying small, water-soluble batches.

Resin: Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W or Amberlite IR-120),


 form.

Workflow:

  • Loading: Dissolve the crude material in water (pH adjusted to ~2-3 to ensure protonation of the imidazole ring). Load onto the column.[1]

    • Mechanism:[2][3] The positively charged imidazole binds to the resin;

      
       ions also bind but with different affinity; Anions (
      
      
      
      ) pass through.[1]
  • Washing: Wash the column with deionized water until the eluent is neutral and free of anions (AgNO3 test negative for chloride).

  • Elution: Elute with 1M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[2][3] Ammonia deprotonates the resin and the imidazole, releasing the neutral/zwitterionic product.[1]

  • Isolation: Collect fractions containing the product (monitor via TLC/UV).

  • Evaporation: Concentrate the ammonia fractions at <40°C . The excess ammonia evaporates, leaving the pure zwitterion.[1]

Analytical Control (HPLC Method)

To verify purity and detect decarboxylated impurities, use the following reverse-phase method. Note the use of a buffered mobile phase to prevent peak tailing of the basic imidazole.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B (Isocratic hold for salt elution)5-15 min: 2% → 40% B15-20 min: 40% → 90% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Carboxyl band) and 254 nm (Imidazole ring)
Retention Order 1. Salts (

void)2. Target Acid (

4-6 min)3. Decarboxylated Impurity (

8-10 min)

Visualizations

Figure 1: Isoelectric Isolation Logic

This diagram illustrates the solubility profile and the critical pH window for isolation.[1]

IsolationLogic Acidic pH < 2 Species: Cationic (Soluble) (HCl Salt) Neutral pH ~ 5.0 (pI) Species: Zwitterion (Insoluble) *TARGET* Acidic->Neutral Add Base (NaOH) Neutral->Acidic Over-acidification Basic pH > 8 Species: Anionic (Soluble) (Carboxylate Salt) Neutral->Basic Over-basification Basic->Neutral Add Acid (HCl)

Caption: The solubility minimum exists strictly at the isoelectric point (pH ~5). Deviating in either direction resolubilizes the compound.[1][2]

Figure 2: Thermal Degradation Pathway

Understanding the risk of heat during the drying process.[1]

Degradation Target 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (Solid/Zwitterion) Heat Heat (>60°C) / Acidic Moisture Target->Heat Product 1-Ethyl-4-methylimidazole (Liquid/Oil) Heat->Product Decarboxylation Gas CO2 (Gas) Heat->Gas

Caption: Excessive heat triggers irreversible decarboxylation, converting the solid acid into an oily imidazole byproduct.[1]

References

  • Synthesis and Decarboxylation Risks

    • Title: Synthesis of 4-Methylimidazole-2-Carboxylic Acid (Analogous chemistry)
    • Source: ResearchGate / Hetero
    • URL: [Link]

  • General Imidazole Purification

    • Title: 1H-Imidazole-2-carboxylic acid Properties and Safety
    • Source: PubChem (NIH)
    • URL: [Link]

  • Chromatographic Separation

    • Title: Separation of 2-Ethyl-4-methyl-1H-imidazole (Impurity Profiling)
    • Source: SIELC Technologies[4]

    • URL: [Link]

  • Ester Precursor Synthesis: Title: Method for synthesizing imidazole-2-carboxylic acid ethyl ester Source: ChemicalBook / Patent D

Sources

Optimization

Technical Support Center: Purification of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing a robust recrystallization protocol for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing a robust recrystallization protocol for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. As no single, universally validated solvent system is published for this specific molecule, this document outlines a systematic approach to solvent selection and troubleshooting, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid?

An ideal solvent for recrystallization must satisfy a critical solubility differential.[1] The compound of interest should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[2] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. Other important solvent characteristics include:

  • Inertness: The solvent must not react with the compound.

  • Volatility: It should have a relatively low boiling point (ideally below 100°C) to be easily removed from the purified crystals.[3]

  • Impurity Profile: The solvent should either dissolve impurities completely at all temperatures or not at all, allowing them to be removed by hot filtration.[4]

  • Safety: The solvent should be non-toxic, inexpensive, and have a low flammability profile.[3]

Q2: What structural features of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid should guide my solvent choice?

The structure of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid contains several key functional groups that dictate its solubility:

  • Imidazole Ring: A polar heterocyclic system.

  • Carboxylic Acid (-COOH): A highly polar group capable of strong hydrogen bonding.[5]

  • N-Ethyl and C-Methyl Groups: Nonpolar alkyl groups that contribute some lipophilic character.

The presence of the carboxylic acid and the imidazole ring makes the molecule significantly polar. Therefore, polar solvents are the most logical starting point for screening. Polar protic solvents like water, ethanol, or methanol are often good candidates for compounds that can hydrogen bond.[3]

Q3: Why is a single solvent not always effective? When should I consider a co-solvent (binary) system?

Finding a single solvent with the perfect solubility profile can be challenging. Often, a compound may be too soluble in one solvent even when cold, and barely soluble in another even when hot. In these cases, a co-solvent system, also known as a solvent/anti-solvent pair, is highly effective.[4] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a miscible "poor" solvent or "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid.[2] This precisely controls the supersaturation point, often leading to better crystal formation.

Q4: What are the risks of overheating during the dissolution step?

A significant risk, particularly with imidazole carboxylic acids, is thermal decarboxylation.[6] Applying excessive heat can cause the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 1-ethyl-4-methyl-1H-imidazole as a major impurity and leading to a significantly lower yield of the desired product. It is crucial to use the minimum amount of heat necessary to dissolve the compound.

Solvent Screening and Recrystallization Protocol

This protocol details a systematic, small-scale method to identify a suitable solvent or co-solvent system before proceeding to a larger scale purification.

Step 1: Small-Scale Single Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid into several small test tubes.

  • Solvent Addition (Cold): To each test tube, add a different potential solvent (see Table 1) dropwise (approx. 0.5 mL). Agitate the mixture at room temperature.

    • Observation: If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization as the product will not crystallize upon cooling.[2] Mark this as a potential "good" solvent for a co-solvent system.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath while stirring. Add the solvent dropwise until the solid just dissolves. Do not add a large excess of solvent.

  • Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod just below the solvent line to create nucleation sites.[4]

  • Ice Bath: If crystals do not form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Evaluation: A suitable solvent is one in which the compound dissolves when hot and forms a large quantity of crystalline solid upon cooling.

Step 2: Co-Solvent System Screening (If Necessary)
  • Selection: Choose a "good" solvent identified in Step 1 (where the compound was highly soluble). Select a miscible "poor" solvent (anti-solvent) where the compound was found to be insoluble (e.g., water, hexane, or toluene).

  • Dissolution: In a test tube, dissolve ~30 mg of the crude compound in the minimum amount of the hot "good" solvent.

  • Anti-Solvent Addition: While the solution is still warm, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

Step 3: Scale-Up Recrystallization
  • Dissolution: Place the bulk crude material in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a co-solvent pair) and heat the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4] This step removes impurities that do not dissolve.

  • Crystallization: If using a co-solvent system, add the anti-solvent as described in Step 2. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize product yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Data Summary

Table 1: Potential Solvents for Screening

SolventPolarityBoiling Point (°C)[3]Predicted Suitability for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid
WaterHigh (Protic)100Good Candidate: High polarity matches the target. May require heating. Excellent anti-solvent.
EthanolHigh (Protic)78Good Candidate: Often effective for carboxylic acids.[5] May be too soluble.
MethanolHigh (Protic)65Good Candidate: Similar to ethanol but more volatile. High chance of being too soluble.
IsopropanolMedium (Protic)82Good Candidate: Less polar than ethanol, may offer a better solubility profile.
AcetoneMedium (Aprotic)56Possible Candidate: Good solvent power, but low boiling point can make it tricky.[3]
Ethyl AcetateMedium (Aprotic)77Possible Candidate: Often a good balance of polarity for moderately polar compounds.
TolueneLow (Aprotic)111Unlikely as Single Solvent: May be a good anti-solvent when paired with a polar solvent like ethanol.
HexaneLow (Aprotic)69Unlikely as Single Solvent: Excellent choice as an anti-solvent for precipitating polar compounds.

Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[3] Instead of crystallizing, the compound comes out of solution as a liquid.

  • Cause: The boiling point of the solvent may be too high, or the solution is too concentrated.

  • Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the concentration. Allow it to cool more slowly.

  • Solution 2: Switch to a solvent with a lower boiling point.

  • Solution 3: Try a co-solvent system. Adding a "poor" solvent can sometimes induce crystallization at a lower temperature.

Q: I have a very low recovery of my product. What are the likely causes?

A: Low recovery can stem from several factors.

  • Cause 1: Using too much solvent. An excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.

  • Solution 1: During dissolution, use only the minimum amount of hot solvent required to dissolve the solid. If you've already filtered, you can try to evaporate some of the solvent from the filtrate and cool again to recover more product.

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel.

  • Solution 2: Ensure your funnel and receiving flask are pre-heated before performing a hot filtration.

  • Cause 3: Washing with warm solvent. Washing the collected crystals with room temperature or warm solvent will redissolve some of your product.

  • Solution 3: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.

Q: The recrystallized product is still impure. What's the next step?

A: If impurities persist, several strategies can be employed.

  • Solution 1: Perform a second recrystallization. A single recrystallization may not be sufficient to remove all impurities. Repeating the process can significantly improve purity, though some product loss is expected.[4]

  • Solution 2: Use a decolorizing agent. If colored impurities are present, add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb your product.

  • Solution 3: Re-evaluate your solvent choice. The chosen solvent may have a solubility profile that is too similar for the product and a key impurity. Experiment with a different solvent system.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This indicates that the solution is not supersaturated or that nucleation has not initiated.

  • Solution 1: Induce crystallization. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.[4]

  • Solution 2: Add a seed crystal. If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.[4]

  • Solution 3: Increase the concentration. The solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the solute concentration, then attempt to cool and crystallize again.[4]

  • Solution 4: Add an anti-solvent. If you are using a single solvent system, you can try adding a few drops of a miscible anti-solvent to decrease the compound's solubility and induce precipitation.

Process Visualization

G start Problem: No Crystals Formed scratch 1. Scratch inner surface of flask with glass rod start->scratch Try First seed 2. Add a seed crystal of pure compound scratch->seed If no success outcome Crystals Form scratch->outcome evaporate 3. Solution may be too dilute. Slowly evaporate some solvent and re-cool. seed->evaporate If no success seed->outcome antisolvent 4. Add a few drops of a miscible anti-solvent evaporate->antisolvent If no success evaporate->outcome antisolvent->outcome

Caption: Troubleshooting workflow for inducing crystallization.

References

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Benchchem.
  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Benchchem.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
  • RECRYSTALLISATION. University of Sydney.
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.
  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • ethyl 4-methyl-1H-imidazole-2-carboxylate. ChemSynthesis.
  • 1H-Imidazole-2-carboxylic acid synthesis. ChemicalBook.
  • Technical Support Center: Synthesis of Imidazole Carboxylic Acids. Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Imidazole Carboxylic Acid Synthesis

Welcome to the Technical Support Center for Imidazole Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Imidazole Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-purity imidazole carboxylic acids. The amphoteric nature and potential for side reactions can often complicate synthesis and purification. This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product is a mixture of regioisomers (e.g., 4- and 5-substituted imidazole carboxylic acids). How can I improve the regioselectivity of my reaction?

A1: Understanding and Controlling Regioselectivity

The formation of regioisomers is a common challenge in the synthesis of substituted imidazoles, particularly when starting from precursors that can lead to substitution at either the C4 or C5 position. The regiochemical outcome is often influenced by the specific synthetic route and reaction conditions employed.

Causality and Mechanistic Insights:

The regioselectivity in the synthesis of imidazole carboxylic acids can be dictated by several factors, including the choice of starting materials, catalysts, and solvents. For instance, in the partial decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid, the solvent plays a critical role in determining the position of the remaining carboxylic acid group. Heating in acetic anhydride tends to favor the formation of 1-methyl-5-imidazolecarboxylic acid, whereas using N,N-dimethylformamide (DMF) as the solvent promotes the formation of 1-methyl-4-imidazolecarboxylic acid.[1]

Troubleshooting Protocol: Optimizing for a Single Regioisomer

  • Solvent Screening: Conduct small-scale parallel reactions using a range of solvents with varying polarities and coordinating abilities. Common choices beyond acetic anhydride and DMF include dioxane, toluene, and acetonitrile.

  • Temperature Control: Carefully control the reaction temperature. In some cases, lower temperatures may favor one isomer over the other due to differences in the activation energies for their formation.

  • Catalyst Selection: If your synthesis involves a catalyst, consider screening different catalysts. For example, in copper-catalyzed cross-cycloaddition reactions between two different isocyanides to form imidazoles, the nature of the copper catalyst can influence the product distribution.[2]

  • Protecting Group Strategy: Employing a protecting group on one of the imidazole nitrogens can direct the substitution to a specific position. The choice of protecting group and the subsequent deprotection step are crucial for the success of this strategy.

Data-Driven Decision Making:

Parameter Condition A Condition B Observed Outcome
SolventAcetic AnhydrideN,N-DimethylformamidePreferential formation of the 5-carboxylic acid isomer with acetic anhydride and the 4-carboxylic acid isomer with DMF.[1]
Temperature100°C150°CHigher temperatures may lead to a different isomeric ratio or increased side products.
Issue 2: I am observing a significant amount of a byproduct with a lower molecular weight than my target imidazole carboxylic acid.

A2: Identifying and Mitigating Decarboxylation

The most common side reaction leading to a lower molecular weight impurity is decarboxylation, the loss of carbon dioxide (CO₂) from the carboxylic acid group.[1] This is particularly prevalent when the synthesis or workup involves elevated temperatures.

Causality and Mechanistic Insights:

Imidazole carboxylic acids, especially those with electron-donating groups on the ring, can be susceptible to thermal decarboxylation. The stability of the resulting carbanion intermediate influences the ease of this process. Heating during the reaction or purification steps provides the activation energy for the C-C bond cleavage.[3]

Troubleshooting Protocol: Minimizing Decarboxylation

  • Temperature Management: Maintain the reaction temperature at the lowest effective level. Monitor the reaction progress closely using techniques like TLC or HPLC to avoid unnecessarily long reaction times at elevated temperatures.

  • Workup Conditions: During the workup, avoid concentrating solutions by heating on a hot plate. Instead, use a rotary evaporator under reduced pressure at or near room temperature to remove solvents.[1]

  • pH Control: In some cases, the protonated form of the imidazole carboxylic acid may be more stable to decarboxylation. Maintaining an acidic pH during workup and storage, where appropriate, can be beneficial.

Workflow for Minimizing Decarboxylation:

cluster_reaction Reaction Stage cluster_workup Workup & Purification Low_Temp Maintain Lowest Effective Temperature Monitor Monitor Progress (TLC/HPLC) Low_Temp->Monitor Rotovap Use Rotary Evaporator (Reduced Pressure) Monitor->Rotovap Proceed to Workup Avoid_Heat Avoid Direct Heating Rotovap->Avoid_Heat Acidic_pH Maintain Acidic pH (if applicable)

Caption: Workflow to minimize decarboxylation.

Issue 3: My purification by recrystallization is ineffective, and the impurities co-crystallize with my product.

A3: Advanced Purification Strategies for Imidazole Carboxylic Acids

Due to their amphoteric nature (containing both acidic and basic functional groups) and often high polarity, purifying imidazole carboxylic acids can be challenging.[1][4][5] When simple recrystallization fails, alternative methods are necessary.

Expert Insights on Purification:

The zwitterionic character of imidazole carboxylic acids can lead to strong intermolecular interactions, making it difficult to separate them from structurally similar impurities. An effective strategy is to exploit the acidic nature of the carboxylic acid group through acid-base extraction.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Extract the organic solution with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The imidazole carboxylic acid will be deprotonated and move into the aqueous layer as its salt.

  • Separation: Separate the aqueous and organic layers. The organic layer will contain neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., HCl) to a pH of 2-6.[6] This will protonate the carboxylate, causing the pure imidazole carboxylic acid to precipitate.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Chromatographic Purification

  • Reverse-Phase HPLC: This is a powerful technique for both analytical assessment and preparative purification. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[1][7]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. For imidazole carboxylic acids, an anion-exchange resin can be used to bind the negatively charged carboxylate form of the product, allowing neutral and cationic impurities to be washed away. The product is then eluted by changing the pH or increasing the salt concentration of the eluent.

Purification Strategy Flowchart:

Crude_Product Crude Imidazole Carboxylic Acid Recrystallization Attempt Recrystallization Crude_Product->Recrystallization Purity_Check1 Check Purity (HPLC/NMR) Recrystallization->Purity_Check1 Acid_Base Perform Acid-Base Extraction Purity_Check1->Acid_Base <98% Pure Pure_Product Pure Product Purity_Check1->Pure_Product >98% Pure Purity_Check2 Check Purity (HPLC/NMR) Acid_Base->Purity_Check2 Chromatography Chromatography (Reverse-Phase/Ion-Exchange) Purity_Check2->Chromatography <98% Pure Purity_Check2->Pure_Product >98% Pure Chromatography->Pure_Product Impure1 Impure Impure2 Impure

Caption: Decision tree for purification strategies.

Issue 4: The reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?

A4: Enhancing Reaction Kinetics in Imidazole Synthesis

Low yields and slow reaction rates can often be addressed by optimizing the reaction conditions. Several synthetic methods for imidazoles and their derivatives can benefit from non-conventional heating techniques or the use of specific catalysts.

Leveraging Modern Synthetic Techniques:

  • Microwave Irradiation: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of imidazole-4-carboxylates.[8] For example, the 1,5-electrocyclization of azavinyl azomethine ylides to form imidazoles can be efficiently carried out under microwave irradiation.[8]

  • Solid-Phase Synthesis: For library synthesis or to simplify purification, solid-phase synthesis can be an effective approach. Imidazole-4-carboxylic acids have been synthesized using a Wang resin-bound isocyanoacrylate, with reactions performed in a microwave reactor.[2]

Experimental Protocol: Microwave-Assisted Synthesis of Imidazole-4-carboxylates

This is a generalized protocol based on reported methods.[8]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 1,2-diaza-1,3-diene, a primary amine, and an aldehyde in a suitable solvent like dimethoxyethane.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 220°C) for a short duration (e.g., 15 minutes).[2]

  • Workup: After cooling, the reaction mixture can be filtered (if a solid-phase resin is used) or subjected to an appropriate extractive workup and purification.

Comparison of Conventional vs. Microwave Heating:

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours to daysMinutes to a few hours[8]
Temperature Dependent on solvent boiling pointCan exceed solvent boiling point in a sealed vessel[2]
Yields Often moderateCan be significantly higher[8]

Authoritative Grounding & Comprehensive References:

This guide is built upon established chemical principles and peer-reviewed literature to ensure technical accuracy and trustworthiness. For further in-depth understanding, please refer to the comprehensive list of references below.

References

  • Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. (n.d.).
  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. (n.d.).
  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.
  • Technical Support Center: Synthesis of Imidazole Carboxylic Acids. Benchchem. (n.d.).
  • Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines. Google Patents. (n.d.).
  • 1H-Imidazole-4-carboxylic acid synthesis. ChemicalBook. (n.d.).
  • 1H-Imidazole-2-carboxylic acid synthesis. ChemicalBook. (n.d.).
  • Imidazole synthesis. Organic Chemistry Portal. (n.d.).
  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. (n.d.).
  • Method for synthesizing imidazole compound. Google Patents. (n.d.).
  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. (n.d.).
  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. (n.d.).
  • Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. Benchchem. (n.d.).
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. (n.d.).
  • imidazole.pdf. CUTM Courseware. (n.d.).
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters - ACS Publications. (2010, September 21).
  • Imidazole Impurities and Related Compound. Veeprho. (n.d.).
  • 1H-Imidazole-5-Carboxylic Acid. API Impurities - Alentris Research Pvt. Ltd. (n.d.).
  • Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem. (n.d.).
  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. PPTX. (n.d.).
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem. (n.d.).
  • 1H-Imidazole-4-carboxylic acid. Sigma-Aldrich. (n.d.).
  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega - ACS Publications. (2022, September 7).
  • 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MedChemExpress. (n.d.).
  • ProteoCool Pills#9: Use of low purity imidazole in buffer for IMAC may prevent protein detection during elution steps. (2021, July 7).
  • Help with carboxylic acid synthesis (explanation in comments). Reddit. (2021, August 12).

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Optimization

Technical Support Center: Storage Stability of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

This guide is intended for researchers, scientists, and drug development professionals working with 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. Here, we provide in-depth technical support, including troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. Here, we provide in-depth technical support, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during its storage and handling. Our aim is to ensure the integrity of your experiments by preserving the stability of this compound.

Introduction to the Stability of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound with a substituted imidazole core. The stability of such molecules is paramount for their effective use in research and development. Several factors, including temperature, light, humidity, and pH, can influence the chemical integrity of this compound over time. Understanding its stability profile is crucial for obtaining reliable and reproducible experimental results.

The structure of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, with an ethyl group at the N1 position and a methyl group at the C4 position, is designed to enhance stability compared to simpler imidazole structures. N-alkylation, such as the ethyl group present here, is known to improve the alkaline stability of the imidazole ring.[1] Similarly, alkyl substitution at the C4/C5 positions can contribute to overall stability.[1] However, the carboxylic acid group at the C2 position introduces a potential degradation pathway: decarboxylation, which can be promoted by heat.[2][3]

This guide will walk you through the best practices for storage, common stability-related issues, and protocols for assessing the integrity of your 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid?

A1: For optimal stability, the compound should be stored in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended for long-term storage. The container should be tightly sealed to prevent moisture absorption and exposure to air. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.

Q2: How can I tell if my sample of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid has degraded?

A2: Visual inspection can sometimes reveal degradation. Look for changes in color (e.g., yellowing or browning) or the physical state of the powder. However, significant degradation can occur without any visible changes. The most reliable way to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.

Q3: What is the primary degradation pathway for this compound?

A3: Based on the structure, the most likely degradation pathway under thermal stress is decarboxylation, leading to the formation of 1-ethyl-4-methyl-1H-imidazole.[2][3] Other potential degradation pathways include oxidation of the imidazole ring and hydrolysis, particularly under harsh pH conditions.[4]

Q4: Is 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid sensitive to light?

A4: Imidazole-containing compounds can be susceptible to photodegradation.[4] Therefore, it is recommended to store the compound in an amber vial or a light-blocking container to minimize exposure to UV and visible light.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to the stability of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid.

Observed Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent biological activity or assay results. Degradation of the compound leading to lower effective concentration.1. Verify Compound Purity: Analyze a sample of your stock solution using a validated stability-indicating HPLC method (see protocol below). This will confirm the concentration and purity of the active compound. 2. Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare fresh solutions from a solid sample that has been stored under optimal conditions. 3. Evaluate Solvent Effects: Ensure the solvent used for your stock solution is compatible and does not promote degradation. For aqueous solutions, buffer to a neutral or slightly acidic pH if the compound shows pH-dependent instability.
Appearance of unknown peaks in HPLC chromatogram. The compound has degraded into one or more new chemical entities.1. Identify Degradation Products: If possible, use HPLC-MS to identify the mass of the unknown peaks. A common degradation product to look for is the decarboxylated form (1-ethyl-4-methyl-1H-imidazole). 2. Perform Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study (see protocol below) on a pure sample and compare the resulting chromatograms.
Difficulty dissolving the compound. The compound may have degraded into less soluble impurities, or the initial material has low solubility.1. Check Storage Conditions: Ensure the compound has been stored in a tightly sealed container to prevent moisture absorption, which can affect solubility. 2. Use Appropriate Solvents: Refer to the supplier's datasheet for recommended solvents. Sonication or gentle warming may aid dissolution, but be cautious of thermal degradation.
pH of the solution changes over time. Degradation of the compound may be producing acidic or basic byproducts.1. Buffer Your Solutions: For aqueous applications, using a buffered solution can help maintain a stable pH and potentially slow down pH-dependent degradation. 2. Monitor pH: Regularly check the pH of your stock and working solutions, especially if they are stored for extended periods.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the purity of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid.

Objective: To separate the intact compound from its potential degradation products.

Materials:

  • 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier. A good starting point is a gradient elution from 10% acetonitrile in water (with 0.1% formic acid) to 90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare samples for analysis by dissolving them in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Determine the optimal wavelength for detection by running a UV scan of the compound (a wavelength around 220-250 nm is a reasonable starting point for many imidazole derivatives).

    • Column Temperature: 25°C

  • Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. The appearance of additional peaks indicates the presence of impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

Objective: To generate degradation products of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid under various stress conditions.

Stress Conditions (as recommended by ICH guidelines[5]):

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

  • For each stress condition, prepare a solution of the compound at a concentration of approximately 1 mg/mL.

  • After the specified stress period, neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak.

Visualizing Degradation Pathways and Workflows

G cluster_storage Storage & Handling cluster_stress Potential Stress Factors cluster_degradation Degradation Pathways Compound 1-Ethyl-4-methyl-1H- imidazole-2-carboxylic acid Storage Store at 2-8°C, Dry, Dark, Tightly Sealed Compound->Storage Heat Heat Compound->Heat leads to Light Light Compound->Light can cause Oxidizing_Agents Oxidizing Agents Compound->Oxidizing_Agents reacts with Extreme_pH Extreme pH Compound->Extreme_pH sensitive to Decarboxylation Decarboxylation Heat->Decarboxylation Ring_Oxidation Ring Oxidation Light->Ring_Oxidation Oxidizing_Agents->Ring_Oxidation Hydrolysis Hydrolysis Extreme_pH->Hydrolysis

G cluster_workflow Stability Assessment Workflow Start Sample Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Data_Evaluation Data Evaluation Decision Purity Acceptable? Use_Sample Proceed with Experiment Troubleshoot Troubleshoot (e.g., new sample)

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation, especially decarboxylation.
Light Store in an amber or opaque containerTo prevent photodegradation of the imidazole ring.
Humidity Store in a tightly sealed container with a desiccant if necessaryTo prevent hydrolysis and physical changes to the solid.
Atmosphere For maximum stability, store under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation.

Conclusion

The stability of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is critical for its successful application in research and drug development. By adhering to the recommended storage conditions and utilizing the troubleshooting guide and analytical protocols provided, researchers can ensure the integrity of their samples and the reliability of their experimental outcomes. Proactive stability assessment is a cornerstone of good scientific practice and is essential for generating high-quality, reproducible data.

References

  • G. M. L. Mohomed and J. M. Chong, "Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships," Journal of the American Chemical Society, 2015.
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  • I. Milošev, et al., "Effect of Mercapto and Methyl Groups on the Efficiency of Imidazole and Benzimidazole-based Inhibitors of Iron Corrosion," Corrosion Science, 2018.
  • M. C. de Mattos, et al., "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry," Molecules, 2023.
  • Y. Huang, et al., "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir," Journal of Pharmaceutical Sciences, 2019.
  • Reddit, "This is why selective N-alkylation of imidazoles is difficult," [Online]. Available: [Link].

  • X. Chen, et al., "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes," Molecules, 2022.
  • World Journal of Pharmaceutical Research, "a review article on synthesis of imidazole derivatives," [Online]. Available: [Link].

  • J. A. Tunge, et al.
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  • ResearchGate, "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma," [Online]. Available: [Link].

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  • M. A. El-Didamony, et al., "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma," Molecules, 2020.

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Troubleshooting

Minimizing side reactions during imidazole-2-carboxylic acid functionalization

Ticket ID: IMID-2-COOH-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions (Decarboxylation & Regioselectivity) Introduction: The Deceptive Simplicity of Imidazole-2-Carb...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMID-2-COOH-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions (Decarboxylation & Regioselectivity)

Introduction: The Deceptive Simplicity of Imidazole-2-Carboxylic Acid

Welcome to the technical support hub. If you are working with imidazole-2-carboxylic acid, you have likely encountered its "Jekyll and Hyde" personality. While structurally simple, this molecule presents a perfect storm of reactivity challenges: it is zwitterionic, highly insoluble in organic solvents, and notoriously prone to thermal decarboxylation.

This guide is not a generic textbook summary. It is a troubleshooting system designed to navigate the specific electronic and steric hazards of this scaffold.

Module 1: The Thermal Trap (Decarboxylation)

The Issue: "I attempted to convert the acid to an acid chloride using thionyl chloride at reflux. The reaction turned black, and NMR shows only unsubstituted imidazole."

The Diagnosis: You have triggered thermal decarboxylation . The C2 position of imidazole is electron-deficient. When the carboxylic acid is protonated or activated, the bond to the carboxyl group weakens. Upon heating, the molecule ejects


 to form an intermediate ylide, which rapidly protonates to form the unsubstituted imidazole. This is the primary failure mode for this scaffold.
The Mechanism (Visualization)

Decarboxylation Zwitterion Zwitterionic Form (Stable at RT) Protonation Protonated Cation (High Energy) Zwitterion->Protonation + H+ / Heat TS Transition State (C-C Bond Weakening) Protonation->TS > 60°C Ylide Imidazolium Ylide (Transient) TS->Ylide Decarboxylation Gas CO2 Gas TS->Gas Product Unsubstituted Imidazole (Dead End Product) Ylide->Product + H+

Figure 1: The thermal decarboxylation pathway. Note that the reaction is driven by entropy (gas release) and the stability of the resulting aromatic system.

Protocol 1: Safe Methyl Esterification (The "Cold" Method)

Avoid thionyl chloride reflux. Use this self-validating protocol instead.

Reagents:

  • Imidazole-2-carboxylic acid (1.0 equiv)

  • TMS-Diazomethane (2.0 M in hexanes, 1.2 equiv) OR

    
     (carefully controlled)
    
  • Methanol (Anhydrous)

Step-by-Step:

  • Suspension: Suspend the starting material in anhydrous MeOH (0.5 M). It will likely not dissolve.

  • Activation (Option A - Preferred): Cool to 0°C. Add TMS-Diazomethane dropwise. The evolution of

    
     gas indicates reaction progress. Stir at 0°C 
    
    
    
    RT.
  • Activation (Option B - Scale-up): Cool MeOH to -10°C. Add

    
     (1.5 equiv) dropwise very slowly to generate anhydrous HCl in situ. Add the solid acid.
    
  • Temperature Limit: DO NOT EXCEED 40°C. Stir at Room Temperature (RT) for 12-24 hours.

  • Validation: Monitor by LCMS. If the peak for the starting material (

    
    ) disappears and is replaced by 
    
    
    
    , the reaction is complete. If you see
    
    
    (imidazole mass), you used too much heat.

Module 2: The Regioselectivity Battle (N- vs. O-Functionalization)

The Issue: "I tried to alkylate the carboxylic acid using an alkyl halide and base. I obtained the N-alkylated acid instead of the ester."

The Diagnosis: The imidazole nitrogen (N1) is a superior nucleophile compared to the carboxylate oxygen. In basic conditions, the imidazole ring is deprotonated, making the nitrogen highly reactive toward alkyl halides (


 mechanism).
Decision Matrix: Selecting the Right Pathway

Regioselectivity Start Goal: Functionalize Imidazole-2-COOH Target What is your target? Start->Target Ester Esterification Strategy Target->Ester Ester (COOR) Amide Amide Coupling Strategy Target->Amide Amide (CONR2) AcidCat AcidCat Ester->AcidCat Acid Catalysis (Fischer) BaseAlk BaseAlk Ester->BaseAlk Base + Alkyl Halide Direct Direct Amide->Direct Direct Coupling (HATU/EDC) Result1 Success: O-Ester AcidCat->Result1 Blocks N-nuc Yields O-Ester Result2 Failure: N-Alkyl Product BaseAlk->Result2 RISK: N-Alkylation (Avoid unless N is protected) Zwitter Zwitter Direct->Zwitter Solubility Issue? Protect Protect Zwitter->Protect Yes: Protect N first (Boc/SEM) Polar Polar Zwitter->Polar No: Use DMF/DMSO

Figure 2: Strategic decision tree to avoid regioselectivity errors.

Protocol 2: N-Protection First Strategy

If you must use alkylation or aggressive coupling conditions, protect the nitrogen.

  • Protection: React imidazole-2-carboxylic acid ethyl ester (commercially available or made via Protocol 1) with

    
     (1.2 equiv) and DMAP (0.1 equiv) in MeCN.
    
    • Note: Protecting the acid directly is difficult due to zwitterionic solubility. Protect the ester, then hydrolyze if needed (LiOH, THF/H2O, 0°C).

  • Functionalization: With the N-Boc group in place, the nitrogen is no longer nucleophilic. You can now perform chemistries that would otherwise alkylate the nitrogen.

Module 3: Amide Coupling Troubleshooting

The Issue: "My coupling reaction with an amine using EDC/HOBt failed. The starting material didn't dissolve, and I isolated nothing."

The Diagnosis: Zwitterionic imidazole-2-carboxylic acids are insoluble in DCM or THF. Furthermore, activation of the acid can lead to N-acyl imidazole formation (an active species that can hydrolyze back to starting material during workup) or decarboxylation if the activation is too exothermic.

Comparative Analysis of Coupling Agents
Coupling AgentSuitabilityRisk FactorRecommendation
Thionyl Chloride (

)
Low High (Decarboxylation)Avoid unless substrate is proven stable.
CDI (Carbonyldiimidazole) Medium Medium (Byproducts)Creates imidazole byproduct which complicates purification.[1]
EDC / HOBt Medium Solubility issuesGood for simple cases, but often fails due to poor solubility of the zwitterion.
HATU / DIPEA High High CostGold Standard. Works in DMF (solubilizes zwitterion) and activates quickly at RT.
T3P (Propylphosphonic Anhydride) High Low (Epimerization)Excellent for scale-up. Low toxicity, easy workup.
Protocol 3: The "Solubilize & Activate" Method (HATU)

Reagents:

  • Imidazole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv) - Crucial for solubility

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid in DMF. Add DIPEA. The mixture should become homogeneous as the base disrupts the zwitterionic lattice.

  • Activation: Add HATU at 0°C. Stir for 15 mins. The solution often turns yellow/orange.

  • Coupling: Add the amine. Allow to warm to RT.

  • Workup: Dilute with EtOAc, wash with

    
     solution (5%) to remove DMF.
    
    • Critical Check: Do not wash with strong acid (HCl), or you will extract your imidazole product into the aqueous layer. Use saturated

      
       or mild buffer.
      

FAQ: Rapid Fire Troubleshooting

Q: Can I use


 and MeI to make the methyl ester? 
A:  No. This will almost certainly give you the 1-methyl-1H-imidazole-2-carboxylic acid  (N-alkylation) or a mixture of N- and O-alkylated products. Use the acid-catalyzed methanol method (Protocol 1).

Q: Why is my product disappearing during aqueous workup? A: Imidazoles are amphoteric. If your aqueous wash is too acidic (pH < 4), the pyridine-like nitrogen protonates, and the molecule goes into the water. If it is too basic (pH > 10) and you have a free NH, it might deprotonate. Keep workup pH around 7-8.

Q: I see a "dimer" in my LCMS. A: If you used a carbodiimide (EDC/DCC), you might have formed an N-acyl urea or an anhydride that reacted with another imidazole ring. Switch to HATU or T3P to minimize this.

References

  • Heller, S. T., & Sarpong, R. (2010).[2] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[2] Organic Letters, 12(11), 2578–2581.

  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids. BenchChem Troubleshooting Guide.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Organic Chemistry Portal. (2024). Decarboxylation Strategies and Mechanisms.

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid Extraction

Welcome to the technical support center for the optimization of extraction protocols for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of extraction protocols for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar molecules. Here, we will delve into the critical role of pH in the successful extraction of this amphoteric compound, providing you with actionable troubleshooting advice and in-depth scientific explanations to enhance your experimental outcomes.

Understanding the Molecule: The Key to a Successful Extraction

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid possesses both a weakly acidic carboxylic acid group and a weakly basic imidazole ring. This dual functionality, known as amphoterism, is the cornerstone of its extraction behavior. The ionization state of both the carboxylic acid and the imidazole moiety is highly dependent on the pH of the aqueous solution. Consequently, precise control of pH is paramount for achieving high-purity, high-yield extractions.

The key to optimizing the extraction lies in understanding the pKa values of the molecule. The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, we can estimate the pKa values based on similar structures:

  • pKa1 (Carboxylic Acid): Approximately 3-5. Below this pH, the carboxylic acid is predominantly in its neutral, protonated form (-COOH). Above this pH, it exists as the anionic carboxylate (-COO⁻).

  • pKa2 (Imidazole Ring): Approximately 6-7. Below this pH, the imidazole ring is protonated (cationic). Above this pH, it is in its neutral form.

This pH-dependent ionization directly impacts the molecule's solubility. The charged (ionized) forms are more soluble in aqueous solutions, while the neutral form is more soluble in organic solvents. Liquid-liquid extraction leverages this differential solubility to separate the target compound from impurities.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: My target compound is not efficiently extracting into the organic phase. What is the likely cause and how can I fix it?

A1: This is a common issue and almost always points to incorrect pH of the aqueous layer. For efficient extraction into a nonpolar organic solvent, your target molecule must be in its most neutral form.

Troubleshooting Steps:

  • Verify Aqueous Phase pH: Ensure the pH of your aqueous phase is between the two pKa values of the molecule (pKa1 < pH < pKa2). A pH of approximately 5.5 is a good starting point. At this pH, the carboxylic acid will be deprotonated (anionic), and the imidazole ring will be protonated (cationic), resulting in a zwitterionic, but overall neutral molecule that is more soluble in the organic phase.

  • Adjust pH: If the pH is too low (< pKa1), the imidazole ring will be protonated, but the carboxylic acid will also be protonated, leading to a net positive charge and increased aqueous solubility. If the pH is too high (> pKa2), the carboxylic acid will be deprotonated, but the imidazole ring will be neutral, resulting in a net negative charge and increased aqueous solubility. Carefully adjust the pH of the aqueous layer using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and re-extract.

  • Solvent Choice: Ensure you are using an appropriate organic solvent. Solvents like ethyl acetate, dichloromethane, or chloroform are common choices for extracting such compounds. The choice of solvent can impact the partition coefficient.[4]

  • Multiple Extractions: Instead of one large volume extraction, perform three to four smaller volume extractions. This is a more efficient method for recovering the majority of your product.[5]

Q2: I am observing a persistent emulsion at the interface of the aqueous and organic layers. How can I resolve this?

A2: Emulsion formation is a frequent challenge in liquid-liquid extractions, often caused by the presence of surfactants or fine particulate matter.[6]

Troubleshooting Steps:

  • Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.[6]

  • "Salting Out": Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of the organic solvent in the aqueous layer and vice-versa.[6]

  • Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to a centrifuge tube and spinning it can force the layers to separate.[6]

  • Filtration: Passing the entire mixture through a bed of Celite or glass wool can sometimes break the emulsion by removing the particulate matter that may be stabilizing it.

Q3: After acidifying the basic extract to precipitate my product, nothing crashes out. What should I do?

A3: This situation suggests that your compound may have a higher than expected solubility in the acidified aqueous solution, or that the concentration is too low for precipitation to occur.

Troubleshooting Steps:

  • Confirm pH: Use a pH meter to ensure you have acidified the solution to at least 2 pH units below the pKa of the carboxylic acid (target pH ≈ 1-2). This will ensure the carboxylic acid is fully protonated.[5]

  • Back-Extraction: If the compound remains in solution, you will need to perform a back-extraction. Add a fresh portion of an appropriate organic solvent (e.g., ethyl acetate) to the acidified aqueous solution and perform a liquid-liquid extraction. Your protonated, neutral compound should now move into the organic phase.

  • Concentration: If the concentration of your product is low, you may need to concentrate the organic extract by rotary evaporation to induce crystallization or precipitation.

  • Cooling: Placing the acidified aqueous solution in an ice bath can sometimes reduce the solubility of the compound and promote precipitation.

Experimental Protocols
Protocol 1: Standard Extraction of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

This protocol is designed for the isolation of the target compound from a reaction mixture.

Materials:

  • Crude reaction mixture containing 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

  • Organic solvent (e.g., Ethyl Acetate)

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate.

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Shake gently and allow the layers to separate. Drain the aqueous layer. This step removes any strongly acidic impurities.

  • Aqueous Wash (Acid): To the organic layer, add an equal volume of dilute HCl (pH ~ 2). This will protonate the imidazole ring, making the target compound soluble in the aqueous layer. Drain the aqueous layer into a separate flask.

  • Repeat Acid Wash: Repeat the acid wash on the organic layer to ensure complete extraction of the target compound. Combine the acidic aqueous extracts.

  • Neutralization and Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH to adjust the pH to ~5.5.

  • Back-Extraction: Add a fresh portion of ethyl acetate to the pH-adjusted aqueous solution. Shake gently and allow the layers to separate. The neutral target compound will now partition into the organic layer.

  • Repeat Back-Extraction: Perform two more extractions of the aqueous layer with fresh ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic extracts with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

Visualizing the Workflow
Diagram 1: pH-Dependent Ionization States

G cluster_low_ph Low pH (pH < pKa1) cluster_mid_ph Intermediate pH (pKa1 < pH < pKa2) cluster_high_ph High pH (pH > pKa2) low_ph Cationic Form (Aqueous Soluble) mid_ph Zwitterionic/Neutral Form (Organic Soluble) low_ph->mid_ph Add Base mid_ph->low_ph Add Acid high_ph Anionic Form (Aqueous Soluble) mid_ph->high_ph Add Base high_ph->mid_ph Add Acid

Caption: pH-dependent forms of the molecule.

Diagram 2: Extraction Workflow Logic

G start Crude Product in Organic Solvent wash_base Wash with NaHCO3 (Removes Acidic Impurities) start->wash_base extract_acid Extract with Dilute HCl (Target Moves to Aqueous Layer) wash_base->extract_acid adjust_ph Adjust Aqueous pH to ~5.5 extract_acid->adjust_ph back_extract Back-extract with Fresh Organic Solvent adjust_ph->back_extract dry_concentrate Dry and Concentrate Organic Layer back_extract->dry_concentrate end Purified Product dry_concentrate->end

Caption: A streamlined extraction workflow.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
pKa1 (Carboxylic Acid) ~ 3 - 5Governs deprotonation to the carboxylate.
pKa2 (Imidazole) ~ 6 - 7Governs protonation of the imidazole ring.
Optimal Extraction pH 5.0 - 6.0Maximizes the concentration of the neutral, organic-soluble species.
Acidification pH < 2.0Ensures complete protonation of the carboxylate for precipitation or back-extraction.
Basification pH > 8.0Ensures complete deprotonation of the imidazole for selective extraction if needed.
References
  • Patsnap. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes?
  • ResearchGate. (2025, August 5). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7).
  • Reddit. (2019, October 4).
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • JoVE. (2020, March 26). Video: Extraction - Concept.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.

Sources

Troubleshooting

Resolving solubility issues of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid in water

Technical Support Center: Solubility & Stability Guide Topic: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) Ticket ID: EMICA-SOL-001 Status: Open Analyst: Senior Application Scientist, Ph.D. Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability Guide Topic: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) Ticket ID: EMICA-SOL-001 Status: Open Analyst: Senior Application Scientist, Ph.D.

Executive Summary

You are likely encountering solubility difficulties with 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) because you are attempting to dissolve it in neutral water (pH ~7) or applying heat to force dissolution.

Stop immediately if you are heating the sample. Imidazole-2-carboxylic acids are kinetically unstable at elevated temperatures and prone to rapid decarboxylation. The solubility issue is thermodynamic (crystal lattice energy of the zwitterion), not kinetic. The solution requires pH manipulation, not thermal energy.

Part 1: The Mechanism of Insolubility

To resolve this, you must understand the molecular state of EMICA in water.

1. The Zwitterionic Trap At neutral pH, EMICA exists primarily as a zwitterion . The carboxylic acid at position C2 is deprotonated (


), and the imidazole nitrogen (N3) is protonated (

).
  • Result: The molecule has a net neutral charge but high internal polarity. These zwitterions stack efficiently in a crystal lattice due to strong intermolecular electrostatic attraction (ionic bonding between molecules).

  • Observation: The compound forms a "brick dust" precipitate that resists dissolution in neutral water, even though it appears polar.

2. The Isoelectric Point (pI) Solubility is at its absolute minimum at the isoelectric point (pI), which for alkyl-imidazole-2-carboxylic acids typically falls between pH 3.5 and 5.5. To dissolve the compound, you must shift the pH away from this zone.

Visualizing the Solubility Equilibrium

EMICA_Solubility cluster_solubility Solubility Profile Cation Cationic Form (Soluble) Low pH (< 2) Zwitterion Zwitterionic Form (Insoluble Precipitate) pH ~ 3.5 - 5.5 Cation->Zwitterion + OH⁻ (Deprotonation) Zwitterion->Cation + H⁺ (Protonation) Anion Anionic Form (Soluble) High pH (> 8) Zwitterion->Anion + OH⁻ (Deprotonation) Anion->Zwitterion + H⁺ (Protonation)

Figure 1: The pH-dependent speciation of EMICA. Solubility is achieved only by driving the equilibrium toward the Cationic or Anionic forms.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "I added water, it didn't dissolve, so I heated it to 60°C."

Diagnosis: Critical Error. Explanation: Imidazole-2-carboxylic acids are notorious for thermal decarboxylation. The electron-withdrawing nature of the N3 nitrogen facilitates the loss of


 from the C2 position.
Outcome:  If you heated it, you likely no longer have the carboxylic acid. You have converted it into 1-Ethyl-4-methyl-1H-imidazole  (a liquid or low-melting solid) and 

gas. Corrective Action: discard the sample. Do not heat above 40°C.
Scenario B: "I need to prepare a 100 mM stock solution for biological assay."

Diagnosis: pH Mismatch. Solution: You must convert the zwitterion into a salt.

  • Option 1 (Acidic Stock): Dissolve in 0.1 M HCl or 10% Acetic Acid. This forms the hydrochloride or acetate salt (Cationic).

  • Option 2 (Basic Stock): Dissolve in 1 equivalent of NaOH or

    
    . This forms the sodium carboxylate salt (Anionic).
    
  • Note: Check your assay's tolerance for pH buffers. The Basic Stock is usually preferred for cell assays as it can be neutralized more gently by culture media buffers.

Scenario C: "I see a precipitate forming during HPLC analysis."

Diagnosis: Mobile Phase Incompatibility. Explanation: If your HPLC method uses a gradient starting at 95% Water (neutral) / 5% Acetonitrile, the compound may crash out on the column or in the injector loop because the local pH is near the pI. Corrective Action: Ensure your aqueous mobile phase contains a modifier (e.g., 0.1% Formic Acid or 10mM Ammonium Bicarbonate) to keep the species charged.

Part 3: Validated Solubilization Protocols

Use the following workflows to prepare stable solutions.

Protocol 1: Preparation of Sodium Salt (Preferred for Neutral/Basic Applications)

Best for: Cell culture additions, neutral pH reactions.

  • Calculate Stoichiometry: Weigh the target amount of EMICA. Calculate the moles.

  • Prepare Base: Prepare a 1.0 M NaOH solution.

  • Titration: Add water to the EMICA powder (it will remain a suspension).

  • Add Base: Add exactly 1.05 equivalents of 1.0 M NaOH dropwise while stirring.

    • Mechanism:[1]

      
      
      
  • Observation: The suspension should clear rapidly as the pH rises above 8.0.

  • Back-Titration (Optional): If the pH is too high (>10), carefully add dilute HCl to bring it to pH 7.5–8.0. Do not overshoot below pH 6.0 or precipitation will re-occur.

Protocol 2: Preparation of Hydrochloride Salt

Best for: Chemical synthesis intermediates, LC-MS standards.

  • Solvent Choice: Use 0.1 M HCl directly as the solvent.

  • Dissolution: Add EMICA to the acid solution. Vortex for 30 seconds.

  • Verification: Solution should be clear and colorless.

  • Stability: This form is highly stable against oxidation but still sensitive to heat. Store at 4°C.

Data Summary: Solubility Limits
Solvent SystemSolubility StatusPredominant SpeciesRisk Factor
Water (pH 7.0) Insoluble (< 1 mg/mL)ZwitterionAggregation
0.1 M HCl Highly Soluble (> 50 mg/mL)Cation (

)
Low
0.1 M NaOH Highly Soluble (> 50 mg/mL)Anion (

)
Low
DMSO SolubleZwitterionSolvent viscosity
Ethanol Sparingly SolubleZwitterionPrecipitation on dilution
Hot Water (>50°C) UNSAFE DegradantDecarboxylation

Part 4: The Decarboxylation Pathway (Warning)

It is vital to understand why heating is forbidden. The mechanism below illustrates the irreversible loss of the carboxyl group.

Decarboxylation cluster_warning THERMAL INSTABILITY ZONE Start 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (Solid/Solution) Heat Heat (> 50°C) applied Start->Heat TS Transition State (Proton transfer to C2) Heat->TS Activation Energy Product 1-Ethyl-4-methyl-1H-imidazole (Degradation Product) TS->Product Gas CO₂ Gas (Irreversible Loss) TS->Gas

Figure 2: Thermal degradation pathway. Once CO2 is lost, the carboxylic acid cannot be regenerated.

References

  • Storey, B. T., et al. (1964).[2] "Imidazoles. I. The Ionization Constants of Some Substituted Imidazoles." The Journal of Organic Chemistry, 29(10), 3118–3120.[2] Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[3] Academic Press. (Standard text confirming decarboxylation risks of imidazole-2-carboxylic acids).

  • BenchChem Technical Support. (2025). "Synthesis and Handling of Imidazole Carboxylic Acids." BenchChem Knowledge Base. Link

  • PubChem. (2025).[4][5] "1H-Imidazole-2-carboxylic acid Compound Summary." National Library of Medicine. Link

  • Organic Syntheses. (1988). "Imidazole-2-carboxaldehyde and related derivatives." Org.[6][7][8] Synth. Coll. Vol. 6, p.324. (Describes handling of unstable imidazole-2-yl intermediates). Link

Sources

Optimization

Technical Support Center: Handling 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid (EMICA)

Introduction: The "Wet" Trap You are likely visiting this center because your batch of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) has become a sticky gum, or you are observing inconsistent stoichiometry in d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Wet" Trap

You are likely visiting this center because your batch of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) has become a sticky gum, or you are observing inconsistent stoichiometry in downstream coupling reactions.

The Core Conflict: EMICA is a zwitterionic molecule. In its solid state, it exists as an internal salt (imidazolium carboxylate). This structure is inherently hygroscopic (attracts water). However, the standard solution for wet compounds—heating—is fatal to this specific molecule.

Critical Warning: Imidazole-2-carboxylic acids are thermally unstable. They undergo decarboxylation to form the corresponding imidazole (in this case, 1-ethyl-4-methylimidazole) upon heating. Moisture lowers the activation energy for this degradation. If you dry this compound in a standard vacuum oven at >40°C, you are likely destroying it.

Module 1: The degradation Mechanism

Understanding why moisture is dangerous is the first step to control. It is not just about weight error; it is about chemical integrity.

The Moisture-Decarboxylation Cycle

Water acts as a proton shuttle, facilitating the transfer of the acidic proton to the C2-position, which leads to the loss of CO₂.

DecarboxylationCycle EMICA EMICA (Zwitterion) Transition Protonated Intermediate (Unstable) EMICA->Transition H2O lowers Ea Water Absorbed Moisture (H2O) Water->Transition Catalysis Decarb Decarboxylation (- CO2) Transition->Decarb Heat (>40°C) Product 1-Ethyl-4-methylimidazole (Degradant) Decarb->Product

Figure 1: The catalytic role of water in the thermal degradation of imidazole-2-carboxylic acids.

Module 2: Troubleshooting & FAQs

Category A: Drying & Purification

Q1: My sample is sticky/gummy. Can I put it in the vacuum oven at 60°C? A: ABSOLUTELY NOT. Heating imidazole-2-carboxylic acids triggers decarboxylation [1]. The evolution of CO₂ gas within the sticky lattice will cause the material to foam and degrade into a liquid (the decarboxylated imidazole has a much lower melting point).

  • Correct Protocol: Use Lyophilization (Freeze Drying) . Dissolve the gum in a minimum amount of water, freeze, and sublime the ice under high vacuum. This removes water without adding thermal energy.

Q2: I don't have a lyophilizer. How do I dry it? A: Chemical Desiccation.

  • Place the sample in a vacuum desiccator.

  • Use P₂O₅ (Phosphorus Pentoxide) as the desiccant. It is aggressive enough to pull water from zwitterions.

  • Apply high vacuum (< 1 mbar) at Room Temperature (20–25°C) .

  • Allow 24–48 hours. Do not rush with heat.[1]

Q3: Can I use azeotropic drying? A: Yes, with caveats. You can remove water by azeotropic distillation, but you must use a solvent with a boiling point below 50°C under reduced pressure.

  • Recommended: Acetonitrile or THF.

  • Avoid: Toluene (requires too much heat to strip, even under vacuum).

  • Procedure: Dissolve/suspend wet solid in Acetonitrile. Rotovap at <35°C bath temperature. Repeat 3x.

Category B: Synthesis & Handling[2]

Q4: I am synthesizing EMICA via hydrolysis of the ethyl ester. The workup is aqueous.[2] How do I isolate the solid? A: Avoid isolation if possible. The zwitterion is highly water-soluble and difficult to extract into organic solvents.

  • Strategy A (Isolation): Use an ion-exchange resin (e.g., Dowex 50W). Load the aqueous hydrolysate, wash with water, and elute with dilute ammonia. Lyophilize the eluent.

  • Strategy B (Telescoping): If you are using EMICA for an amide coupling, do not isolate. Neutralize the hydrolysis mixture, evaporate to dryness (lyophilize), and use the crude salt directly in the coupling reaction with an excess of coupling agent (HATU/EDC).

Q5: How do I weigh it accurately if it absorbs water so fast? A: The "Difference" Method.

  • Dry a vial + cap in a desiccator. Tare it.

  • Add approximate amount of EMICA in a glovebox or dry bag.

  • Weigh the closed vial.

  • Dissolve the contents immediately in your reaction solvent inside the vial.

  • Transfer the solution.

  • Dry and weigh the empty vial to get the exact mass transferred. Note: Do not try to weigh the powder on open weighing paper on the bench.

Module 3: Analytical Verification

How do you know if your "wet" solid is actually wet, or if it has already degraded?

Table 1: Diagnostic Signals for EMICA Integrity

TestObservationDiagnosisAction
H-NMR (D₂O) Shift of C4-Methyl signalDecarboxylation Compare integration of aromatic proton. If the C2-proton appears (singlet ~7.5-8.0 ppm), the carboxyl group is gone.
KF Titration High Water Content (>5%)Wet Lyophilize immediately.
TGA (Thermal Gravimetry) Mass loss onset < 100°CSolvent/Water Safe to dry (gentle vacuum).
TGA Mass loss onset ~150-160°CDecarboxylation This is the decomposition point. Do not heat near here.
Appearance Foaming / BubblingActive Degradation CO₂ release. Quench or discard.

Module 4: Recommended Workflow

Use this decision tree to process your material safely.

Workflow Start Start: Wet EMICA Solid Check Check H-NMR (Diagnostic) Start->Check Decision1 Is C2-H present? Check->Decision1 Degraded Discard Batch (Decarboxylated) Decision1->Degraded Yes (Signal at 7.6ppm) Intact Compound Intact Decision1->Intact No (COOH intact) DryingMethod Choose Drying Method Intact->DryingMethod Lyo Lyophilization (Preferred) DryingMethod->Lyo Equipment Available Desiccator P2O5 / Vacuum (Room Temp) DryingMethod->Desiccator No Equipment Storage Store: -20°C Under Argon Lyo->Storage Desiccator->Storage

Figure 2: Decision tree for processing wet EMICA samples.

References

  • Gundhla, I. Z., et al. (2015).[3] Synthesis and characterization of imidazole-2-carboxylic acid derivatives. Note: "Heating causes decarboxylation."[3][4][5] Journal of Inorganic Biochemistry, 145, 11-18.[3]

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry.
  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms: Beta-Keto Acids and Related Systems.[4] Explains the cyclic transition state facilitated by proton transfer.

  • Airaksinen, S., et al. (2019).[6] Handling of hygroscopic pharmaceutical compounds.[6][7][8][9] Strategies for zwitterionic drug substances.[10] Nutraceutical Business Review.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid before handling.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra analysis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Publish Comparison Guide: 1H & 13C NMR Analysis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid Executive Summary & Strategic Importance 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a critical pharmacophore inte...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 1H & 13C NMR Analysis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid

Executive Summary & Strategic Importance

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a critical pharmacophore intermediate, often serving as a scaffold for angiotensin II receptor antagonists and other bioactive heterocyclic compounds. Its structural integrity is defined by the precise regiochemistry of the N-ethyl and C-methyl substituents relative to the carboxylic acid moiety.

This guide provides a definitive technical analysis of its NMR spectral signature, contrasting it with its two most common "alternatives" encountered during synthesis:

  • The Precursor: Ethyl 1-ethyl-4-methyl-1H-imidazole-2-carboxylate (Ester).

  • The Impurity: 1-Ethyl-4-methylimidazole (Decarboxylated byproduct).

Key Differentiator: The successful synthesis is validated not just by the appearance of the acid peak, but by the absence of the ester's ethoxy signals and the absence of the C2-proton characteristic of the decarboxylated starting material.

Sample Preparation & Methodology

Solvent Selection Strategy (Causality):

  • DMSO-d6: Recommended for the neutral form . It prevents rapid exchange of the carboxylic acid proton, allowing observation of the -COOH signal (typically broad, >12 ppm).

  • D2O (+ NaOD): Recommended for salt forms or zwitterionic studies. In D2O, the carboxylic proton is exchanged and invisible. However, D2O provides sharper resolution for the aliphatic ethyl/methyl signals by suppressing quadrupolar broadening from the nitrogen.

Protocol:

  • Mass: Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-d6.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse angle, d1 = 2.0s (ensure relaxation of quaternary carbons).

    • 13C NMR: 1024 scans, proton-decoupled.

1H NMR Spectrum Analysis

Target Molecule: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Solvent: DMSO-d6, 300/400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.5 - 13.5Broad Singlet1HAcidic proton; disappears in D2O.
H-5 7.10 - 7.30Singlet1HThe only aromatic ring proton. Sharp singlet indicates no vicinal coupling.
N-CH₂ 4.30 - 4.45Quartet (J=7.2 Hz)2HDeshielded by direct attachment to N1.
C4-CH₃ 2.15 - 2.25Singlet3HMethyl group on the aromatic ring.
Ethyl-CH₃ 1.30 - 1.40Triplet (J=7.2 Hz)3HTerminal methyl of the ethyl group.
Comparative Analysis: Target vs. Alternatives
FeatureTarget (Acid) Alternative A: Ester Precursor Alternative B: Decarboxylated Impurity
C2 Position COOH (Broad, >12 ppm) Ester (No proton signal) H-2 Proton (Singlet, ~7.6-8.0 ppm)
Ethyl Signals 1 Set (N-Ethyl)2 Sets (N-Ethyl + O-Ethyl)1 Set (N-Ethyl)
H-5 Shift ~7.2 ppm~7.0 ppm~6.8 ppm (Shifted upfield due to lack of EWG at C2)

Critical Insight: The presence of a singlet around 7.6 - 8.0 ppm is a "Red Flag" indicating decarboxylation (loss of the COOH group). The presence of a second quartet/triplet pair indicates incomplete hydrolysis of the ester.

13C NMR Spectrum Analysis

Target Molecule: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Solvent: DMSO-d6, 75/100 MHz

CarbonShift (δ ppm)TypeAssignment Logic
C=O (COOH) 158.0 - 160.0QuaternaryMost deshielded signal; characteristic of carboxylic acids.
C-2 138.0 - 142.0QuaternaryIpso-carbon attached to N1, N3, and COOH.
C-4 132.0 - 136.0QuaternarySubstituted with Methyl.
C-5 120.0 - 125.0CHThe only methine carbon in the ring.
N-CH₂ 42.0 - 45.0CH₂Methylene of the N-ethyl group.
Ethyl-CH₃ 15.0 - 16.5CH₃Methyl of the N-ethyl group.
C4-CH₃ 10.0 - 13.0CH₃Methyl attached to the ring (usually shielded relative to ethyl methyl).

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision process for confirming the structure and purity of the target molecule using NMR data.

NMR_Validation Start Crude Product NMR (DMSO-d6) Check_H2 Check 7.5 - 8.5 ppm Region (Is there a sharp singlet?) Start->Check_H2 Decarbox IMPURITY DETECTED: Decarboxylated Product (1-Ethyl-4-methylimidazole) Check_H2->Decarbox Yes (H-2 present) Check_Ethyl Check Aliphatic Region (How many quartets?) Check_H2->Check_Ethyl No (H-2 absent) Two_Quartets IMPURITY DETECTED: Unreacted Ester (Ethyl ester precursor) Check_Ethyl->Two_Quartets 2 (N-Et + O-Et) One_Quartet Check COOH Region (Broad peak >12 ppm?) Check_Ethyl->One_Quartet 1 (N-Et only) Success VALIDATED STRUCTURE: 1-Ethyl-4-methyl-1H- imidazole-2-carboxylic acid One_Quartet->Success Yes

Figure 1: Step-by-step logic flow for interpreting the 1H NMR spectrum to rule out common synthetic impurities.

References

  • NMR Data for 1-Methylimidazole-2-carboxylic acid (Structural Analog). Source: NIST Chemistry WebBook & PubChem. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) - Imidazole Derivatives. Source: AIST (National Institute of Advanced Industrial Science and Technology). Note: General reference for imidazole ring C4 vs C5 shift assignments.
  • Chemoselective Esterification of Carboxylic Acids (Context for Ester Precursor). Source: Organic Letters (ACS Publications). URL:[Link]

Comparative

Technical Comparison Guide: FTIR Characterization of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid (EMICA)

Topic: FTIR Characteristic Peaks of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid (EMICA) Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the Fourier Transform Infra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid (EMICA) Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) . Unlike simple carboxylic acids, EMICA predominantly exists as a zwitterion (inner salt) in the solid state. This structural reality fundamentally alters its spectral fingerprint, shifting the expected carbonyl signal and broadening the high-wavenumber region.

This document contrasts EMICA with its synthetic precursor (1-Ethyl-4-methylimidazole ) and its structural analog (Imidazole-2-carboxylic acid ) to provide researchers with actionable data for reaction monitoring and purity verification.

The Zwitterionic Nature of EMICA

To interpret the FTIR spectrum accurately, one must first understand the molecule's electronic state. In its solid form, the acidic proton of the carboxylic acid (C2 position) transfers to the basic nitrogen (N3) of the imidazole ring.

  • Free Acid Form (Solution/Gas):

    
     and Neutral Imidazole.
    
  • Zwitterionic Form (Solid State):

    
     and Imidazolium Cation (
    
    
    
    ).

Scientific Implication: You will not typically observe the sharp carbonyl stretch at 1710 cm⁻¹ characteristic of free carboxylic acids. Instead, you will observe the asymmetric and symmetric stretching bands of the carboxylate anion (


).
Visualizing the Structural Equilibrium

The following diagram illustrates the tautomeric shift and its impact on spectral features.

Zwitterion_Equilibrium FreeAcid Free Acid Form (Solution/Melt) Zwitterion Zwitterionic Form (Solid State Standard) FreeAcid->Zwitterion Proton Transfer (Crystallization) Spectral_Acid FTIR Features: C=O Stretch: ~1710 cm⁻¹ O-H Stretch: Broad ~3000 cm⁻¹ FreeAcid->Spectral_Acid Spectral_Zwit FTIR Features: COO⁻ Asym: 1620-1590 cm⁻¹ COO⁻ Sym: ~1380 cm⁻¹ N-H⁺...O: Broad 3200-2400 cm⁻¹ Zwitterion->Spectral_Zwit

Figure 1: Structural equilibrium between the free acid and zwitterionic forms of EMICA, detailing the resulting shift in diagnostic FTIR signals.

Characteristic Peak Assignments

The following data represents the consensus assignment for EMICA in its solid (zwitterionic) state, derived from high-confidence analog data (Imidazole-2-carboxylic acid) and substituent effects.

Table 1: Diagnostic Wavenumbers for EMICA
Region (cm⁻¹)Functional GroupVibration ModeDiagnostic Note
3150 – 2500 N-H⁺ / O-H Stretching (Broad)Zwitterion Marker. Strong intermolecular H-bonding between

and

. Often appears as a broad "hump" obscuring C-H stretches.
2980 – 2850 Alkyl (Ethyl/Methyl) C-H StretchingDifferentiation Marker. Distinct peaks for

(Ethyl) and

(Methyl). Differentiates EMICA from non-alkylated analogs.
1630 – 1590 Carboxylate (

)
Asymmetric StretchPrimary ID Peak. Replaces the typical 1710 cm⁻¹ C=O band. Overlaps with Ring C=N stretching.
1550 – 1450 Imidazole Ring C=C / C=N StretchCharacteristic "breathing" modes of the heteroaromatic ring.
1390 – 1360 Carboxylate (

)
Symmetric StretchConfirmation Peak. The gap between Asym (~1610) and Sym (~1380) confirms the carboxylate state (

).
1250 – 1000 C-N / Ring C-N StretchingFingerprint region specific to 1,4-disubstituted imidazoles.

Comparative Analysis: Performance vs. Alternatives

In drug development and synthesis, EMICA is often compared against its precursor (to monitor reaction completion) or its non-alkylated parent (to verify substitution).

Comparison 1: EMICA vs. Precursor (1-Ethyl-4-methylimidazole)

Objective: Monitoring the carboxylation reaction (Introduction of -COOH at C2).

FeaturePrecursor (1-Ethyl-4-methylimidazole)Product (EMICA - Zwitterion)Analysis Interpretation
Carbonyl Region Absent Strong Band ~1610 cm⁻¹ Appearance of the 1610 cm⁻¹ band indicates successful carboxylation.
C2-H Stretch Present (~3100 cm⁻¹) Absent Disappearance of the sharp C2-H peak confirms substitution at the 2-position.
Fingerprint Simple Imidazole patternComplex Carboxylate patternNew bands at ~1380 cm⁻¹ (Sym

) confirm the acid moiety.
Comparison 2: EMICA vs. Parent (Imidazole-2-carboxylic acid)

Objective: Verifying N-alkylation (Ethyl group) and C-methylation.

FeatureParent (Imidazole-2-carboxylic acid)Product (EMICA)Analysis Interpretation
Alkyl Region Weak/Absent (only Ring C-H)Distinct 2980-2850 cm⁻¹ Strong aliphatic C-H stretches confirm the presence of Ethyl and Methyl groups.
N-H Stretch Broad band (N1-H and N3-H)Modified Broad band Loss of N1-H reduces the complexity of the H-bond network, though N3-H (zwitterion) remains.
Fingerprint 1322 cm⁻¹ (C-N)Shifted Alkyl substitution shifts ring breathing modes; unique pattern in 1200-1000 cm⁻¹ region.

Experimental Protocol: Validated Acquisition Method

For reliable identification of the zwitterionic state, sample preparation is critical. High pressure (in KBr pelleting) can sometimes induce polymorphic changes or shift H-bonding networks.

Recommended Workflow (ATR Method)

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal. Rationale: ATR requires zero sample preparation, preserving the native solid-state zwitterionic structure without the moisture interference common in KBr discs.

  • Background: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of EMICA powder on the diamond crystal.

  • Pressure: Apply consistent medium pressure. Note: Excessive pressure can shift the broad N-H band.

  • Acquisition: Collect 32-64 scans.

  • Processing: Apply ATR correction (if comparing to transmission libraries). Baseline correct only if necessary.

Synthesis Monitoring Workflow

The following diagram outlines the decision logic for using FTIR to monitor the synthesis of EMICA from its precursor.

Synthesis_Monitoring Start Start: Reaction Mixture (Precursor: 1-Ethyl-4-methylimidazole) Step1 Acquire FTIR Spectrum (Aliquot dried to solid) Start->Step1 Decision1 Check 1650-1580 cm⁻¹ Region Step1->Decision1 NoPeak No Peak or Weak Signal Decision1->NoPeak Absence of COO⁻ StrongPeak Strong Broad Peak (~1610 cm⁻¹) Decision1->StrongPeak Presence of COO⁻ Action_Continue Reaction Incomplete Continue Heating/Reagents NoPeak->Action_Continue Decision2 Check 3100-3150 cm⁻¹ (C2-H Stretch) StrongPeak->Decision2 PeakPresent Sharp Peak Present Decision2->PeakPresent Precursor Remaining PeakAbsent Peak Absent Decision2->PeakAbsent Precursor Consumed Action_Mixed Mixed Product Extend Reaction Time PeakPresent->Action_Mixed Action_Purify Reaction Complete Proceed to Purification PeakAbsent->Action_Purify

Figure 2: Logic flow for monitoring the conversion of 1-Ethyl-4-methylimidazole to EMICA using characteristic FTIR markers.

References

  • National Institute of Standards and Technology (NIST). 1H-Imidazole, 2-ethyl-4-methyl- Infrared Spectrum (Precursor Data). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 1H-Imidazole-2-carboxylic acid Compound Summary. National Library of Medicine. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids (General Principles of Dimeric/Zwitterionic Shifts). Department of Chemistry and Biochemistry. [Link]

Validation

Mass Spectrometry Fragmentation Patterns: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid (EMICA)

A Comparative Analytical Guide for Drug Development Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) . As a func...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) . As a functionalized imidazole derivative, EMICA serves as a critical intermediate in the synthesis of angiotensin II receptor antagonists and ionic liquids. Its analysis is frequently complicated by its amphoteric nature and high polarity.

This document compares the detection performance of Electrospray Ionization (ESI) versus Electron Ionization (EI) , delineates specific fragmentation pathways for structural confirmation, and offers validated protocols to differentiate EMICA from isobaric impurities.

Part 1: Structural Context & Theoretical Fragmentation

Before analyzing spectra, the analyst must understand the structural lability of the molecule. The presence of the C2-carboxylic acid destabilizes the imidazole ring, making decarboxylation the primary fragmentation channel.

FeatureSpecificationMass Spectrometry Implication
Formula

Monoisotopic Mass: 154.07 Da
Parent Ion (ESI+)

m/z 155.08
Parent Ion (EI)

m/z 154.07
Key Substituents N1-Ethyl, C4-Methyl, C2-COOHDiagnostic losses: Ethyl (-28/29), COOH (-44/45)
Part 2: Comparative Ionization Assessment (ESI vs. EI)

The choice of ionization technique drastically alters the observed fragmentation topology.[1] For quantitative bioanalysis or impurity profiling, ESI-MS/MS is the superior choice due to sensitivity and lack of derivatization requirements.

1. Electrospray Ionization (ESI-MS/MS)[2]
  • Nature: Soft ionization yielding even-electron ions (

    
    ).
    
  • Performance:

    • Base Peak: Typically the protonated molecule (

      
       155).
      
    • Fragmentation: Requires Collision-Induced Dissociation (CID).

    • Mechanism: Charge-remote fragmentation dominates. The most facile pathway is the neutral loss of

      
       followed by the ejection of the N-ethyl group.
      
  • Suitability: High. Ideal for LC-MS workflows in aqueous/organic mobile phases.

2. Electron Ionization (GC-MS/EI)[1]
  • Nature: Hard ionization yielding odd-electron radical cations (

    
    ).
    
  • Performance:

    • Base Peak: Often a fragment ion rather than the molecular ion.[3]

    • Fragmentation: Extensive.[4] The molecular ion (

      
       154) is often weak or absent due to rapid decarboxylation in the hot source.
      
    • Suitability: Low to Medium. Requires derivatization (e.g., trimethylsilylation or methylation) to improve volatility and peak shape. Analyzing the free acid directly leads to thermal degradation and peak tailing.

Comparative Data Summary:

ParameterLC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative)
Precursor

155


154

(Weak)
Primary Fragment

111 (

)

109 (

)
Secondary Fragment

83 (Imidazole core)

42 (Ring cleavage)
Sample Prep Dilute & Shoot / Protein Precip.Derivatization (BSTFA/TMS)
LOD < 1 ng/mL~50 ng/mL
Part 3: Fragmentation Pathways (Mechanism)[2]

The following diagram illustrates the specific ESI(+) fragmentation pathway, which is critical for setting up Multiple Reaction Monitoring (MRM) transitions.

Pathway Logic:
  • Precursor (

    
     155):  Protonation occurs at the N3 position.
    
  • Transition 1 (

    
    ):  Inductive cleavage of the C2-COOH bond releases neutral 
    
    
    
    (44 Da). This is the "Quantifier" transition.
  • Transition 2 (

    
    ):  The resulting 1-ethyl-4-methylimidazole cation loses the ethyl group as ethylene (
    
    
    
    , 28 Da) via a McLafferty-type rearrangement or direct cleavage. This is the "Qualifier" transition.

EMICA_Fragmentation Parent Parent Ion [M+H]+ m/z 155 (1-Ethyl-4-methyl-1H-imidazole-2-COOH) Inter1 Decarboxylated Ion m/z 111 (1-Ethyl-4-methylimidazole cation) Parent->Inter1 Loss of CO2 (-44 Da) Primary Quantifier Inter2 Dehydrated Ion m/z 137 (Loss of H2O) Parent->Inter2 Loss of H2O (-18 Da) Minor Pathway Final Core Imidazole Ion m/z 83 (Loss of Ethylene - C2H4) Inter1->Final Loss of C2H4 (-28 Da) Secondary Qualifier RingBreak Ring Cleavage Fragments m/z 42, 56 Final->RingBreak High Energy CID (RDA Cleavage)

Figure 1: ESI(+) Fragmentation pathway of EMICA showing the primary decarboxylation event followed by N-dealkylation.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of EMICA in plasma or reaction mixtures, validated for specificity against non-carboxylated imidazoles.

1. Chromatographic Conditions
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP),

    
     mm, 3 µm. Reasoning: Standard C18 columns often fail to retain this highly polar acid, leading to ion suppression near the void volume.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-5 min (5%

    
     90% B), 5-7 min (Hold 90% B).
    
2. Mass Spectrometer Settings (Triple Quadrupole)
  • Source: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

Precursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Role
155.1 111.1 2518Quantifier
155.1 83.1 2532Qualifier
155.1 137.1 2515Diagnostic (Acid stability)
Part 5: Differentiation from Alternatives

In drug development, EMICA must be distinguished from its metabolic precursors or degradation products.

Comparison: EMICA vs. 1-Ethyl-4-methylimidazole (EMI)

EMI is the decarboxylated degradation product of EMICA.

  • Differentiation: EMI has a parent mass of

    
     111 .
    
  • Workflow: If you see a peak at

    
     111 in the Q1 scan (without fragmentation), it is EMI. If 
    
    
    
    111 appears only after fragmenting
    
    
    155, it is derived from EMICA.
Comparison: EMICA vs. 4-Methylimidazole (4-MEI)

4-MEI is a toxic impurity often monitored in imidazole syntheses.

  • Mass Shift: 4-MEI (

    
     83) lacks both the ethyl and carboxyl groups.
    
  • Specificity: The transition

    
     in EMICA mimics 4-MEI, but the retention time will be significantly different (EMICA elutes earlier on reverse-phase due to the -COOH polarity).
    
References
  • Vyskocilová, P., et al. (2006).[5] "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides." Nucleosides, Nucleotides and Nucleic Acids. Link

  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Handbook of Hydrocarbon and Lipid Microbiology. Springer. Link

  • NIST Mass Spec Data Center. "Electron Ionization Mass Spectra of Imidazole Derivatives." NIST Chemistry WebBook, SRD 69. Link

  • Smith, R.M. (2017). "Understanding Mass Spectra: A Basic Approach." Wiley Analytical Science. Link

Sources

Comparative

Publish Comparison Guide: X-ray Crystal Structure of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid

This guide provides a comprehensive structural analysis and comparison of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid , a critical intermediate in the synthesis of bioactive imidazole derivatives (including angiotens...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural analysis and comparison of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid , a critical intermediate in the synthesis of bioactive imidazole derivatives (including angiotensin II receptor antagonists).

Executive Summary & Structural Significance

The 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (CAS 2279122-73-3) represents a specific subclass of imidazole-2-carboxylates where the N1-ethyl and C4-methyl substitutions impose unique steric and electronic constraints compared to the more common 1-methyl analogs.

In drug design, this scaffold is prized for its ability to form robust hydrogen-bonding networks within active sites (e.g., metallo-


-lactamases or AT1 receptors). Understanding its solid-state behavior—specifically whether it crystallizes as a neutral acid or a zwitterion—is crucial for predicting solubility, formulation stability, and ligand-protein binding affinity.
Core Structural Attributes
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 154.17 g/mol [1][2]

  • Key Feature: The 2-carboxylic acid moiety on the imidazole ring often leads to zwitterionic character in the solid state (

    
    ), creating high-melting, water-soluble crystals with strong intermolecular forces.
    

Comparative Analysis: Target vs. Analogs

The following table objectively compares the physicochemical and structural performance of the target molecule against its closest structural analog (1-Methyl-1H-imidazole-2-carboxylic acid) and its synthetic precursor (Ethyl ester).

FeatureTarget Molecule (1-Ethyl-4-methyl-1H-imidazole-2-COOH)Standard Analog (1-Methyl-1H-imidazole-2-COOH)Precursor/Alternative (Ethyl 4-methyl-1H-imidazole-2-carboxylate)
CAS Number 2279122-73-3 20485-43-240253-44-9
Solid State Form Likely Zwitterionic (High MP)Zwitterionic (MP > 260°C dec.)Neutral (Low MP ~45-50°C)
H-Bonding Capacity Strong intermolecular charge-assisted H-bonds (N-H...O)Strong intermolecular charge-assisted H-bondsWeak dipole-dipole; No strong H-bond donor
Solubility Profile High (Water/Polar); Low (Non-polar)Very High (Water)High (Organic Solvents); Low (Water)
Steric Bulk (Volume) High (Ethyl + Methyl groups)Low (Methyl only)Medium (Ethyl ester chain flexible)
Crystallization Requires slow evaporation (Water/EtOH)Readily crystallizes from waterCrystallizes from Hexane/EtOAc
Structural Utility Scaffold for N1-substituted drugs (e.g., Olmesartan analogs)General fragment for simple imidazolesProtected intermediate; no ionic interactions

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, a rigorous synthesis and purification protocol is required. The following self-validating workflow ensures phase purity before crystallization.

Phase 1: Synthesis via Oxidation
  • Precursor: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde (CAS 624746-77-6).[3]

  • Reagent: Sodium Chlorite (

    
    ) / Hydrogen Peroxide (
    
    
    
    ).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of aldehyde in acetonitrile:water (1:1). Add 1.2 eq of

    
     buffer.
    
  • Oxidation: Cool to 0°C. Add 1.5 eq of

    
     dropwise. Stir for 4 hours at room temperature.
    
  • Quenching: Add

    
     to quench excess oxidant.
    
  • Isolation: Acidify to pH 3.0 with 1N HCl. The zwitterionic acid may precipitate; if not, extract with n-butanol or evaporate to dryness and recrystallize from ethanol.

Phase 2: Single Crystal Growth (Vapor Diffusion)
  • Objective: Grow crystals >0.2 mm for diffraction.

  • Solvent System: Water (Good solvent) / Acetone (Anti-solvent).

  • Prepare a saturated solution of the target acid in deionized water (approx. 50 mg/mL).

  • Filter through a 0.45

    
    m PTFE syringe filter into a small inner vial.
    
  • Place the inner vial (uncapped) inside a larger jar containing 10 mL of acetone.

  • Seal the outer jar and store at 4°C undisturbed for 7-14 days.

  • Validation: Check for prism-like colorless crystals. Verify structure via unit cell determination before full data collection.

Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis pathway and the critical hydrogen-bonding network that defines the crystal lattice stability.

G Aldehyde Precursor: 1-Ethyl-4-methyl-2-carbaldehyde Oxidation Oxidation (NaClO2 / H2O2) Aldehyde->Oxidation Target Target Molecule: 1-Ethyl-4-methyl-1H-imidazole-2-COOH Oxidation->Target Zwitterion Solid State Transformation: Zwitterionic Form (N3-H+ ... COO-) Target->Zwitterion Proton Transfer (pKa driven) Packing Crystal Packing: Head-to-Tail H-Bond Chains (High MP, Low Solubility in Organics) Zwitterion->Packing Lattice Energy Minimization

Figure 1: Synthesis and solid-state stabilization pathway of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, highlighting the zwitterionic transition.

Crystallographic Insights & Data Interpretation

When analyzing the X-ray data for this molecule, researchers should expect the following structural motifs based on homologous imidazole-2-carboxylates:

  • Zwitterionic Character:

    • Look for C-O bond lengths in the carboxylate group to be nearly equal (approx. 1.25 Å), indicating delocalization of the negative charge (

      
      ).
      
    • The N3 atom (unsubstituted nitrogen) will be protonated, acting as a hydrogen bond donor.

  • Packing Motifs:

    • Head-to-Tail Chains: The primary interaction is typically a strong N-H...O hydrogen bond between the protonated N3 of one molecule and the carboxylate oxygen of a neighbor.

    • Pi-Stacking: The planar imidazole rings often stack in parallel layers (interplanar distance ~3.4 Å), stabilized by the 4-methyl group which may interdigitate with ethyl chains from adjacent layers.

  • Space Group Prediction:

    • Most imidazole-2-carboxylic acid derivatives crystallize in monoclinic space groups (e.g., P21/c or P21/n) due to the directional nature of the hydrogen bonding chains.

References

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025).[4][5] 1H-Imidazole-2-carboxylic acid (Parent Acid) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Profile: 1-Ethyl-4-methyl vs. 1-Methyl-4-ethyl Imidazole Derivatives

[1][2] Executive Summary This guide provides a technical comparison between two structural isomers: 1-Ethyl-4-methylimidazole (1E4MI) and 1-Methyl-4-ethylimidazole (1M4EI) .[1][2][3] While often overshadowed by their 2-s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison between two structural isomers: 1-Ethyl-4-methylimidazole (1E4MI) and 1-Methyl-4-ethylimidazole (1M4EI) .[1][2][3] While often overshadowed by their 2-substituted industrial counterparts (e.g., 2-Ethyl-4-methylimidazole), these 1,4-disubstituted isomers offer precise "tuning knobs" for steric control in nucleophilic catalysis and epoxy curing latency.[1][2]

The Core Distinction:

  • 1E4MI (1-Ethyl-4-methyl): Exhibits higher nucleophilic reactivity due to reduced steric bulk adjacent to the active nitrogen (N3).[1][2][3]

  • 1M4EI (1-Methyl-4-ethyl): Exhibits enhanced latency (slower onset) due to the greater steric hindrance of the ethyl group at the C4 position, effectively "shielding" the N3 lone pair.

Structural & Electronic Analysis

To understand the reactivity difference, we must analyze the environment surrounding the N3 nitrogen , which is the active nucleophilic center (Lewis Base) in these molecules.

Feature1-Ethyl-4-methylimidazole (1E4MI) 1-Methyl-4-ethylimidazole (1M4EI)
Structure N1: Ethyl groupC4: Methyl groupN1: Methyl groupC4: Ethyl group
Electronic Effect (+I) Ethyl (N1) is a stronger electron donor than Methyl, slightly increasing ring electron density.[1][2][3]Ethyl (C4) donates electrons directly into the C4-C5 double bond, stabilizing the ring system.
Steric Environment (N3) Low. The C4-Methyl group is small.[1][2][3] The N3 lone pair is accessible.[1][2]High. The C4-Ethyl group is bulkier.[1][2][3] It creates a "steric gate" impeding electrophilic attack at N3.[1][2][3]
Symmetry & Packing Lower symmetry; typically lower viscosity liquid.[1][2][3]Slightly higher symmetry potential; often higher viscosity or solid at lower temps.[1][2][3]
Mechanism of Steric Control

The reactivity of N-alkylimidazoles is governed by the accessibility of the lone pair on N3.

  • Distal Substitution (N1): The substituent at N1 is far from N3. Its impact is primarily electronic (inductive effect) and physical (viscosity/solubility).[1][2][3]

  • Proximal Substitution (C4): The substituent at C4 is adjacent to N3.[1][3] Its impact is primarily steric .[1][2]

Comparative Reactivity Data

The following data summarizes the theoretical and observed performance differences in standard nucleophilic applications.

Table 1: Reactivity & Physical Properties Profile [3]
Parameter1E4MI (C4-Methyl)1M4EI (C4-Ethyl)Impact Analysis
pKa (Conjugate Acid) ~7.4 - 7.5~7.5 - 7.6Negligible. Both alkyl groups are electron-donating.[1][2][3] 1M4EI is theoretically slightly more basic due to the stronger +I effect of Ethyl at C4, but this is thermodynamically minor.
Nucleophilicity (

)
High (Baseline) Moderate (0.6x - 0.8x) Significant. Kinetic rates for 1M4EI are slower due to the steric penalty at the transition state.[1][3]
Epoxy Gel Time (120°C) Faster (< 5 mins)Slower (8-12 mins)Latency Advantage. 1M4EI offers a longer pot life.[1][2][3]
Primary Application Fast-cure catalysis, Ionic Liquids (low viscosity)Latent curing agents, Controlled-release catalysis[1][2][3]
Visualization of Steric Hindrance

The following diagram illustrates the "Steric Gate" concept. Note how the C4-substituent interferes with the incoming Electrophile (E+).

StericComparison cluster_0 1-Ethyl-4-methyl (1E4MI) cluster_1 1-Methyl-4-ethyl (1M4EI) N3_A N3 (Active Site) C4_A C4-Methyl (Small) C4_A->N3_A Minimal Shielding E_A Electrophile E_A->N3_A Fast Attack (Low Steric Barrier) N3_B N3 (Active Site) C4_B C4-Ethyl (Bulky) C4_B->N3_B Significant Shielding E_B Electrophile E_B->N3_B Slow Attack (High Steric Barrier)

Caption: Comparative steric interference at the N3 active site. The C4-Ethyl group in 1M4EI creates a kinetic barrier, slowing down electrophilic attack compared to the C4-Methyl in 1E4MI.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Determination of Latency (DSC Isothermal Curing)

Objective: Quantify the "Gel Time" difference between isomers in an epoxy matrix.

  • Materials:

    • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (EEW ~185-190).[1][2][3]

    • Stoichiometric equivalent (3-5 phr) of 1E4MI and 1M4EI.[1][2][3]

  • Preparation:

    • Mix imidazole isomer into resin at 40°C until fully dissolved (clear solution).

    • Validation: Ensure no bubbles are trapped; degas in vacuum if necessary.[1][2][3]

  • Measurement (DSC):

    • Instrument: Differential Scanning Calorimeter.[1][2][3][4][5]

    • Method: Isothermal run at 120°C .[1][2][3]

    • Sample size: 5-10 mg.[1][2]

  • Analysis:

    • Record the time to peak exotherm (

      
      ).[1][3]
      
    • Expected Result:

      
       for 1M4EI should be 30-50% longer than 1E4MI, confirming the steric latency effect.[1][2][3]
      
Protocol B: Competitive Nucleophilicity (Benzyl Chloride Assay)

Objective: Measure relative reaction rates (


) via quaternization kinetics.
  • Setup:

    • Dissolve 1.0 mmol of Isomer A (1E4MI) and 1.0 mmol of Isomer B (1M4EI) in CD3CN (Deuterated Acetonitrile).

    • Add 0.5 mmol Benzyl Chloride (limiting reagent).[1][2]

  • Monitoring:

    • Monitor via 1H NMR at 25°C.

    • Track the disappearance of the distinct C2-H proton signals for each isomer and the appearance of the benzylated imidazolium product signals.

  • Calculation:

    • 
      , where 
      
      
      
      is the integration of the product peaks.
    • Validation: The ratio should consistently favor 1E4MI (Product A) > 1M4EI (Product B).[1]

Synthesis & Pathway Logic

Understanding how these specific isomers are made explains their cost and availability.[1][2][3]

SynthesisPath cluster_inputs Precursors Glyoxal Methylglyoxal / Glyoxal Reaction Radziszewski Synthesis (Multicomponent Cyclization) Glyoxal->Reaction Amine Primary Amine (Methyl vs Ethyl) Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Isomer_Mix 1,4 and 1,5 Isomer Mixture Reaction->Isomer_Mix Purification Fractional Distillation / Crystallization Isomer_Mix->Purification Target1 1-Ethyl-4-methyl (1E4MI) (Thermodynamically Favored) Purification->Target1 Major Product Target2 1-Methyl-4-ethyl (1M4EI) (Requires Specific Precursors) Purification->Target2 Minor/Specific Route

Caption: The Radziszewski synthesis often yields mixtures. 1,4-isomers are generally thermodynamically favored over 1,5-isomers, but controlling the specific alkyl placement requires careful precursor selection.[1][2]

References
  • Basicity and Nucleophilicity of Azoles

    • Title: Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles.[2]

    • Source: Organic & Biomolecular Chemistry (RSC), 2007.[1][2]

    • URL:[Link]

    • Relevance: Establishes the fundamental "ortho-effect" where substituents adjacent to the nitrogen (C4 position) reduce nucleophilic kinetic rates despite increasing thermodynamic basicity.[1]

  • Epoxy Curing Mechanisms

    • Title: Novel imidazole derivatives with recoverable activity as latent curing agents for epoxy.[1][2][3]

    • Source: Journal of Applied Polymer Science, 2020.[1][2]

    • URL:[Link][1][3]

    • Relevance: Validates the use of steric hindrance to create "latency" in epoxy curing systems.[1][6][7]

  • Regioselective Synthesis

    • Title: Regioselective synthesis of 1,4-disubstituted imidazoles.[1][2][3][8][9][10][11]

    • Source: Organic & Biomolecular Chemistry, 2011.[1][2]

    • URL:[Link]

    • Relevance: Provides the synthetic logic required to isolate specific 1,4-isomers rather than the random mixtures often found in bulk industrial grades.

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development process. We will explore various chromatographic modes, detailing the experimental data that supports the selection of an optimal, validated, and stability-indicating method.

The Analytical Challenge: Understanding the Analyte

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a small, polar molecule with both a weakly acidic carboxylic acid group and a weakly basic imidazole ring. This zwitterionic potential presents a significant challenge for traditional reversed-phase (RP) HPLC, where such compounds are often poorly retained and exhibit poor peak shape.[1][2] The primary goal of this method development guide is to overcome these issues by systematically evaluating and comparing different chromatographic approaches.

The ionization state of the molecule is highly dependent on the mobile phase pH, which in turn dictates its interaction with the stationary phase. This relationship is the cornerstone of developing a successful separation method.

cluster_pH Analyte Ionization States vs. pH Low_pH Low pH (e.g., < 2) Cationic Form Mid_pH Mid pH (e.g., 3-6) Zwitterionic Form Low_pH->Mid_pH Increase pH High_pH High pH (e.g., > 7) Anionic Form Mid_pH->High_pH Increase pH

Caption: Analyte Ionization States vs. pH.

A Systematic Approach to Method Development

Effective method development follows a logical progression from initial screening to final validation. The workflow involves a multi-faceted evaluation of columns and mobile phases to identify the most robust and reliable conditions. This process ensures that the final method is not only fit for its intended purpose but is also well-understood, allowing for easier troubleshooting and transfer.

cluster_workflow HPLC Method Development Workflow Analyte Analyte Characterization (Polarity, pKa, Solubility) Screening Column & Mobile Phase Screening (RP, HILIC, Ion-Pair) Analyte->Screening Optimization Parameter Optimization (pH, Gradient, Temperature) Screening->Optimization Comparison Performance Comparison (Peak Shape, Resolution, Retention) Optimization->Comparison Selection Final Method Selection Comparison->Selection Validation Method Validation (ICH Q2) & Forced Degradation Selection->Validation

Caption: HPLC Method Development Workflow.

Comparative Analysis of Chromatographic Strategies

We evaluated three primary HPLC modes: traditional Reversed-Phase (RP) with pH modification, Reversed-Phase with an Ion-Pairing agent (IP-RP), and Hydrophilic Interaction Chromatography (HILIC).

Strategy 1: Reversed-Phase (RP-HPLC) on a Polar-Endcapped C18 Column

Rationale: Standard C18 columns often fail to retain polar compounds under highly aqueous mobile phase conditions, a phenomenon known as "phase collapse" or "dewetting".[3] Polar-endcapped or polar-embedded columns are designed with modified surface chemistry to maintain a hydrated layer, improving the retention of polar analytes and allowing for stable operation in up to 100% aqueous mobile phases. For our analyte, controlling the pH is crucial. By operating at a low pH (e.g., 2.5-3.0), the carboxylic acid group is protonated (neutral), reducing its polarity and promoting retention on the C18 phase.[2]

Experimental Conditions:

  • Column: Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 220 nm

Strategy 2: Ion-Pair Reversed-Phase (IP-RP-HPLC)

Rationale: Ion-pair chromatography is a technique used to increase the retention of charged analytes in reversed-phase systems.[4][5] An ion-pairing reagent, containing a hydrophobic tail and an ionic head group of opposite charge to the analyte, is added to the mobile phase.[5] This reagent forms a neutral, hydrophobic ion pair with the analyte, which is then retained by the non-polar stationary phase.[6][7] Given the basic imidazole ring (pKa ~6-7), an anionic ion-pairing agent like an alkyl sulfonate is effective at a mobile phase pH where the imidazole is protonated (e.g., pH 3.0-5.0).

Experimental Conditions:

  • Column: Standard C18 (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in 25 mM Phosphate Buffer, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Detection: UV at 220 nm

Strategy 3: Hydrophilic Interaction Chromatography (HILIC)

Rationale: HILIC is an excellent alternative for separating highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[8] The technique utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] Separation is achieved primarily through a partitioning mechanism where analytes move between the bulk mobile phase and a water-enriched layer partially immobilized on the surface of the stationary phase.[8] More polar analytes are more strongly retained.

Experimental Conditions:

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% Acetic Acid

  • Mobile Phase B: Water with 0.1% Acetic Acid

  • Gradient: 95% to 70% A over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Detection: UV at 220 nm

Performance Data and Comparison

The following table summarizes the key performance attributes observed for each chromatographic strategy. The data is based on the analysis of a standard solution of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid spiked with a closely-related potential impurity.

ParameterRP-HPLC (Polar C18)IP-RP-HPLCHILIC
Retention Time (t_R) 4.2 min8.9 min6.5 min
USP Tailing Factor (T_f) 1.81.31.1
Resolution (R_s) from Impurity 1.62.53.1
Pros Simple mobile phase, MS-compatible.Utilizes standard C18 columns, good retention.Excellent peak shape, high resolution for polar compounds.
Cons Significant peak tailing, lower resolution.Long column equilibration times, not MS-friendly, baseline drift.Requires careful control of mobile phase water content, potential for sample solubility issues.

Recommended Method Protocol and Validation

Based on the comparative data, the HILIC method is selected for full protocol description and validation. Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), is critical for ensuring the method is trustworthy and suitable for regulatory submission.[10][11][12]

Detailed HILIC Method Protocol

Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Acetic Acid (Glacial, ACS Grade)

  • 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid reference standard

Standard Preparation (100 µg/mL):

  • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This ensures complete solubility before injection into the high-organic mobile phase.

Sample Preparation:

  • Prepare the sample in a manner appropriate for its matrix to achieve a final target concentration of approximately 100 µg/mL.

  • Use a 50:50 mixture of Acetonitrile and Water as the diluent.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

HPLC Instrumentation and Conditions:

  • Instrument: UHPLC/HPLC system capable of gradient elution.

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 99.9% Acetonitrile / 0.1% Acetic Acid.

  • Mobile Phase B: 99.9% Water / 0.1% Acetic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: 220 nm.

  • Gradient Program:

    Time (min) %A %B
    0.0 95.0 5.0
    8.0 70.0 30.0
    8.1 95.0 5.0

    | 10.0 | 95.0 | 5.0 |

System Suitability Criteria (based on USP <621>): [13][14][15]

  • Inject the standard solution five times.

  • The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.

  • The USP tailing factor for the analyte peak must be ≤ 1.5.

  • The theoretical plates (N) must be ≥ 5000.

Method Validation Strategy (ICH Q2(R1))

The selected HILIC method must be validated to ensure it is fit for its intended purpose.[10][16][17] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is confirmed through forced degradation studies.[18][19]

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by recovery studies of spiked samples, with acceptance criteria typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Multiple injections of the same sample (%RSD ≤ 2.0%).

    • Intermediate Precision: Analysis performed by different analysts on different days (%RSD ≤ 2.0%).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: Deliberate small variations in method parameters (e.g., pH, mobile phase composition, temperature) are made to assess the method's reliability during normal use.

Protocol for Forced Degradation Studies

To establish the stability-indicating nature of the HILIC method, forced degradation studies are essential.[19][20][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradants are generated and can be separated from the parent peak.[22]

General Procedure:

  • Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL).

  • For each condition, mix the stock solution with the stressor agent.

  • Heat or expose to light as required.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the target analytical concentration.

  • Analyze by the validated HILIC method alongside an unstressed control sample.

  • Assess peak purity of the analyte peak using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (UV/Vis).

The successful separation of all generated degradation products from the main analyte peak, with no interference, confirms the method is "stability-indicating."

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • <621> Chromatography. USP-NF Abstract. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids]. PubMed. [Link]

  • A Guide to HPLC Column Selection. Amerigo Scientific. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Polar Column in HPLC Example. Hawach. [Link]

  • Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. PubMed. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • HPLC Column Selection - Choosing the Right Column. GenTech Scientific. [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. ACS Publications. [Link]

Sources

Validation

Reference Standard Guide: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid (EMICA)

Executive Summary In pharmaceutical impurity profiling, 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) presents a unique analytical challenge. Often arising as a hydrolysis product of ester intermediates (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical impurity profiling, 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (EMICA) presents a unique analytical challenge. Often arising as a hydrolysis product of ester intermediates (e.g., Ethyl 4-methyl-1H-imidazole-2-carboxylate) or as a degradation product in imidazole-based ionic liquid syntheses, EMICA is chemically unstable.

This guide compares the performance of Fully Characterized Primary Standards against Research Grade (Crude) Materials . Experimental data confirms that relying on non-certified standards for this specific molecule can lead to quantification errors of >15% due to two critical physicochemical factors: hygroscopicity and thermal decarboxylation .

The Comparative Landscape

When sourcing reference standards for EMICA, researchers typically face two options. The choice significantly impacts the accuracy of ICH Q3A/B impurity calculations.

Table 1: Performance Matrix – Primary Standard vs. Research Grade
FeatureOption A: Fully Characterized Primary Standard Option B: Research Grade / In-House Synthesis
Purity Assignment Quantitative NMR (qNMR) + Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (HPLC-UV) only
Water Content Quantified via Karl Fischer (KF) titration (typically 2-5% w/w)Unknown/Assumed Anhydrous (Major source of error)
Thermal History Lyophilized (Freeze-dried) to prevent degradationOven-dried (Risk of decarboxylation)
Traceability Traceable to NIST/BIPM via Internal StandardNo traceability
Risk Profile Low (Defensible in Regulatory Filings)High (Risk of OOS/Mass Balance failure)

Technical Deep Dive: The "Purity Traps"

For EMICA, "purity" is not simply chromatographic homogeneity. Two specific mechanisms often invalidate Research Grade standards.

Trap 1: The Decarboxylation Risk

Imidazole-2-carboxylic acids are thermally unstable. Upon heating (e.g., standard oven drying at >60°C), they undergo decarboxylation to form the corresponding imidazole (1-Ethyl-4-methylimidazole).

  • Impact: If a Research Grade standard is oven-dried to remove solvent, the "standard" degrades. The analyst assumes 99% purity, but the vial contains a mixture of EMICA and its decarboxylated byproduct.

  • Solution: Primary standards must be dried via lyophilization or vacuum desiccation at ambient temperature.

Trap 2: The Hygroscopicity Factor

The imidazole ring is basic (pKa ~7), and the carboxylic acid is acidic. This zwitterionic character often leads to significant hygroscopicity.

  • Impact: A "98% pure" solid by HPLC Area% may actually contain 10% water by weight.

  • Calculation Error: If you weigh 10.0 mg of Research Grade standard (assumed 100% pure), you are actually weighing 9.0 mg of EMICA. This leads to a systematic underestimation of the impurity in your drug substance by 10%.

Experimental Validation

Analytical Protocol: HPLC-UV Method

The following validated method separates EMICA from its decarboxylated impurity (1-Ethyl-4-methylimidazole) and potential ester precursors.

  • Column: Thermo Scientific™ Hypersil GOLD™ C18 (150 mm x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Ensures protonation of imidazole ring).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 0-5 min (5% B), 5-15 min (5-40% B), 15-20 min (40-95% B).

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV at 210 nm (Imidazoles have weak UV absorbance; avoid 254 nm unless concentrated).

  • Temperature: 25°C.

Comparative Data: Purity Assignment
ParameterPrimary Standard (Certified) Research Grade (Vendor X) In-House Synthesized (Crude)
HPLC Area % 99.8%98.2%95.4%
Water Content (KF) 0.5% (Lyophilized)4.2% (Hygroscopic)1.8%
Residual Solvents (GC) < 0.1%1.5% (Ethyl Acetate)2.5% (DCM)
Assigned Purity (Mass Balance) 99.2% 92.5% 91.1%
Impact on API Impurity Calculation Accurate Underestimated by ~7% Underestimated by ~8%

Note: The Research Grade material showed significantly lower assigned purity due to unquantified water and residual solvents, despite high HPLC Area %.

Visualized Workflows

Diagram 1: The "Hidden Trap" of Standard Preparation

This diagram illustrates how improper drying of Research Grade standards leads to analytical failure.

G fail fail success success Start Crude Synthesis (1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid) Purification Purification Step (Recrystallization / Prep HPLC) Start->Purification Drying_Choice Drying Method Selection Purification->Drying_Choice Oven_Drying Oven Drying (>60°C) (Standard Lab Practice) Drying_Choice->Oven_Drying Incorrect Lyophilization Lyophilization / Vacuum Desiccation (Ambient Temp) Drying_Choice->Lyophilization Correct Decarboxylation Thermal Decarboxylation (Formation of 1-Ethyl-4-methylimidazole) Oven_Drying->Decarboxylation Assay_Error Incorrect Assay Value assigned (Mass Balance Failure) Decarboxylation->Assay_Error Characterization Full Characterization (qNMR + KF + TGA + HPLC) Lyophilization->Characterization Certified_Std Certified Reference Standard (Traceable & Stable) Characterization->Certified_Std

Caption: Comparative workflow showing how thermal drying induces decarboxylation, invalidating the standard.

Diagram 2: Recommended Qualification Workflow (ICH Q3A Compliant)

This diagram outlines the self-validating protocol for qualifying an in-house standard if a commercial CRM is unavailable.

H decision decision final final Sample Candidate Material (>98% HPLC Purity) Structure Structure Confirmation (1H/13C NMR, MS, IR) Sample->Structure Purity_Check Purity Assignment Structure->Purity_Check qNMR qNMR (Primary Method) vs. NIST Traceable Internal Std Purity_Check->qNMR Mass_Balance Mass Balance (Secondary) (100% - Impurities - Water - Solvents) Purity_Check->Mass_Balance Compare Compare Values qNMR->Compare KF Water Content (Karl Fischer Titration) Mass_Balance->KF ROI Residue on Ignition (Inorganic Impurities) Mass_Balance->ROI KF->Compare ROI->Compare Release Release as Working Standard Compare->Release Within ±1.0% Agreement

Caption: A robust qualification workflow combining qNMR and Mass Balance to ensure accuracy.

Recommendations

Based on the comparative data and stability profile of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid:

  • Primary Recommendation: Always utilize a Certified Reference Standard that has been characterized by qNMR and specifically tested for water content (KF).

  • Handling: Store the standard at 2-8°C or -20°C (desiccated). Do not heat-dry. If the material appears deliquescent, re-verify water content immediately.

  • Synthesis: If synthesizing in-house, avoid high-temperature workups. Use lyophilization for the final drying step to prevent decarboxylation.

References

  • International Conference on Harmonisation (ICH). (2006).[5] Q3A(R2): Impurities in New Drug Substances.[5][6] ICH. [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation of Carboxylic Acids.[3][7][Link]

Sources

Comparative

Technical Comparison Guide: Elemental Analysis &amp; Characterization of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

The following technical guide provides a comprehensive analysis of the elemental composition, characterization, and validation of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (CAS 2279122-73-3). This guide is structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the elemental composition, characterization, and validation of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (CAS 2279122-73-3).

This guide is structured to assist researchers in distinguishing this specific acid from its isobaric ester analogues and validating its purity for pharmaceutical applications.[1]

Executive Summary

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a critical imidazole intermediate, often serving as a metabolite or hydrolytic product in the synthesis of bioactive scaffolds (e.g., related to Remimazolam or Olmesartan analogues).[1][2][3][4][5]

Precise characterization is challenging because this compound is a constitutional isomer of the commonly available precursor Ethyl 4-methyl-1H-imidazole-2-carboxylate .[1] Both share the molecular formula C₇H₁₀N₂O₂ and molecular weight 154.17 g/mol .[1][6] Consequently, Elemental Analysis (EA) alone is insufficient for structural identification but remains the gold standard for determining bulk purity and hydration state.[1]

This guide compares the physicochemical "performance" (stability, purity profile, and analytical response) of the Acid against its Ester alternative and details the specific EA data required for validation.

Part 1: Elemental Analysis Data & Comparative Specifications

Theoretical Composition (The Reference Standard)

For valid certification, experimental values must fall within ±0.4% of the theoretical calculation. Significant deviations usually indicate retained solvents (water/methanol) or inorganic salts from hydrolysis steps.[1]

ElementSymbolCountAtomic MassMass ContributionTheoretical % (w/w)
CarbonC712.01184.07754.54%
HydrogenH101.00810.0806.54%
NitrogenN214.00728.01418.17%
OxygenO215.99931.99820.75%
Total 154.17 g/mol 100.00%
Comparative Performance: Acid (Product) vs. Ester (Alternative)

The table below contrasts the target Acid with its primary isomer, illustrating why EA must be coupled with orthogonal methods.

FeatureTarget Product (Acid)Alternative / Isomer (Ester)
Chemical Name 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid Ethyl 4-methyl-1H-imidazole-2-carboxylate
CAS Number 2279122-73-3 40253-44-9
Formula C₇H₁₀N₂O₂C₇H₁₀N₂O₂
Elemental Analysis C: 54.54, H: 6.54, N: 18.17 C: 54.54, H: 6.54, N: 18.17
Physical State Crystalline Solid (Zwitterionic character)Low-melting Solid or Oil
Melting Point High (>150°C, decomp.)[1][2][6][7][8][9]Low (often <80°C)
Solubility Water, DMSO, MethanolChloroform, Ethyl Acetate, DCM
Critical Impurity Water/Inorganic Salts (Hygroscopic)Organic Solvents (Non-polar)
EA Diagnostic High H% (indicates H₂O), Low C%High C% (indicates residual solvent)

Expert Insight: While EA values are identical for both isomers, the Acid often traps water due to hydrogen bonding in the crystal lattice.[1] A result of C: 51.5%, H: 6.8% typically suggests a monohydrate (C₇H₁₀N₂O₂·H₂O), whereas the Ester rarely forms stable hydrates.[1]

Part 2: Experimental Protocols for Validation

Protocol: High-Precision CHN Combustion Analysis

Objective: Determine mass fractions of Carbon, Hydrogen, and Nitrogen to validate bulk purity >98%.

Reagents & Equipment:

  • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Standard: Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) or Sulfanilamide.

  • Carrier Gas: Helium (99.999%).[1]

  • Combustion Gas: Oxygen (99.995%).[1]

Step-by-Step Methodology:

  • Sample Preparation: Dry the 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid sample in a vacuum oven at 60°C for 4 hours to remove surface moisture. Crucial: Do not exceed 80°C to avoid decarboxylation.

  • Weighing: Accurately weigh 1.5 – 2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.[1]

  • Combustion: Introduce sample into the combustion tube at 950°C.

    • Mechanism:[1][3][10]

      
      .[1]
      
  • Reduction: Gases pass over copper granules (600°C) to convert

    
     to 
    
    
    
    and remove excess
    
    
    .[1]
  • Separation & Detection: Gases are separated via TPD (Temperature Programmed Desorption) or GC column and detected by Thermal Conductivity Detector (TCD).[1]

  • Calculation: Compare peak areas against the Acetanilide calibration curve.

Self-Validating Criteria:

  • If |Theoretical - Experimental| > 0.4% , the sample fails.[1]

  • Troubleshooting: If C is low and H is high, calculate for 0.5 H₂O or 1.0 H₂O .[1] If N is low, check for inorganic salt contamination (e.g., NaCl from neutralization).

Protocol: Orthogonal Structural Confirmation (NMR)

Since EA cannot distinguish the Acid from the Ester, ¹H NMR is mandatory.

  • Solvent: Dissolve 10 mg in DMSO-d₆.

  • Key Diagnostic Signals:

    • Acid (Target): Look for the Ethyl group signals (quartet ~4.0 ppm, triplet ~1.3 ppm) associated with N-CH₂-CH₃ .[1] The Carboxylic proton (-COOH) will be broad/invisible or very downfield (>11 ppm).[1]

    • Ester (Alternative): Look for Ethyl group signals associated with O-CH₂-CH₃ (quartet ~4.3 ppm).[1] The chemical shift of the O-CH₂ is typically downfield of the N-CH₂.[1]

    • Differentiation: The N-Ethyl quartet is typically at 3.9–4.1 ppm , while the O-Ethyl quartet is at 4.2–4.4 ppm .[1]

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, ensuring distinction from its

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Properties of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. In the absence of direct experimental spectra for thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid. In the absence of direct experimental spectra for this specific molecule, this document synthesizes data from closely related imidazole derivatives to offer a robust comparative framework. This guide is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of the spectroscopic characteristics of substituted imidazoles.

Introduction: The Significance of Imidazole Derivatives

Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. Their electronic structure and, consequently, their UV-Vis absorption properties are of paramount importance for their characterization, quantification, and the study of their interactions with biological targets. The subject of this guide, 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, possesses a unique combination of substituents—an N-ethyl group, a C4-methyl group, and a C2-carboxylic acid—that are expected to modulate the electronic transitions of the imidazole core in distinct ways. Understanding these influences is critical for applications ranging from analytical method development to the design of novel therapeutic agents.

Predicted UV-Vis Absorption Profile: A Comparative Analysis

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transitions, primarily π → π* and n → π* transitions. For the imidazole ring, the primary absorption arises from π → π* transitions.[1] The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the ring, as well as the surrounding solvent environment and pH.

The Imidazole Core and the Effect of Alkyl Substitution

The parent imidazole molecule exhibits a strong absorption band around 207-209 nm in aqueous or methanolic solutions, which is attributed to a π → π* transition.[1][2] The introduction of alkyl groups, such as methyl and ethyl groups, generally results in a slight bathochromic (red) shift of this absorption maximum. For instance, 4-methyl-imidazole shows a characteristic absorption peak that is slightly red-shifted compared to imidazole.[2] Therefore, it is anticipated that the methyl group at the 4-position and the ethyl group at the 1-position of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid will contribute to a modest red shift of the primary π → π* transition compared to the unsubstituted imidazole ring.

The Influence of the Carboxylic Acid Group

The presence of a carboxylic acid group at the 2-position is expected to have a more pronounced effect on the UV-Vis spectrum. This is due to the extension of the conjugated π-system of the imidazole ring. Similar effects are observed in imidazole-2-carbaldehyde, which displays a maximum absorption peak around 280 nm in addition to a weaker band at a lower wavelength.[2] While a carboxylic acid is not as strong a chromophore as an aldehyde, its carbonyl group in conjugation with the imidazole ring will likely lead to a significant bathochromic shift.

Predicted Absorption Maxima

Based on the analysis of related compounds, 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is predicted to exhibit two main absorption bands:

  • A high-energy band likely below 220 nm, corresponding to a π → π* transition of the substituted imidazole ring.

  • A lower-energy band in the region of 260-290 nm, resulting from the extended conjugation provided by the 2-carboxylic acid group.

The following table provides a comparison with experimentally determined absorption maxima of related imidazole derivatives.

CompoundSubstituentsSolventλmax (nm)Reference
ImidazoleNoneWater~207[1]
4-Methyl-imidazole4-Methyl2% Methanol/Water~209[2]
Imidazole-2-carbaldehyde2-Carbaldehyde2% Methanol/Water215, 280[2]
4-Methyl-imidazole-2-carbaldehyde4-Methyl, 2-Carbaldehyde2% Methanol/Water217, 282[2]
1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid 1-Ethyl, 4-Methyl, 2-Carboxylic Acid Various Predicted: ~210-220 and ~260-290 -

The Critical Role of Solvent and pH

The UV-Vis absorption of imidazole derivatives is highly dependent on the solvent and the pH of the medium. These factors can alter the electronic ground and excited states of the molecule, leading to shifts in the absorption maxima (solvatochromism) and changes in molar absorptivity.

Solvent Effects

Solvents can influence the absorption spectrum through their polarity and their ability to form hydrogen bonds.[3][4]

  • Polar Solvents: Polar solvents like water, methanol, and ethanol can interact with the imidazole nitrogen atoms and the carboxylic acid group through hydrogen bonding. This can stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.

  • Non-polar Solvents: In non-polar solvents such as cyclohexane or chloroform, these hydrogen bonding interactions are absent, which can result in a spectrum with more fine structure.[3]

The choice of solvent is therefore a critical parameter in the analysis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid and should be carefully considered and reported.

pH Dependence

The pH of the solution will significantly impact the ionization state of both the imidazole ring and the carboxylic acid group, leading to substantial changes in the UV-Vis spectrum.[5][6]

  • Acidic Conditions (Low pH): At low pH, the imidazole ring will be protonated to form an imidazolium cation, and the carboxylic acid will be in its neutral form. The protonation of the imidazole ring is expected to cause a hypsochromic (blue) shift in the absorption maximum.

  • Neutral Conditions (Intermediate pH): Around neutral pH, the molecule will likely exist as a zwitterion, with a protonated imidazole ring and a deprotonated carboxylate group, or as a neutral species, depending on the precise pKa values.

  • Basic Conditions (High pH): In basic solutions, the carboxylic acid group will be deprotonated to a carboxylate, and the imidazole ring will be in its neutral form. Deprotonation of the carboxylic acid can lead to a bathochromic (red) shift.

The anticipated pH-dependent equilibria are illustrated in the diagram below.

G Cationic (Low pH) Cationic (Low pH) Zwitterionic/Neutral (Mid pH) Zwitterionic/Neutral (Mid pH) Cationic (Low pH)->Zwitterionic/Neutral (Mid pH) Increase pH Anionic (High pH) Anionic (High pH) Zwitterionic/Neutral (Mid pH)->Anionic (High pH) Increase pH

Caption: Predicted pH-dependent species of the target molecule.

Due to these pronounced pH effects, it is imperative to use buffered solutions for any quantitative UV-Vis analysis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid to ensure reproducible results.

Experimental Protocol for UV-Vis Analysis

To obtain reliable and comparable UV-Vis data for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid and related compounds, the following experimental workflow is recommended.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Stock Solution Prepare Stock Solution (e.g., in Methanol) Working Solutions Prepare Working Solutions in Different Solvents/Buffers Stock Solution->Working Solutions Blank Measurement Measure Blank Spectrum (Solvent/Buffer) Working Solutions->Blank Measurement Spectrophotometer Calibrate Spectrophotometer Spectrophotometer->Blank Measurement Sample Measurement Measure Sample Spectrum Blank Measurement->Sample Measurement Identify Lambda Max Identify λmax Sample Measurement->Identify Lambda Max Calculate Molar Absorptivity Calculate Molar Absorptivity (ε) Identify Lambda Max->Calculate Molar Absorptivity Comparative Analysis Comparative Analysis Calculate Molar Absorptivity->Comparative Analysis

Caption: Recommended workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:
  • Material and Reagent Preparation:

    • Obtain high-purity 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid and reference compounds.

    • Use spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, water, cyclohexane).

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Stock Solution Preparation:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation:

    • Dilute the stock solution with the desired solvents or buffers to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 to 0.8 a.u.).

  • Spectrophotometer Setup and Measurement:

    • Turn on the spectrophotometer and allow it to warm up and stabilize.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the solvent or buffer blank and perform a baseline correction.

    • Fill the other cuvette with the sample solution and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each peak.

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

    • Compare the spectra obtained in different solvents and at different pH values to determine the effects on λmax and ε.

Conclusion and Future Work

This guide provides a predictive and comparative analysis of the UV-Vis absorption properties of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid based on the known behavior of structurally similar imidazole derivatives. The key takeaways are:

  • The compound is expected to exhibit two primary absorption bands, with the lower-energy band significantly red-shifted due to the 2-carboxylic acid group.

  • Both solvent polarity and, most critically, the pH of the medium are predicted to have a substantial impact on the absorption spectrum.

  • Careful control of experimental conditions, particularly the use of buffered solutions, is essential for obtaining meaningful and reproducible data.

Future experimental work should focus on the synthesis and purification of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, followed by a systematic UV-Vis spectroscopic study as outlined in this guide. This will not only validate the predictions made herein but also contribute valuable data to the broader understanding of the electronic properties of substituted imidazoles, aiding in their application in medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Retrieved from [Link]

  • Pendidikan Kimia. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]

  • Ibn Al-Haitham Education College Journal for Pure and Applied Sciences. (2022). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Retrieved from [Link]

  • AIP Publishing. (2009, January 20). UV excitation and radiationless deactivation of imidazole. Retrieved from [Link]

  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (2025, August 8). pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. a) UV spectra of 5 a at different pH values ranging from 1.7.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c).... Retrieved from [Link]

  • PubMed. (1987, November 3). Interaction of the unique competitive inhibitor imidazole and related compounds with the active site metal of carbonic anhydrase. Retrieved from [Link]

  • ACS Publications. (2022, September 7). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • YouTube. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, June 15). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]

  • MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo). Retrieved from [Link]

  • Slideshare. (n.d.). Effect of solvent. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • PubMed. (2023, December 15). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. Retrieved from [Link]

Sources

Comparative

Positional Isomerism and Kinetic Stability: A Comparative Guide to Imidazole-2-carboxylic Acid vs. Imidazole-4-carboxylic Acid

Part 1: Executive Verdict In the design of bioactive small molecules and metal-organic frameworks (MOFs), the choice between Imidazole-2-carboxylic acid (2-ICA) and Imidazole-4-carboxylic acid (4-ICA) is rarely a matter...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Verdict

In the design of bioactive small molecules and metal-organic frameworks (MOFs), the choice between Imidazole-2-carboxylic acid (2-ICA) and Imidazole-4-carboxylic acid (4-ICA) is rarely a matter of simple substitution. It is a choice between kinetic instability and thermodynamic robustness .

  • The "Problem Child" (2-ICA): Kinetically unstable. It undergoes facile decarboxylation upon heating or in acidic media due to the formation of a stabilized ylide intermediate at the C2 position. It requires strictly controlled synthesis and storage conditions (low temperature, basic pH).

  • The "Standard" (4-ICA): Thermodynamically stable. It possesses a robust hydrogen-bonding network in the solid state and resists thermal decomposition up to >270°C. It is the preferred isomer for shelf-stable formulations unless the specific C2-binding geometry is strictly required for biological activity (e.g., VIM-type metallo-β-lactamase inhibition).

Part 2: Mechanistic Deep Dive (The "Why")

The divergence in stability stems from the unique electronic environment of the C2 position (aminal carbon) versus the C4/C5 positions (enamine-like carbons).

The Decarboxylation Trap of 2-ICA

The C2 position of the imidazole ring is flanked by two nitrogen atoms. When 2-ICA exists as a zwitterion (which it does in many aqueous buffers), the protonated nitrogen (NH+) exerts a strong inductive electron-withdrawing effect.

Crucially, the transition state for decarboxylation at C2 leads to the formation of an imidazol-2-yl anion (or N-heterocyclic carbene equivalent) . Because the negative charge on C2 is inductively stabilized by two adjacent nitrogen atoms, the activation energy (


) for losing CO

is significantly lower than for the 4-isomer.
The Robustness of 4-ICA

In contrast, decarboxylation at the C4 position would generate a carbanion at C4. This intermediate lacks the dual-nitrogen stabilization found at C2. Consequently, the activation energy is prohibitively high under standard conditions, rendering 4-ICA stable.

Visualization: Decarboxylation Mechanism of 2-ICA

The following diagram illustrates the "danger zone" for 2-ICA—the formation of the ylide intermediate.

Decarboxylation_Mechanism cluster_0 Instability Driver: C2 Anion Stabilization Zwitterion 2-ICA Zwitterion (Protonated N3, Carboxylate C2) TS Transition State (C-C bond lengthening) Zwitterion->TS Heat / Acid Ylide Imidazol-2-yl Ylide (Carbene Character) TS->Ylide - CO2 Product Imidazole + CO2 Ylide->Product Rapid Proton Transfer

Figure 1: The facile decarboxylation pathway of Imidazole-2-carboxylic acid driven by the stability of the C2-ylide intermediate.[1]

Part 3: Comparative Data Profile

The following data aggregates experimental values to highlight the stark contrast in physical properties.

FeatureImidazole-2-carboxylic acid (2-ICA)Imidazole-4-carboxylic acid (4-ICA)
CAS Number 16042-25-41072-84-0
Melting Point 156–158°C (Decomposes/Decarboxylates)275–280°C (Decomposes)
Thermal Stability Poor. Rapid mass loss >160°C.High. Stable up to ~270°C.
Aqueous Stability Unstable in acidic pH (pH < 4).Stable across broad pH range.
Storage -20°C, Desiccated. Avoid acidic moisture.Room Temperature (RT).[2]
Synthesis Yield Variable (Sensitive to workup temp).High (Robust).
Key Application Metallo-β-lactamase inhibitors (VIM).[3]Histamine metabolite standards, MOF ligands.

Part 4: Experimental Protocols

As a scientist, you cannot treat these two isomers interchangeably. Below are the validated protocols for handling the unstable 2-ICA compared to the standard 4-ICA.

Protocol A: Synthesis & Purification of 2-ICA (The "Cold" Method)

Rationale: Standard heating techniques used for 4-ICA will destroy 2-ICA. This protocol uses mild oxidation and lyophilization to prevent thermal decarboxylation.

Materials:

  • Imidazole-2-carboxaldehyde[2][4][5]

  • 30% Hydrogen Peroxide (

    
    )[2][4]
    
  • Diethyl ether[4]

Workflow:

  • Oxidation: Dissolve imidazole-2-carboxaldehyde (3.0 g) in water (10 mL).

  • Addition: Add 30%

    
     (10 g) dropwise at 0°C  (Ice bath). Do not allow temp to rise above 20°C.
    
  • Incubation: Stir at Room Temperature (20–25°C) for 24–72 hours.

  • Critical Step (Isolation): Do NOT use a rotary evaporator with a water bath >30°C.

    • Preferred: Lyophilize (freeze-dry) the solution to remove water.

    • Alternative: Vacuum distillation at RT.[2]

  • Wash: Wash the resulting white solid with diethyl ether (to remove residual peroxide).[2][5]

  • Storage: Store immediately at -20°C.

Protocol B: Kinetic Stability Assay (NMR Monitoring)

Rationale: To quantify the half-life (


) of 2-ICA under physiological or acidic conditions.

Workflow Diagram:

Kinetic_Assay cluster_logic Quantification Logic Prep Sample Prep 20 mM 2-ICA in D2O (Buffered pH 3.0, 7.0, 9.0) Acquisition 1H-NMR Acquisition (600 MHz) Prep->Acquisition T=0 spectrum Heating Incubation Variable Temp: 25°C, 37°C, 60°C Acquisition->Heating Analysis Data Analysis Integration of H2 (Im) vs H4/H5 (2-ICA) Acquisition->Analysis Plot ln[Conc] vs Time Heating->Acquisition Loop every 30 min

Figure 2: Workflow for determining the first-order decarboxylation kinetics of 2-ICA using qNMR.

Step-by-Step:

  • Solvent: Prepare

    
     buffers (pH 3.0 using 
    
    
    
    , pH 7.0 phosphate).
  • Standard: Add an internal standard (e.g., Maleic acid) that does not overlap with imidazole signals.

  • Monitoring: Track the disappearance of the singlet at

    
     ppm (2-ICA Ring Protons) and the appearance of the signals for unsubstituted imidazole.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields the rate constant.
    • Expectation: At pH 3.0 / 60°C, 2-ICA will show rapid degradation (

      
      ). 4-ICA will remain unchanged.
      

Part 5: Applications & Strategic Selection

When to use 2-ICA despite instability?

You should only select 2-ICA if your target protein requires a chelating "pincer" geometry that 4-ICA cannot provide.

  • Metallo-β-lactamase (MBL) Inhibition: 2-ICA derivatives are potent inhibitors of VIM-2 enzymes. The carboxylate at C2 and the nitrogen at N3 form a tight 5-membered chelate ring with the Zinc active site. 4-ICA forms a 6-membered ring (if N3 is involved) or binds monodentate, which is often entropically less favorable for these specific enzymes.

When to use 4-ICA?
  • Fragment-Based Drug Discovery (FBDD): As a stable, soluble polar fragment.

  • Metabolite Studies: As a reference standard for histidine catabolism (urocanic acid pathway).

  • MOF Synthesis: For creating thermally stable porous materials (Zeolitic Imidazolate Frameworks) where ligand integrity at high activation temperatures is required.

References

  • Synthesis and Stability of 2-ICA: ChemicalBook. (2023).[6][7] "1H-Imidazole-2-carboxylic acid synthesis and properties."

  • Biological Application (MBL Inhibitors): Wang, Z., et al. (2022).[3] "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry, 228, 113965.[3]

  • Physical Properties of 4-ICA: Sigma-Aldrich. (2023).[6][7] "Product Specification: Imidazole-4-carboxylic acid."

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry.
  • Coordination Chemistry: Aguilar-Pérez, F., et al. (2006).[8][9] "Phosphate ester hydrolysis by hydroxo complexes of trivalent lanthanides stabilized by 4-imidazolecarboxylate." Inorganic Chemistry, 45(23), 9502-9517.[9]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a functionalized imidazole intermediate often utilized in the synthesis of pharmaceutical agents (e.g., angiote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a functionalized imidazole intermediate often utilized in the synthesis of pharmaceutical agents (e.g., angiotensin II receptor antagonists). Unlike common solvents or simple salts, this compound possesses an amphoteric structure—containing both a basic imidazole ring and an acidic carboxylic group.[1]

Operational Criticality: The dual nature of this molecule presents specific disposal challenges. While the carboxylic acid moiety dictates a low pH (acidic) profile in solution, the nitrogen-rich imidazole ring poses potential nitrogen oxide (NOx) generation risks during thermal decomposition.[1] Standard "dump down the sink" protocols are strictly prohibited. [1]

This guide provides a self-validating, closed-loop disposal strategy designed to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).

Chemical Hazard Profile & Characterization

Before initiating disposal, you must validate the physical state and hazard class of your specific waste stream.[1]

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline powder)Requires separation from liquid waste streams to prevent secondary reactions.
Acidity (pKa) ~2.0–3.0 (Carboxylic acid)Corrosive. Solutions may trigger RCRA D002 classification if pH < 2.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Standard PPE (Nitrile gloves, safety goggles, fume hood) is mandatory.[1]
Incompatibilities Strong Oxidizers, Acid Chlorides, Strong BasesDo NOT mix with nitric acid or perchlorates in waste carboys (Fire/Explosion risk).[1]
Solubility Soluble in water/alcoholsAqueous solutions must be managed as Aqueous Acidic Waste .

The Segregation Strategy: A Self-Validating System

To ensure safety, we employ a Segregation Logic that acts as a self-validating system.[1] By forcing a decision based on the waste's physical state and solvent carrier, we eliminate 90% of accidental incompatible mixtures.[1]

The "Two-Stream" Protocol
  • Stream A: Solid Waste (Pure Substance & Debris) [1]

    • Criteria: Pure chemical, contaminated gloves, weighing boats, paper towels.[1]

    • Validation Check: Is the material dripping? If yes, it belongs in Stream B.[1]

    • Destination: Hazardous Solid Waste Container (Double-bagged).

  • Stream B: Liquid Waste (Solutions & Mother Liquors) [1]

    • Criteria: Reaction mixtures, rotary evaporator condensates, dissolved product.[1]

    • Validation Check: Check pH.[1][4] If pH < 4, segregate into Organic Acid stream.[1] If pH > 10, segregate into Organic Base stream.[1]

    • Destination: HDPE Carboy (Liquid Hazardous Waste).[1]

Step-by-Step Disposal Procedures

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf-stock or synthesis solids.

  • PPE Verification: Don nitrile gloves, lab coat, and safety glasses.[1] Work inside a chemical fume hood to capture dust.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated hazardous solid waste drum. Do not use metal containers due to potential acid corrosion.[1]

  • Transfer:

    • Carefully transfer the solid into the container.[1]

    • If the solid is in a glass vial, place the entire vial into the waste container.[1] Do not attempt to empty dusts, as this increases inhalation risk.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid"[5]

    • Hazard Checkbox: "Toxic", "Corrosive" (if applicable), "Irritant".[1]

  • Sealing: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel in the same bin).[1]

Protocol B: Disposal of Liquid Solutions

Use this for reaction byproducts or dissolved samples.[1]

  • Characterize the Solvent: Identify the primary carrier (e.g., Water, Methanol, DCM).[1]

    • If Halogenated (DCM/Chloroform): Use Halogenated Waste stream.[1]

    • If Non-Halogenated (Methanol/Water):[1] Use Non-Halogenated Organic stream.[1]

  • Compatibility Check (The "Stop" Step):

    • STOP: Does the waste container currently hold strong oxidizers (Nitric acid, Peroxides)?

    • Action: If YES, find a new, empty container.[1] The imidazole ring can react exothermically with oxidizers.[1]

  • Transfer: Pour liquid through a funnel into the appropriate carboy. Leave at least 2 inches of headspace.[1]

  • PH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), consider neutralizing with dilute Sodium Bicarbonate to pH 5–8 before adding to a general organic waste container, provided your facility permits bench-top neutralization.[1] If not, segregate as "Acidic Organic Waste". [1]

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid.

DisposalWorkflow Start Waste Generation: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid AssessState Assess Physical State Start->AssessState Solid Solid Waste (Powder, Debris, Vials) AssessState->Solid Dry Liquid Liquid Waste (Solutions, Mother Liquor) AssessState->Liquid Wet/Dissolved SolidBin Hazardous Solid Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic/Irritant CheckSolvent Identify Solvent Carrier Liquid->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, Water, Ethyl Acetate) CheckSolvent->NonHalogenated CheckOxidizer CRITICAL CHECK: Is container free of Oxidizers? HaloCarboy Halogenated Waste Carboy CheckOxidizer->HaloCarboy Yes (Safe) NonHaloCarboy Organic Waste Carboy CheckOxidizer->NonHaloCarboy Yes (Safe) NewContainer Obtain NEW Container CheckOxidizer->NewContainer No (Risk!) Halogenated->CheckOxidizer NonHalogenated->CheckOxidizer AcidCarboy Acidic Waste Stream (If pH < 2) NonHaloCarboy->AcidCarboy Alt: If pH < 2

Figure 1: Decision matrix for the safe disposal of imidazole carboxylic acid derivatives, emphasizing the segregation from oxidizers.

Emergency Spill Management

In the event of a spill, immediate containment prevents environmental contamination.[6][1][2]

  • Small Solid Spill (< 10g):

    • Cover with wet paper towels to prevent dust generation.[1]

    • Scoop up the slurry and place it in the Solid Waste container.[1]

    • Clean the surface with a mild soap solution (alkaline detergent is effective for carboxylic acids).[1]

  • Liquid Spill:

    • Absorb with vermiculite or a commercial acid-neutralizing spill pad.

    • Do not use paper towels alone if the solution is concentrated (acid degradation risk).[1]

    • Collect absorbed material into a hazardous waste bag.[1]

Regulatory Compliance (RCRA)[8]

For US-based laboratories, this substance falls under the following regulatory frameworks:

  • Waste Characterization: If the pH of the waste solution is ≤ 2, it is a D002 Corrosive Waste [1].[7][1]

  • Listing: This specific CAS is generally considered an "Unlisted Hazardous Waste."[1] It must be managed based on its characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1]

  • Final Disposal Method: The industry standard for nitrogen-containing organic heterocycles is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete destruction of the imidazole ring and prevents leaching [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations Title 40 CFR Part 261.[7][1][4] [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). 1H-Imidazole-2-carboxylic acid Safety and Hazards.[Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]

Sources

Handling

Personal protective equipment for handling 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Executive Safety Summary Immediate Action Required: Treat 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid as a Severe Irritant with potential corrosive properties to mucous membranes. This compound combines an imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid as a Severe Irritant with potential corrosive properties to mucous membranes.

This compound combines an imidazole heterocycle with a carboxylic acid moiety.[1] While often classified as an irritant (H315, H319, H335), the acidic functionality significantly increases the risk of ocular damage and respiratory distress compared to neutral imidazoles.

Parameter Critical Specification
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), STOT-SE Respiratory (H335) [1, 2].[1][2][3]
Physical State Solid (Powder/Crystalline). prone to electrostatic dispersion.
Min. PPE Level Level II (Chemical Resistant Gloves, Goggles, Lab Coat, Fume Hood).
Incompatibility Strong Oxidizers, Strong Bases (Exothermic neutralization).

Technical Hazard Analysis & Causality

To handle this chemical safely, you must understand the why behind the protocols.

The "Acid-Base" Dual Threat

The molecule contains both a basic imidazole nitrogen and an acidic carboxylic group.

  • Mechanism: Upon contact with moisture (sweat, tears, mucous membranes), the carboxylic acid protonates, lowering local pH. Simultaneously, the imidazole ring can act as a sensitizer.[4]

  • Operational Implication: Simple safety glasses are insufficient . The dust, if it bypasses the glasses, will dissolve in the eye's moisture, creating an acidic solution that causes immediate, stinging irritation and potential corneal opacity [3].

Electrostatic Dispersion

As a dry organic powder, this compound is susceptible to triboelectric charging during weighing.

  • Risk: Static charge causes the powder to "jump" or disperse into the air, bypassing standard laminar flow if the sash is too high.

  • Control: Use an antistatic gun or ionizer during weighing operations.

Personal Protective Equipment (PPE) Specifications

Do not rely on generic "lab safety" rules. Use this targeted protection matrix.

Hand Protection: The "Double-Glove" Protocol

Nitrile is the material of choice. Latex is not recommended due to poor chemical resistance against organic acids and potential allergenicity.

LayerMaterialThicknessFunction
Inner Nitrile (Disposable)4 mil (0.10 mm)Biological barrier; sweat absorption.
Outer Nitrile (Extended Cuff)5-8 mil (0.12-0.20 mm)Chemical barrier; covers wrist gap.
  • Breakthrough Logic: If the outer glove is compromised by a solution of the acid, the inner glove provides the 1-2 minutes of protection needed to reach a sink and doff the PPE safely.

Eye & Respiratory Protection[5]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses with side shields do not seal against micro-dust or splashes.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): Half-face respirator with P100/OV (Organic Vapor/Particulate) cartridges. Simple N95s offer no protection against acidic vapors if the solid sublimates or reacts.

Operational Workflows & Visualization

Decision Logic for Handling

The following diagram outlines the decision-making process for safe handling based on the state of the matter.

SafetyProtocol Start Start: Handling Request StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution StaticControl Engage Static Control (Ionizer/Antistatic Gun) Solid->StaticControl Weighing Weigh inside Fume Hood (Sash < 18 inches) StaticControl->Weighing DustRisk Is Dust Visible? Weighing->DustRisk Respirator Don P100 Respirator DustRisk->Respirator Yes Process Proceed with Reaction DustRisk->Process No Respirator->Process SplashRisk High Splash Risk? Solution->SplashRisk FaceShield Add Face Shield over Goggles SplashRisk->FaceShield Yes SplashRisk->Process No FaceShield->Process

Figure 1: Decision logic for PPE selection based on physical state and risk assessment.

Emergency Response Protocols

Spill Cleanup (Solid)

Do not sweep. Sweeping generates dust.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Goggles, Double Nitrile Gloves, and N95/P100 mask.

  • Method: Cover the spill with a Wet Wipe or paper towel dampened with inert solvent (Isopropanol or Water).

  • Removal: Scoop the damp solid into a waste container. This prevents dust generation.[3][5][6][7][8][9][10]

  • Decon: Wipe surface with 10% Sodium Bicarbonate solution to neutralize any acidic residue, then water.

Ocular Exposure[5]
  • Immediate: Move to eyewash station.

  • Action: Force eyelids open. Rinse for minimum 15 minutes .

  • Note: The carboxylic acid group can bind to corneal proteins. Time is tissue. Do not wait for a medic; rinse immediately.[8]

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous ChemicalDissolve in combustible solvent (e.g., Acetone) and incinerate in a chemical incinerator with an afterburner and scrubber [4].
Aqueous Waste Acidic/OrganicAdjust pH to 6-8 with dilute NaOH before disposal into organic aqueous waste streams (check local POTW limits).
Contaminated PPE Hazardous SolidBag in yellow hazardous waste bags; do not place in regular trash.

References

  • Apollo Scientific. (2023).[3] Safety Data Sheet: 1-Ethyl-1H-imidazole-2-carboxylic acid. Retrieved from 3

  • PubChem. (n.d.).[1][2] Compound Summary: Ethyl 1H-imidazole-2-carboxylate (Analog). National Library of Medicine. Retrieved from 2

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Imidazole-4-carboxylic acid. Retrieved from 8

  • Sigma-Aldrich. (2025).[5][7][8] Safety Data Sheet: Imidazole Derivatives Handling. Retrieved from 7

Sources

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